3-(Chloromethyl)-6-methoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-6-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXSVKPIIFBWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631476 | |
| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41227-73-0 | |
| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41227-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-6-methoxypyridazine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20631476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-6-methoxypyridazine | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Physicochemical properties of 3-(Chloromethyl)-6-methoxypyridazine
An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine: Properties, Synthesis, and Applications
Introduction: The Versatility of a Substituted Pyridazine
In the landscape of medicinal chemistry and agrochemical research, heterocyclic compounds form the bedrock of discovery. Among these, the pyridazine scaffold is a privileged structure, known for imparting a range of biological activities.[1][2] this compound (CAS No. 41227-73-0) is a key functionalized intermediate that offers significant synthetic potential. Its structure features a π-deficient pyridazine ring, a reactive chloromethyl group, and a modulating methoxy group. This unique combination of functionalities makes it a valuable building block for creating diverse molecular libraries aimed at novel therapeutic and agricultural agents.[3]
This technical guide provides a comprehensive analysis of this compound, tailored for researchers and drug development professionals. It delves into its physicochemical properties, outlines a representative synthetic protocol and analytical characterization methods, explores its chemical reactivity and synthetic utility, and provides essential safety and handling guidelines.
Part 1: Physicochemical and Structural Characteristics
A foundational understanding of a compound's properties is critical for its application in synthesis. While extensive experimental data for this compound is not widely published, we can consolidate known structural information and predict key properties based on its molecular architecture.
Structural and Molecular Data
The core data for this compound is summarized in the table below. The presence of a chlorine atom, an ether group, and two nitrogen atoms within an aromatic ring system results in a moderately polar molecule.
| Property | Value | Reference |
| CAS Number | 41227-73-0 | [4] |
| Molecular Formula | C₆H₇ClN₂O | [4][5] |
| Molecular Weight | 158.59 g/mol | [4] |
| Canonical SMILES | COC1=NN=C(C=C1)CCl | [5] |
| InChIKey | JFXSVKPIIFBWPF-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 0.6 | [5] |
| Appearance | (Expected) White to off-white solid |
Solubility Profile
Specific quantitative solubility data for this compound is limited. However, its structural features provide a basis for a qualitative assessment. The pyridazine core itself is soluble in water and many organic solvents.[6] The introduction of the methoxy and chloromethyl groups will influence this profile. The molecule's moderate polarity, with a predicted XlogP of 0.6, suggests it will exhibit solubility in a range of polar organic solvents like methanol, ethanol, acetone, and dichloromethane, while showing lower solubility in non-polar solvents such as hexane.[5][6]
Part 2: Synthesis and Analytical Characterization
Reliable access to high-purity material is essential for research and development. This section outlines a plausible synthetic route and standard analytical methods for quality control.
Representative Synthetic Protocol
The synthesis of this compound can be logically achieved via the side-chain chlorination of a methylpyridazine precursor. The following protocol is a representative method adapted from established procedures for similar heterocyclic systems.[7]
Objective: To synthesize this compound from 3-methyl-6-methoxypyridazine.
Materials:
-
3-methyl-6-methoxypyridazine
-
Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Anhydrous chloroform or carbon tetrachloride
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, but recommended
-
1 M Sodium hydroxide solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux and inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-6-methoxypyridazine (1.0 eq.) and anhydrous chloroform.
-
Chlorination: Under an inert atmosphere (nitrogen or argon), add the chlorinating agent (e.g., TCCA, ~0.4 eq.) portion-wise to the solution. Causality: TCCA serves as a safe and effective source of chlorine radicals for selective benzylic-type chlorination.
-
Initiation: Add a catalytic amount of a radical initiator like AIBN.
-
Reaction: Heat the mixture to reflux (typically 60-65 °C for chloroform) and stir overnight.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove solid byproducts (e.g., cyanuric acid).
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous sodium hydroxide and then saturated brine.[7] Causality: The base wash removes any acidic impurities.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the methoxy group protons, the aromatic protons on the pyridazine ring, and a key singlet for the chloromethyl (-CH₂Cl) protons.
-
Mass Spectrometry (MS): Electron ionization (EI-MS) or electrospray ionization (ESI-MS) can confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 158.59, with a characteristic isotopic pattern (≈3:1 ratio for M and M+2) due to the presence of chlorine.[5]
-
High-Performance Liquid Chromatography (HPLC): Purity is best assessed using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a standard choice.[8] Detection can be performed using a UV detector at a wavelength such as 215 nm or 254 nm.[8]
Part 3: Chemical Reactivity and Synthetic Applications
This compound is primarily valued as a synthetic intermediate. Its reactivity is dominated by the chloromethyl group, which functions as a versatile electrophilic handle.
The -CH₂Cl group is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functional groups, including amines, thiols, alcohols, and carbanions, to build more complex molecular architectures. This reactivity is a cornerstone of its utility in constructing libraries of potential drug candidates.[1][8]
The pyridazine ring itself, being electron-deficient, can also participate in certain reactions, although the chloromethyl group is the primary site of transformation. The methoxy group at the 6-position influences the electronic properties of the ring system.[1]
Caption: Reactivity of the chloromethyl group with various nucleophiles.
Part 4: Safety, Handling, and Storage
Proper safety protocols are paramount when working with reactive chemical intermediates. Although specific toxicological data for this compound is not publicly available, the data from structurally related compounds and the presence of a reactive chloromethyl group necessitate that it be handled with a high degree of caution.[9]
Hazard Assessment
-
Based on related pyridazines, this compound should be considered harmful if swallowed and a potential skin and serious eye irritant.[10][11][12]
-
Chloromethylated aromatic compounds are often alkylating agents and may be lachrymators. Therefore, it should be handled as a potentially toxic and mutagenic substance.
-
Avoid breathing dust, fumes, or vapors.[9]
Safe Handling and Personal Protective Equipment (PPE)
A thorough risk assessment should be completed before any experimental work.
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][11]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[9][11]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[12]
Caption: General workflow for the safe handling of chemical intermediates.
Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Storage under an inert gas (nitrogen or argon) at 2-8°C or frozen is recommended to ensure long-term stability.[13][14]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and moisture.[12]
Conclusion
This compound stands out as a potent synthetic intermediate with significant promise for agrochemical and pharmaceutical research. While publicly available data on its specific physicochemical properties is sparse, its structural characteristics point to a well-defined reactivity profile centered on its electrophilic chloromethyl group. By leveraging established synthetic and analytical methodologies and adhering to stringent safety protocols, researchers can effectively utilize this compound as a versatile building block to forge novel and complex molecules, driving innovation in drug discovery and beyond.
References
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Watson International Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]
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S K ZINC. (n.d.). Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C6H7ClN2O). Retrieved from [Link]
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El-Gamal, S. M., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. Retrieved from [Link]
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The Analytical Fingerprint: A Technical Guide to the Spectral Characterization of 3-(Chloromethyl)-6-methoxypyridazine
For Immediate Release
This technical guide, designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, provides an in-depth analysis of the spectral data for the versatile heterocyclic intermediate, 3-(chloromethyl)-6-methoxypyridazine. By elucidating its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, this document serves as a crucial reference for the unambiguous identification and quality control of this important building block.
Introduction: The Significance of this compound
This compound is a key starting material in the synthesis of a wide range of biologically active molecules. Its pyridazine core is a common motif in medicinal chemistry, and the presence of a reactive chloromethyl group at the 3-position, along with a methoxy group at the 6-position, offers multiple avenues for synthetic modification. Accurate and comprehensive spectral analysis is paramount to ensure the identity, purity, and suitability of this compound for downstream applications where structural integrity is critical. This guide presents a detailed examination of its spectral signature, underpinned by experimental data and theoretical calculations.
Molecular Structure and Overview
The structural framework of this compound forms the basis for interpreting its spectral data. The molecule consists of a six-membered aromatic diazine ring, substituted with a chloromethyl group and a methoxy group.
Molecular Formula: C₆H₇ClN₂O[1]
Molecular Weight: 158.59 g/mol [1]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about the electronic environment of the protons and carbon atoms.[4]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[5]
Caption: General workflow for NMR analysis.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound exhibits three distinct signals, corresponding to the three types of non-equivalent protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.52 | d | 1H | H-4 |
| 7.01 | d | 1H | H-5 |
| 4.80 | s | 2H | -CH₂Cl |
| 4.12 | s | 3H | -OCH₃ |
Source: Experimental data reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4]
Interpretation:
-
The two doublets at 7.52 and 7.01 ppm are characteristic of the two coupled protons on the pyridazine ring. The downfield shift is consistent with their attachment to an electron-deficient aromatic system. The coupling between these two adjacent protons results in the doublet splitting pattern.
-
The singlet at 4.80 ppm, integrating to two protons, is assigned to the methylene (-CH₂) protons of the chloromethyl group. The electronegative chlorine atom deshields these protons, causing them to resonate at a relatively high chemical shift.
-
The singlet at 4.12 ppm, integrating to three protons, is attributed to the methyl (-CH₃) protons of the methoxy group.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 164.8 | C-6 |
| 152.1 | C-3 |
| 128.5 | C-4 |
| 118.2 | C-5 |
| 54.9 | -OCH₃ |
| 43.7 | -CH₂Cl |
Source: Experimental data reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[4]
Interpretation:
-
The signals at 164.8 and 152.1 ppm are assigned to the carbon atoms of the pyridazine ring directly attached to the electronegative oxygen and nitrogen atoms (C-6 and C-3, respectively).
-
The peaks at 128.5 and 118.2 ppm correspond to the other two carbon atoms of the aromatic ring (C-4 and C-5).
-
The signal at 54.9 ppm is characteristic of the methoxy group's carbon atom.
-
The upfield signal at 43.7 ppm is assigned to the carbon of the chloromethyl group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its constituent bonds.[4]
Experimental Protocol: FTIR Spectroscopy
Sample Preparation: The solid sample of this compound was analyzed using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Instrumentation: The FT-IR spectrum was recorded in the range of 4000–400 cm⁻¹.[5]
Caption: General workflow for FTIR analysis.
IR Spectral Data and Interpretation
The following table summarizes the key absorption bands observed in the FT-IR spectrum of this compound.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3105, 3080 | C-H stretching (aromatic) |
| 2960 | C-H stretching (aliphatic, -CH₂) |
| 2850 | C-H stretching (aliphatic, -OCH₃) |
| 1578 | C=C stretching (pyridazine ring) |
| 1475 | CH₂ scissoring |
| 1330 | C-H in-plane bending |
| 1245 | C-O stretching (asymmetric) |
| 1025 | C-O stretching (symmetric) |
| 830 | C-H out-of-plane bending |
| 720 | C-Cl stretching |
Source: Experimental data reported in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[5]
Interpretation:
-
C-H Stretching: The bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic pyridazine ring. The absorptions just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic chloromethyl and methoxy groups.
-
Ring Vibrations: The absorption at 1578 cm⁻¹ is attributed to the C=C stretching vibrations within the pyridazine ring.
-
C-O Stretching: The strong band at 1245 cm⁻¹ corresponds to the asymmetric C-O stretching of the methoxy group, a characteristic feature for aryl ethers. The symmetric stretch appears around 1025 cm⁻¹.
-
C-Cl Stretching: The absorption in the region of 720 cm⁻¹ is assigned to the C-Cl stretching vibration of the chloromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structure.
Experimental Protocol: Mass Spectrometry
Instrumentation: The mass spectrum of this compound was obtained using an electron ionization (EI) source.[3]
Caption: General workflow for mass spectrometry analysis.
Mass Spectrum Data and Interpretation
The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.
| m/z | Assignment |
| 158/160 | [M]⁺ (Molecular ion) |
| 123 | [M - Cl]⁺ |
| 113 | [M - CH₂Cl]⁺ |
| 95 | [M - Cl - CO]⁺ |
Source: Predicted and observed data from NIST and PubChem.[1][3]
Interpretation:
-
Molecular Ion Peak: The presence of a molecular ion peak at m/z 158 and an M+2 peak at m/z 160 in an approximate 3:1 ratio is a definitive indicator of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. This confirms the molecular weight of the compound.
-
Fragmentation Pathway: The fragmentation pattern provides further structural confirmation. A common fragmentation pathway involves the loss of a chlorine radical to give a peak at m/z 123. The loss of the entire chloromethyl radical results in the fragment at m/z 113. Subsequent fragmentation, such as the loss of carbon monoxide (CO) from the ring, can also be observed.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The comprehensive spectral analysis of this compound presented in this guide provides a robust and reliable basis for its identification and characterization. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, while the IR spectrum confirms the presence of key functional groups. The mass spectrum unequivocally establishes the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. This collection of spectral data serves as an essential tool for scientists and researchers, ensuring the quality and integrity of this vital synthetic intermediate in the pursuit of novel chemical entities.
References
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Mary, Y. S., & Xavier, S. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 36–45. [Link]
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NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST WebBook. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Chloro-6-methylpyridazine. Retrieved from [Link]
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ResearchGate. (2013). Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations. Retrieved from [Link]
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NIST. (n.d.). Pyridazine, 3,6-dichloro-4-methyl-. NIST WebBook. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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CAS number for 3-(Chloromethyl)-6-methoxypyridazine
An In-depth Technical Guide to 3-(Chloromethyl)-6-methoxypyridazine: A Core Building Block for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyridazine scaffold is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds.[1] Its π-deficient aromatic system and the presence of two basic nitrogen atoms in a 1,2-arrangement confer advantageous physicochemical properties, making it a cornerstone for the design of novel therapeutic agents.[1] Within this class, This compound (CAS Number: 41227-73-0 ) emerges as a highly versatile and reactive building block.[2]
This technical guide offers a comprehensive analysis of this compound for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed synthetic pathway with mechanistic insights, explore its reactivity and applications in drug discovery, and outline rigorous safety and handling protocols. The objective is to equip scientists with the critical knowledge required to effectively and safely leverage this potent intermediate in their research endeavors.
Physicochemical & Structural Characteristics
The utility of a chemical intermediate is fundamentally dictated by its structural and physical properties. This compound is characterized by a pyridazine ring substituted with a methoxy group at the 6-position and a reactive chloromethyl group at the 3-position. The methoxy group acts as an electron-donating group, influencing the electronic properties of the ring, while the chloromethyl group serves as a potent electrophilic site for subsequent chemical modifications.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 41227-73-0 | [2] |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| MDL Number | MFCD10698628 | [2] |
| Appearance | White to off-white powder/crystals (inferred) | N/A |
| Storage | Store in a dry, sealed container | [2] |
Synthesis and Mechanistic Insights
The synthesis of this compound is not commonly detailed as a final product but can be logically constructed from well-established precursors. The most authoritative pathway begins with maleic hydrazide (or its tautomer, pyridazine-3,6-diol) and proceeds through key intermediates.[3] This multi-step approach ensures high purity and regiochemical control.
Proposed Synthetic Pathway
The synthesis can be dissected into three primary stages:
-
Dichlorination: Conversion of pyridazine-3,6-diol to 3,6-dichloropyridazine.
-
Selective Methoxylation: Nucleophilic substitution of one chlorine atom to yield 3-chloro-6-methoxypyridazine.
-
Functionalization: Introduction of the chloromethyl group. (This final step is a proposed extension based on common organic reactions).
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 2.1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide [3][4]
-
Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent used to convert the hydroxyl groups of the pyridazine-3,6-diol tautomer into chlorides.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and mechanical stirrer, cautiously add maleic hydrazide (1.0 eq.) to phosphorus oxychloride (5.0-10.0 eq.).[4]
-
Heat the mixture to 125 °C and maintain for 4-6 hours.[4]
-
After the reaction is complete (monitored by TLC/GC), cool the mixture and remove excess POCl₃ under reduced pressure.
-
Very carefully, pour the resulting residue onto crushed ice. This is a highly exothermic step.
-
Neutralize the acidic aqueous solution by the slow addition of a base, such as 28% ammonium hydroxide, until the pH is approximately 8.[4]
-
The solid product will precipitate. Collect the crude 3,6-dichloropyridazine by suction filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Protocol 2.2: Synthesis of 3-Chloro-6-methoxypyridazine [3]
-
Rationale: The two chlorine atoms on 3,6-dichloropyridazine have different reactivities. A controlled nucleophilic aromatic substitution (SₙAr) with sodium methoxide allows for the selective replacement of one chlorine atom.
-
Procedure:
-
Prepare a solution of sodium methoxide (1.0-1.2 eq.) in anhydrous methanol.
-
Add 3,6-dichloropyridazine (1.0 eq.) portion-wise to the methoxide solution at a controlled temperature (e.g., 0-10 °C) to manage the exotherm.
-
Allow the reaction to warm to room temperature or gently heat to reflux (typically 40-60 °C) until completion, as monitored by TLC or GC-MS.
-
Cool the reaction mixture and quench by adding water, which will cause the product to precipitate.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude 3-chloro-6-methoxypyridazine can be further purified by column chromatography or recrystallization.
-
Chemical Reactivity and Applications in Drug Discovery
The primary value of this compound lies in the high reactivity of the chloromethyl group, which makes it an excellent electrophilic handle for introducing the methoxypyridazine core into larger molecules.
Core Reactivity: Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) is highly susceptible to nucleophilic attack. The chlorine atom is a good leaving group, and the adjacent pyridazine ring can stabilize the transition state. This allows for facile reaction with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This reaction is the cornerstone of its utility as a synthetic building block.[5]
Caption: General reactivity of this compound.
Applications in Medicinal Chemistry
The pyridazine moiety is a key pharmacophore in drugs targeting a variety of diseases. Its derivatives have been investigated for anticancer, anti-inflammatory, and anti-infective properties.[1][6]
-
Anticancer Agents: Pyridazine-based compounds have been designed as inhibitors of critical signaling pathways in cancer cells. For example, hybrids of chloropyridazine have shown promise as apoptosis inducers and PARP-1 inhibitors.[1] this compound provides a direct route to tether the pyridazine core to other pharmacophores, enabling the creation of novel hybrid molecules with enhanced potency and selectivity.[1]
-
Agrochemicals: The pyridazine structure is also found in various herbicides and fungicides.[7][8] The reactivity of this compound allows for its incorporation into complex structures designed to modulate biological pathways in pests and weeds.
-
Scaffold for Library Synthesis: In modern drug discovery, the generation of diverse chemical libraries is essential for identifying new hits.[6] The well-defined reactivity of this building block makes it an ideal starting point for parallel synthesis, allowing for the rapid creation of a multitude of pyridazine derivatives for high-throughput screening.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its hazard profile can be reliably inferred from its chemical structure and data on analogous compounds like 3-chloro-6-methylpyridazine and 3,6-dichloropyridazine.[9] The presence of a reactive chloromethyl group suggests it should be handled as a hazardous substance, likely an irritant and a potential lachrymator.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source (Analog) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [10] |
Safe Handling Workflow
Adherence to a strict safety protocol is mandatory when handling this compound.
Caption: Standard workflow for safely handling reactive chemical intermediates.
First Aid Measures (Recommended)[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Storage and Stability
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, bases, and amines to prevent unwanted reactions.[9]
Conclusion
This compound stands out as a valuable and reactive intermediate for chemical synthesis. Its defined structure, featuring a key electrophilic center, provides a reliable entry point for incorporating the medicinally significant pyridazine core into novel molecular architectures. While it must be handled with the care afforded to hazardous reagents, its synthetic utility in the fields of pharmaceutical and agrochemical research is clear. This guide provides the foundational knowledge for scientists to harness the potential of this building block, paving the way for future discoveries and innovations.
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Reactivity and stability of 3-(Chloromethyl)-6-methoxypyridazine
An In-Depth Technical Guide to the Reactivity and Stability of 3-(Chloromethyl)-6-methoxypyridazine
Executive Summary
This compound (CAS No: 41227-73-0) is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique architecture, featuring a methoxy-substituted, electron-deficient pyridazine ring coupled to a reactive chloromethyl group, makes it a versatile building block for the synthesis of complex molecular entities. This guide provides a comprehensive analysis of the compound's core reactivity, stability profile, and safe handling procedures. We will delve into the mechanistic underpinnings of its reactivity, offer detailed experimental protocols for its synthesis and key transformations, and explore its application as a strategic intermediate in drug discovery. This document is intended for researchers, chemists, and process development scientists who require a deep technical understanding of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical properties is foundational to its successful application in synthesis. This compound is a solid at room temperature. Key physicochemical data are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 41227-73-0 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1][2] |
| Molecular Weight | 158.59 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Appearance | White to off-white crystalline powder or solid | [3] |
| Melting Point | 89 - 93 °C | [3][4] |
| Boiling Point | 175 °C at 3 mmHg | [3][4] |
| SMILES | COC1=NN=C(C=C1)CCl | [2] |
| InChIKey | JFXSVKPIIFBWPF-UHFFFAOYSA-N | [2] |
Characterization of this compound relies on standard spectroscopic techniques. Proton NMR (¹H NMR) spectroscopy would be expected to show distinct signals for the methoxy protons, the methylene protons of the chloromethyl group, and the two aromatic protons on the pyridazine ring. Carbon-13 NMR would similarly provide unique signals for each carbon atom. Mass spectrometry (MS) should show a characteristic molecular ion peak [M]⁺ and an [M+2]⁺ peak with an approximate 3:1 ratio, indicative of the single chlorine atom.[4] Infrared (IR) spectroscopy can confirm the presence of C-Cl, C-O, and aromatic C-H bonds.[5]
Synthesis and Manufacturing
The synthesis of this compound is not as commonly documented as its isomer, 3-chloro-6-methoxypyridazine. However, a logical synthetic approach can be devised from readily available precursors, leveraging established heterocyclic chemistry transformations. A plausible route involves the chlorination of a methyl group attached to the pyridazine core.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a multi-step process starting from 3,6-dichloropyridazine, a common commodity chemical.
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of 3-Chloro-6-methoxypyridazine from 3,6-Dichloropyridazine [4]
-
Prepare a solution of sodium methoxide in methanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
In a separate flask, dissolve 3,6-dichloropyridazine in anhydrous methanol.
-
Cool the 3,6-dichloropyridazine solution in an ice bath and add the sodium methoxide solution dropwise, maintaining a low temperature to favor mono-substitution.[6]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quench the reaction by carefully adding water to precipitate the product.
-
Collect the crude product by filtration, wash thoroughly with water, and dry under vacuum.
-
Purify the crude solid by recrystallization from ethanol or via silica gel column chromatography.[4][6]
Step 2 & 3: Conversion to this compound Causality: Direct chloromethylation of the 3-chloro-6-methoxypyridazine is challenging. A more robust method involves first installing a methyl group, which can then be selectively halogenated. A cross-coupling reaction is suitable for this C-C bond formation. The subsequent benzylic-type chlorination of the methyl group is a standard radical reaction. A procedure analogous to the chlorination of 3-methylpyridazine can be adapted.[7]
-
Dissolve the intermediate (3-methyl-6-methoxypyridazine) in a suitable anhydrous solvent like chloroform or carbon tetrachloride.
-
Add a chlorinating agent such as N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). A radical initiator (e.g., AIBN or benzoyl peroxide) is often required.
-
Reflux the reaction mixture while monitoring its progress via TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. If NCS was used, the succinimide byproduct can be removed by filtration.
-
Wash the organic phase sequentially with an aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound by column chromatography or recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chloromethyl group, which functions as a potent electrophile. The pyridazine ring's electronic nature significantly modulates this reactivity.
The Electrophilic Nature of the Chloromethyl Group
The chloromethyl group is analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent methylene carbon is rendered highly electrophilic. This is further amplified by the electron-withdrawing nature of the pyridazine ring, which pulls electron density away from the side chain, making the carbon atom exceptionally susceptible to attack by nucleophiles.
Nucleophilic Substitution Reactions
This compound is an excellent substrate for nucleophilic substitution reactions, providing a straightforward route to introduce a variety of functional groups. These reactions are pivotal in building molecular complexity in drug discovery programs.[8]
-
N-Nucleophiles: Reacts readily with primary and secondary amines, anilines, and nitrogen-containing heterocycles (e.g., imidazole, pyrazole) to form the corresponding substituted amines.
-
O-Nucleophiles: Reaction with alcohols, phenols, or carboxylates in the presence of a non-nucleophilic base yields ethers and esters, respectively.
-
S-Nucleophiles: Thiols and thiophenols efficiently displace the chloride to form thioethers, a common moiety in pharmacologically active compounds.
-
C-Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions, can be used for C-C bond formation.
Mechanistic Considerations: A Predominantly Sₙ2 Pathway
The substitution reactions on the chloromethyl group can theoretically proceed via an Sₙ1 or Sₙ2 mechanism.
-
Sₙ1 Pathway: Would involve the formation of a pyridazinyl-methyl carbocation intermediate. However, the two adjacent, electron-withdrawing nitrogen atoms of the pyridazine ring would significantly destabilize this positive charge, making the Sₙ1 pathway energetically unfavorable.
-
Sₙ2 Pathway: This is the more plausible and dominant mechanism. A nucleophile attacks the electrophilic methylene carbon in a concerted step, displacing the chloride ion through a trigonal bipyramidal transition state. This pathway avoids the formation of the high-energy carbocation intermediate.[9]
Caption: The concerted Sₙ2 mechanism for nucleophilic substitution.
Stability, Storage, and Safe Handling
As a reactive alkylating agent, this compound requires careful handling and storage to ensure its integrity and the safety of laboratory personnel.
Thermal and Chemical Stability
The compound is expected to be sensitive to:
-
Moisture: Prone to hydrolysis, which would convert the chloromethyl group to a hydroxymethyl group.
-
Strong Bases: May lead to elimination or decomposition reactions.
-
Heat: Elevated temperatures can accelerate decomposition.
Recommended Storage Conditions
To maintain its quality and prevent degradation, the following storage conditions are recommended:
-
Container: Store in a tightly sealed container.[10]
-
Atmosphere: For long-term storage, flushing the container with an inert gas (e.g., argon or nitrogen) is advisable.
-
Temperature: Store in a cool, dry place, away from direct sunlight and heat sources. Refrigeration is often recommended.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[3]
Safe Handling and Hazard Information
While specific toxicology data for this exact compound is limited, compounds with similar structures (chloromethylated aromatics, pyridazines) are classified as hazardous.[3] Standard laboratory safety protocols must be strictly followed.
Table 2: GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Statement | Reference |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [10] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [10] |
| Acute Toxicity (Oral, Inhalation) | - | May be harmful if swallowed or inhaled | [3][11] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation | [11][12] |
Personal Protective Equipment (PPE) Workflow:
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For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthetic Precursors for 3-(Chloromethyl)-6-methoxypyridazine
Introduction
This compound is a key heterocyclic building block, pivotal in the fields of medicinal chemistry and agrochemical synthesis. Its structure, featuring a pyridazine core with a reactive chloromethyl group at the 3-position and a methoxy group at the 6-position, offers a versatile scaffold for the development of novel therapeutic agents and other biologically active molecules. The strategic placement of these functional groups allows for sequential and selective modifications, making it an invaluable intermediate for constructing complex molecular architectures.
This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, focusing on the critical precursors and the underlying chemical principles. As your senior application scientist, this document is structured to deliver not just protocols, but a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical applicability in a research and development setting.
Part 1: The Primary Synthetic Route via 3-Methyl-6-methoxypyridazine
The most direct and industrially scalable approach to this compound is the selective chlorination of the methyl group of its immediate precursor, 3-methyl-6-methoxypyridazine. This strategy leverages the enhanced reactivity of the C-H bonds on the methyl group, which are analogous to benzylic protons, due to their position adjacent to the electron-deficient pyridazine ring. This activation facilitates free-radical halogenation under controlled conditions, allowing for precise installation of the chloro substituent.
Caption: Overall workflow for the primary synthetic route.
Synthesis of the Key Precursor: 3-Methyl-6-methoxypyridazine
The cornerstone of this pathway is the efficient synthesis of 3-methyl-6-methoxypyridazine. This is most commonly achieved through a two-step sequence starting from a 3-methyl-6-pyridazinone scaffold.
1.1.1. Chlorination of 3-Methyl-6-pyridazinone
The initial step involves the conversion of the hydroxyl group (in its keto tautomeric form) of 3-methyl-6-pyridazinone into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.
-
Mechanism Insight: The lone pair on the pyridazinone oxygen attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the C-O bond with a C-Cl bond. The reaction is typically performed at elevated temperatures to drive it to completion.[1]
1.1.2. Methoxylation of 3-Chloro-6-methylpyridazine
With the chloro group installed, the methoxy group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. 3-Chloro-6-methylpyridazine is treated with sodium methoxide (NaOMe) in methanol (MeOH).
-
Causality of Experimental Choice: The pyridazine ring is inherently electron-deficient, which facilitates nucleophilic attack by the methoxide ion. The reaction proceeds through a Meisenheimer-type intermediate, where the negative charge is stabilized by the ring nitrogen atoms. Methanol serves as a suitable solvent as it readily dissolves the sodium methoxide and the starting material. The reaction is typically heated to ensure a reasonable reaction rate.
Detailed Protocol 1.1: Synthesis of 3-Methyl-6-methoxypyridazine
Step A: Synthesis of 3-Chloro-6-methylpyridazine from 3-Methyl-6-pyridazinone
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methyl-6-pyridazinone (1.0 eq.).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq.) to the flask. The reaction is often performed neat or with a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux (typically around 100-110 °C) for 2-4 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This hydrolyzes the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or a saturated sodium bicarbonate solution) until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 3-chloro-6-methylpyridazine can be purified by column chromatography or recrystallization.
Step B: Synthesis of 3-Methyl-6-methoxypyridazine from 3-Chloro-6-methylpyridazine
-
Setup: In a dry round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully adding sodium metal (1.1 eq.) to methanol or by using a commercial solution.
-
Reagent Addition: Add 3-chloro-6-methylpyridazine (1.0 eq.) to the sodium methoxide solution.
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting 3-methyl-6-methoxypyridazine can be purified by silica gel chromatography if necessary.
Side-Chain Chlorination of 3-Methyl-6-methoxypyridazine
This final transformation is a free-radical chlorination that selectively targets the methyl group. The choice of chlorinating agent and initiator is critical to maximize the yield of the desired mono-chlorinated product and minimize side reactions.
-
Mechanism Insight: The reaction proceeds via a classic free-radical chain mechanism:
-
Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) is thermally or photochemically decomposed to generate initial radicals.
-
Propagation: These radicals abstract a hydrogen atom from the methyl group of 3-methyl-6-methoxypyridazine to form a resonance-stabilized pyridazinyl-methyl radical. This radical then reacts with the chlorine source (e.g., NCS) to yield the final product and a new radical, which continues the chain.
-
Termination: The reaction is terminated when two radicals combine.
-
Caption: Simplified free-radical chlorination mechanism.
Chlorinating Agents
Several reagents can be employed for this side-chain chlorination. The choice depends on factors like scale, safety, and desired selectivity.
| Reagent | Common Initiator | Typical Conditions | Advantages | Disadvantages |
| N-Chlorosuccinimide (NCS) | AIBN, BPO | Reflux in CCl₄ or CHCl₃, Photochemical (UV lamp) | Solid, easy to handle; good selectivity for mono-chlorination.[2] | Can sometimes require longer reaction times. |
| Trichloroisocyanuric Acid (TCCA) | AIBN, BPO | Reflux in CHCl₃ or DCM | High chlorine content by weight; cost-effective. | Can be highly reactive; potential for over-chlorination. |
| Sulfuryl Chloride (SO₂Cl₂) | AIBN, BPO | Reflux in an inert solvent | Effective for a range of substrates. | Generates corrosive HCl and SO₂ byproducts. |
| Chlorine Gas (Cl₂) | UV Light | Bubbled through a solution in CCl₄ or neat | Inexpensive for large scale. | Difficult to handle; poor selectivity; risk of ring chlorination. |
Detailed Protocol 1.2: Chlorination using N-Chlorosuccinimide (NCS)
-
Setup: To a dry, three-necked flask equipped with a reflux condenser, nitrogen inlet, and thermometer, add 3-methyl-6-methoxypyridazine (1.0 eq.) and a suitable solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃).
-
Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) and stir overnight. The reaction can also be initiated by irradiating with a UV lamp at room temperature. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography to yield the final product.
Part 2: Alternative Synthetic Considerations
While the chlorination of 3-methyl-6-methoxypyridazine is the most straightforward route, it is theoretically possible to construct the target molecule from more fundamental pyridazine precursors. These routes are generally more complex and less efficient but are presented here for completeness.
Hypothetical Route from 3,6-Dichloropyridazine
3,6-Dichloropyridazine is a readily available starting material, often synthesized from maleic anhydride.[3] A multi-step synthesis could be envisioned, although it presents significant challenges in regioselectivity.
Caption: A possible, though challenging, alternative synthetic pathway.
-
Selective Mono-methoxylation: Reacting 3,6-dichloropyridazine with one equivalent of sodium methoxide can yield 3-chloro-6-methoxypyridazine.[4] Controlling this reaction to prevent the formation of the di-methoxy byproduct is crucial.
-
Introduction of a C1 Unit: The next step, introducing a one-carbon unit at the 3-position, is the most challenging. It could potentially be achieved through organometallic cross-coupling reactions (e.g., Stille or Kumada coupling with a suitable C1 synthon) or by forming a Grignard or lithiated species at the 3-position, followed by reaction with formaldehyde. These reactions are often low-yielding and require stringent anhydrous conditions.
-
Final Chlorination: If the 3-(hydroxymethyl)-6-methoxypyridazine intermediate can be successfully synthesized, the final hydroxyl-to-chloro conversion can be readily achieved using standard reagents like thionyl chloride (SOCl₂) or an Appel reaction (PPh₃, CCl₄).
This alternative route highlights the elegance and efficiency of the primary pathway described in Part 1. The difficulty in selectively functionalizing the 3-position of 3-chloro-6-methoxypyridazine makes the side-chain chlorination of the corresponding 3-methyl precursor the superior and more practical choice for synthesis.
Conclusion
The synthesis of this compound is most effectively accomplished through a linear sequence starting with the conversion of 3-methyl-6-pyridazinone to 3-chloro-6-methylpyridazine, followed by nucleophilic substitution with sodium methoxide to yield the key precursor, 3-methyl-6-methoxypyridazine. The final, critical step is a selective free-radical chlorination of the methyl group. For this transformation, N-chlorosuccinimide (NCS) with a radical initiator like AIBN offers a reliable and selective method suitable for laboratory and scale-up operations. Understanding the mechanisms and the rationale behind the choice of reagents and conditions is paramount for optimizing this synthesis, ensuring high yields and purity of this valuable synthetic intermediate.
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ResearchGate. (2025). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Retrieved from ResearchGate. [Link]
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ResearchGate. (2025). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from ResearchGate. [Link]
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Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer. Retrieved from Organic Syntheses. [Link]
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ACS Omega. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Publications. [Link]
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SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Retrieved from SAR Publication. [Link]
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Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 3-(Chloromethyl)-6-methoxypyridazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its varied forms, 3-(chloromethyl)-6-methoxypyridazine presents a particularly compelling starting point for novel drug discovery. Its inherent reactivity, conferred by the chloromethyl group, allows for extensive chemical derivatization, opening avenues to a diverse chemical space. This technical guide provides an in-depth exploration of the potential biological targets of this compound derivatives. By synthesizing current research on related pyridazine compounds and established drug discovery methodologies, this document serves as a comprehensive resource for researchers aiming to exploit this promising chemical scaffold. We will delve into high-potential kinase targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Interleukin-2-inducible T-cell Kinase (ITK), and provide detailed, field-proven protocols for target identification, validation, and characterization.
The this compound Scaffold: A Gateway to Bioactive Molecules
The this compound core is a versatile building block in synthetic medicinal chemistry. The chloromethyl group at the 3-position serves as a reactive electrophile, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups and molecular fragments, thereby generating extensive libraries of novel derivatives. The 6-methoxy group, on the other hand, influences the electronic properties of the pyridazine ring and can participate in hydrogen bonding interactions with biological targets. This combination of a reactive handle and a modulating substituent makes this scaffold an attractive starting point for the development of targeted therapeutics.
The broader class of pyridazine and pyridazinone derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] This well-established biological activity profile strongly suggests that derivatives of this compound are likely to interact with key cellular signaling pathways, making the identification of their specific molecular targets a critical step in the drug discovery process.
High-Potential Biological Targets: Kinases in the Crosshairs
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology and immunology. Their fundamental role in cell signaling makes them attractive targets for therapeutic intervention. Based on the known activities of various pyridazine-containing compounds, two kinase targets stand out as particularly promising for derivatives of this compound: VEGFR-2 and ITK.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.[2] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy, with several small molecule inhibitors and antibodies approved for therapeutic use.[4]
Numerous studies have reported on pyridazine and related heterocyclic scaffolds as potent VEGFR-2 inhibitors.[5] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation necessary for downstream signaling. The structural similarities between these reported inhibitors and the potential derivatives of this compound provide a strong rationale for investigating VEGFR-2 as a primary target.
Signaling Pathway Visualization: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and point of inhibition.
Interleukin-2-inducible T-cell Kinase (ITK)
ITK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is predominantly expressed in T-cells and natural killer (NK) cells. It is a crucial component of the T-cell receptor (TCR) signaling cascade, playing a key role in T-cell activation, differentiation, and cytokine production.[6] Given its central role in the adaptive immune response, ITK has emerged as a promising therapeutic target for autoimmune diseases, allergic conditions such as asthma, and certain T-cell malignancies.[6]
Recent research has highlighted the potential of pyridazine and pyridazinone-based scaffolds as inhibitors of ITK.[7] These inhibitors can modulate T-cell responses and have shown efficacy in preclinical models of inflammatory diseases. The potential to develop selective ITK inhibitors from the this compound scaffold warrants significant investigation.
Signaling Pathway Visualization: ITK Inhibition
Caption: ITK signaling pathway and point of inhibition.
Experimental Workflows for Target Identification and Validation
A multi-faceted approach is essential for the robust identification and validation of the biological targets of novel small molecules. This typically involves a combination of direct biochemical methods and cell-based assays.
Target Identification Strategies
The initial step in understanding the mechanism of action of a bioactive compound is to identify its direct binding partners within the proteome. Affinity-based proteomics is a powerful and widely used technique for this purpose.
Experimental Workflow: Affinity Chromatography-Mass Spectrometry
Caption: Affinity chromatography workflow for target identification.
Detailed Protocol: Affinity Chromatography-Mass Spectrometry
-
Affinity Probe Synthesis:
-
Synthesize a derivative of this compound with a linker at a position that does not interfere with its biological activity.
-
Covalently attach an affinity tag, such as biotin, to the terminus of the linker.
-
-
Cell Lysate Preparation:
-
Culture the relevant cell line (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR-2, or Jurkat T-cells for ITK) to a sufficient density.
-
Lyse the cells using a mild lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pulldown:
-
Incubate the cell lysate with the biotinylated affinity probe to allow for the formation of probe-target protein complexes.
-
Introduce streptavidin-coated magnetic beads or agarose resin to the lysate to capture the biotinylated probe and its binding partners.
-
Thoroughly wash the beads with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., containing SDS and a reducing agent).
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).
-
Excise protein bands of interest and perform in-gel tryptic digestion.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a protein sequence database.
-
Target Validation: In Vitro Kinase Assays
Once potential kinase targets have been identified, their interaction with the compound must be validated and quantified using in vitro biochemical assays. These assays directly measure the enzymatic activity of the purified kinase in the presence of the inhibitor.
Detailed Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol is adapted from commercially available kits and common laboratory practices.[1][8]
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer from a 5x stock. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.
-
Prepare serial dilutions of the this compound derivative in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
-
-
Assay Procedure:
-
To a 96-well white plate, add the master mix to each well.
-
Add the diluted inhibitor to the "Test Inhibitor" wells.
-
Add vehicle control (e.g., 1% DMSO in 1x Kinase Buffer) to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.
-
Initiate the kinase reaction by adding purified recombinant VEGFR-2 enzyme to all wells except the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
The luminescent signal is inversely proportional to kinase activity.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by fitting the data to a dose-response curve.
-
| Component | "Test Inhibitor" Well | "Positive Control" Well | "Blank" Well |
| Master Mix | 25 µL | 25 µL | 25 µL |
| Inhibitor (diluted) | 5 µL | - | - |
| Vehicle Control | - | 5 µL | 5 µL |
| VEGFR-2 Enzyme | 20 µL | 20 µL | - |
| 1x Kinase Buffer | - | - | 20 µL |
| Total Volume | 50 µL | 50 µL | 50 µL |
Detailed Protocol: In Vitro ITK Kinase Assay (Radiometric)
This protocol is based on established methods for measuring kinase activity using radiolabeled ATP.[9][10]
-
Reagent Preparation:
-
Prepare a Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Prepare a substrate solution (e.g., myelin basic protein (MBP) at 1 mg/mL in water).
-
Prepare a γ-³²P-ATP assay cocktail containing unlabeled ATP and γ-³²P-ATP.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the Kinase Assay Buffer, diluted inhibitor or vehicle control, substrate solution, and purified recombinant ITK enzyme.
-
Initiate the reaction by adding the γ-³²P-ATP assay cocktail.
-
Incubate the reaction at 30°C for 15-30 minutes.
-
-
Detection:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the amount of incorporated ³²P into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Target Validation: Cellular Assays
While in vitro assays are crucial for confirming direct target engagement, cellular assays are essential to determine if the compound can inhibit the target in a more physiologically relevant context and elicit the desired biological response.
Detailed Protocol: Cellular VEGFR-2 Phosphorylation Assay
-
Cell Culture and Treatment:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the this compound derivative or vehicle control for 1-2 hours.
-
Stimulate the cells with VEGF to induce VEGFR-2 phosphorylation.
-
-
Detection of Phospho-VEGFR-2:
-
Lyse the cells and measure the levels of phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 using a sandwich ELISA or a cell-based immunoassay (e.g., In-Cell Western).
-
Alternatively, perform Western blotting on cell lysates using antibodies specific for pVEGFR-2 and total VEGFR-2.
-
-
Data Analysis:
-
Normalize the pVEGFR-2 signal to the total VEGFR-2 signal.
-
Calculate the percentage of inhibition of VEGF-induced VEGFR-2 phosphorylation for each inhibitor concentration.
-
Determine the IC50 value.
-
Detailed Protocol: Cellular ITK Signaling Assay (NFAT Reporter Assay)
-
Cell Line and Transfection:
-
Use a Jurkat T-cell line stably transfected with a reporter construct containing the Nuclear Factor of Activated T-cells (NFAT) response element driving the expression of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
Cell Treatment and Stimulation:
-
Pre-treat the Jurkat-NFAT reporter cells with serial dilutions of the inhibitor or vehicle control.
-
Stimulate the T-cells to activate the TCR signaling pathway using anti-CD3 and anti-CD28 antibodies or a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin.
-
Incubate the cells for 6-24 hours to allow for reporter gene expression.
-
-
Detection:
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, or colorimetric signal for β-galactosidase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TCR-induced NFAT activation for each inhibitor concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The inherent reactivity of the chloromethyl group provides a versatile handle for the synthesis of diverse compound libraries. Based on the established pharmacology of related pyridazine derivatives, VEGFR-2 and ITK stand out as high-potential biological targets for derivatives of this scaffold.
The experimental workflows and detailed protocols provided in this guide offer a robust framework for the identification and validation of these and other potential targets. A systematic approach, combining affinity-based proteomics for target discovery with a cascade of in vitro and cellular assays for target validation, is crucial for advancing compounds through the drug discovery pipeline.
Future research should focus on the synthesis and screening of focused libraries of this compound derivatives against a panel of kinases, including VEGFR-2 and ITK. Structure-activity relationship (SAR) studies will be instrumental in optimizing potency and selectivity. Furthermore, advanced cellular and in vivo models will be necessary to fully characterize the therapeutic potential of promising lead compounds. By leveraging the strategies outlined in this guide, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold.
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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A Novel Small Molecule ITK Inhibitor Suppresses Th2/Th17 Differentiation and Attenuates Airway Inflammation in a Mouse Model of HDM-Induced Asthma. (2025). PubMed. Retrieved from [Link]
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SignalChem. (n.d.). ITK, Active. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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Inhibition of ITK and RLK Kinases with PRN694: A Promising Therapeutic Approach for T-Cell Mediated Diseases. (2024). Patsnap Synapse. Retrieved from [Link]
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Bustos-Villalobos, I., et al. (2017). ITK inhibitor synthesis, binding and specificity. ResearchGate. Retrieved from [Link]
- El-Gamal, M. I., et al. (2022).
- Patel, H. M., et al. (2014). Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Advances, 4(72), 38243–38253.
- Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and molecular modeling study of certain VEGFR-2 inhibitors based on thienopyrimidne scaffold as cancer targeting agents. Bioorganic & Medicinal Chemistry, 26(19), 5274–5285.
- Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules, 27(4), 1363.
- Bar-Or, A., et al. (2013). Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy. ACS Medicinal Chemistry Letters, 4(11), 1056–1061.
- Li, Y., et al. (2022). Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(6), 963–970.
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In Silico Modeling of 3-(Chloromethyl)-6-methoxypyridazine Analogs as Novel Kinase Inhibitors
An In-Depth Technical Guide
Abstract: The Challenge and the Opportunity in Kinase-Targeted Cancer Therapy
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1][2] Specifically, derivatives of the 3-(chloromethyl)-6-methoxypyridazine scaffold present a synthetically accessible starting point for developing novel therapeutic agents.[3] This guide details a comprehensive, multi-faceted in silico workflow designed to rationally guide the discovery and optimization of novel pyridazine analogs as potent protein kinase inhibitors. By leveraging a suite of computational tools—from molecular docking and molecular dynamics to QSAR and ADMET profiling—we can de-risk and accelerate the drug discovery process, prioritizing the synthesis of compounds with the highest probability of success. This document serves as a technical blueprint for researchers and drug development professionals aiming to harness computational chemistry for the targeted design of next-generation cancer therapeutics.
Part 1: The Foundation - Understanding the this compound Scaffold
Physicochemical Properties and Synthetic Accessibility
The this compound core is an attractive starting point for library synthesis. The chlorine atom at the 3-position is a reactive handle, susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for diverse functionalization.[3] The methoxy group at the 6-position influences the electronic properties of the ring system. The pyridazine ring itself, with its two adjacent nitrogen atoms, can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[4] This inherent reactivity and potential for target engagement make it an ideal scaffold for computational-led drug design.
The Pyridazine Core as a Privileged Structure in Oncology
Pyridazine-based structures are integral to many anticancer agents.[1] Their mode of action often involves the inhibition of protein kinases, enzymes that play a central role in the signaling pathways controlling cell growth, proliferation, and survival.[5] Deregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyridazine derivatives have been successfully developed as inhibitors of key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[4][5] For the purpose of this guide, we will use VEGFR-2 as a representative case study to illustrate our in silico workflow.
Part 2: The Strategy - A Multi-Faceted In Silico Workflow
A robust computational strategy does not rely on a single method but integrates multiple techniques to build a comprehensive understanding of a compound's potential. Each step serves to filter and refine a virtual library of candidate molecules, ensuring that only the most promising proceed to later, more resource-intensive stages.
Sources
3-(Chloromethyl)-6-methoxypyridazine mechanism of action studies
An In-Depth Technical Guide Topic: Elucidating the Mechanism of Action for 3-(Chloromethyl)-6-methoxypyridazine Audience: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of this compound. Based on its chemical structure, particularly the reactive chloromethyl group appended to a pyridazine scaffold, the principal hypothesis is that the compound functions as a covalent modulator of one or more protein targets. The narrative follows a logical, multi-phase experimental strategy, beginning with unbiased, proteome-wide target identification, progressing to rigorous target validation and biophysical characterization of the covalent interaction, and culminating in the assessment of the functional cellular consequences. Each section details the causality behind experimental choices, provides actionable protocols for key assays, and emphasizes the integration of orthogonal approaches to build a robust, self-validating MoA dossier. This document is intended to serve as a strategic and practical resource for researchers navigating the complexities of covalent drug discovery.
Foundational Analysis and Strategic Overview
The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine ring system is a well-established pharmacophore, recognized for its presence in a multitude of biologically active molecules.[1][2] Its 1,2-diazine structure imparts unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and engage in various non-covalent interactions. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, making it a privileged structure in drug discovery.[3][4][5]
Structural Analysis of this compound: The Covalent Hypothesis
The defining feature of this compound is the chloromethyl group at the 3-position. This functional group renders the molecule a latent electrophile. The chlorine atom is a competent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack by amino acid residues on protein targets.
Figure 1: Covalent Modification Hypothesis
Caption: The chloromethyl moiety acts as an electrophile, reacting with a protein nucleophile (e.g., Cys, Lys, His) to form a stable, covalent adduct.
This chemical rationale forms the cornerstone of our MoA investigation. We hypothesize that this compound is a covalent agent . This presumption dictates our experimental strategy, moving away from equilibrium-based binding assays (like IC50 values measured at a single time point) towards methods that can identify specific protein targets and characterize time-dependent, covalent interactions.[6]
A Phased Approach to MoA Elucidation
A successful MoA study requires a systematic and logical progression from a broad, unbiased search to highly specific, hypothesis-driven validation. We have structured this guide into three critical phases, each designed to answer fundamental questions about the compound's biological activity.
Caption: Principle of proteome-wide Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Proteome-Wide MS-CETSA
-
Cell Culture & Treatment: Culture a relevant human cell line (e.g., HEK293T for general profiling or a cancer cell line like HCT116 if anticancer effects are suspected) to ~80% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 46°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation: Separate the soluble fraction (containing stabilized proteins) from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes).
-
Sample Preparation for MS: Collect the supernatant. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: For each protein, plot the relative amount of soluble protein versus temperature to generate melting curves. Identify proteins that exhibit a significant thermal shift (ΔTm) in the compound-treated samples compared to the vehicle control.
Kinobeads Profiling
Principle: Since many pyridazine derivatives target protein kinases, a focused chemoproteomic approach like Kinobeads is highly justified. [3]Kinobeads are an affinity resin containing a mixture of immobilized, broad-spectrum kinase inhibitors that can bind a large portion of the cellular kinome. [7][8]In a competitive binding experiment, cell lysate is pre-incubated with our free compound. If the compound binds to specific kinases, it will prevent them from binding to the Kinobeads. The kinases that are "competed off" are then identified by mass spectrometry. [9][10] Experimental Protocol: Differential Kinobeads Profiling
-
Lysate Preparation: Prepare a native cell lysate from the chosen cell line, ensuring kinases remain in their active conformation.
-
Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle for 1 hour.
-
Kinobeads Pulldown: Add the Kinobeads matrix to each lysate and incubate to allow unbound kinases to bind to the beads.
-
Washing & Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
MS Analysis: Prepare the eluted proteins for LC-MS/MS analysis as described in the CETSA protocol.
-
Data Analysis: Quantify the abundance of each kinase in the presence of the compound relative to the vehicle control. Generate dose-response curves to determine the potency (pIC50) for each identified kinase target. [7]
Phase 2: Target Validation and Covalent Characterization
Data from Phase 1 will yield a list of potential protein targets. Phase 2 uses orthogonal, targeted methods to confirm these hits and rigorously prove a covalent binding mechanism.
Orthogonal Target Engagement Confirmation
To validate a top hit from the MS-CETSA screen (e.g., "Protein X"), a targeted Western Blot-based CETSA is performed. This provides an independent confirmation of target stabilization, increasing confidence in the hit. [11] Protocol: Follow the CETSA heating protocol (Section 2.2), but instead of a full proteomic analysis, analyze the soluble fractions via SDS-PAGE and Western Blot using an antibody specific to Protein X. A positive result is the appearance of the Protein X band at higher temperatures in the compound-treated lanes.
Direct Evidence of Covalent Modification
This is the most critical step in validating the MoA. We must demonstrate that the compound physically forms a covalent bond with the target protein.
3.2.1 Intact Protein Mass Spectrometry
Principle: This technique measures the precise molecular weight of the purified target protein before and after incubation with the compound. Covalent modification will result in a mass increase equal to the molecular weight of the compound minus the leaving group (HCl). [12] Protocol:
-
Obtain purified, recombinant Protein X.
-
Incubate Protein X with a molar excess of this compound.
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Deconvolute the resulting spectra to determine the exact mass of the protein.
Table 1: Expected Intact Mass Spectrometry Results
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein X (Apo) | 50,000.0 | 50,000.2 | - | Unmodified Protein |
| Protein X + Compound | 50,122.5 | 50,122.6 | +122.4 | Covalent Adduct Formed* |
*Mass of C6H7N2O = 123.1 Da. The observed shift of ~122 Da corresponds to the addition of the compound moiety after loss of HCl.
3.2.2 Peptide Mapping by LC-MS/MS
Principle: To identify the specific amino acid residue modified by the compound, the protein-drug adduct is digested into smaller peptides. These peptides are then analyzed by tandem mass spectrometry (MS/MS). The fragment ions will reveal the exact peptide sequence containing the modification, and the mass shift on that peptide will pinpoint the modified residue (e.g., a +122 Da shift on a cysteine-containing peptide). [12][13] Protocol:
-
Form the covalent adduct as in the intact mass protocol.
-
Denature, reduce, alkylate (with a reagent like iodoacetamide to cap any unmodified cysteines), and digest the protein with trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to search the MS/MS data for peptides showing the expected mass modification (+122.4 Da) and identify the specific modified residue.
In Vitro Covalent Binding Kinetics
Principle: For irreversible covalent inhibitors, a simple IC50 is insufficient as it is time-dependent. [14]The true measure of potency is the second-order rate constant kinact/KI, which describes the efficiency of inactivation. [6]This is determined by measuring the rate of enzyme inhibition over time at various inhibitor concentrations.
Protocol: Progress Curve Analysis
-
If the validated target (Protein X) is an enzyme, establish a continuous assay that monitors substrate turnover (e.g., via fluorescence).
-
Initiate the enzymatic reaction and, at the same time, add different concentrations of this compound.
-
Record the reaction progress curves over time.
-
Fit the curves to the appropriate kinetic model for irreversible inhibition to determine the observed rate of inactivation (kobs) at each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration. The slope of this line provides the value of kinact/KI. [15]
Phase 3: Elucidating Functional Consequences
With a validated covalent target, the final phase is to understand how this interaction affects cellular function.
In Vitro and Cellular Functional Assays
The choice of assay is entirely dependent on the identity and function of the validated target protein.
-
If the target is a kinase: Perform an in vitro kinase activity assay to confirm inhibition. In cells, use phospho-specific antibodies to measure the phosphorylation of known downstream substrates of that kinase.
-
If the target is a metabolic enzyme: Measure the levels of the enzyme's substrate and product in cell lysates or culture medium after compound treatment.
-
If the target is a transcription factor: Use techniques like qPCR or RNA-seq to measure changes in the expression of its target genes.
By linking the direct, covalent modification of the target protein to a measurable change in its biochemical activity and a subsequent cellular response, we can construct a complete and robust model for the mechanism of action of this compound.
Summary
The investigation into the mechanism of action of this compound is guided by its inherent chemical reactivity. The strategy outlined in this guide provides a rigorous, multi-faceted approach to confidently identify its biological target, prove a covalent binding mechanism, and characterize the functional outcome of this interaction. By integrating unbiased discovery proteomics with detailed biophysical and functional validation, researchers can build a comprehensive and defensible understanding of how this compound exerts its effects, paving the way for its further development as a chemical probe or therapeutic lead.
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Differential Kinobeads Profiling for Target Identification of Irreversible Kinase Inhibitors. (2017). ACS Chemical Biology. [Link]
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Wojcicka, A., & Nowicka-Zuchowska, A. (2019). Synthesis and Biological Activity of Pyridopyridazine Derivatives: A Mini Review. Mini-Reviews in Organic Chemistry. [Link]
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Cheng, S., et al. (1999). Application of mass spectrometry for target identification and characterization. Medicinal Research Reviews. [Link]
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Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
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Asif, M. (2021). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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An In-depth Technical Guide to the Biological Screening of Novel 3-(Chloromethyl)-6-methoxypyridazine Derivatives
Abstract
The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precursor, 3-(chloromethyl)-6-methoxypyridazine, serves as a versatile building block for creating diverse chemical libraries due to its two reactive sites amenable to regioselective modification.[4] This guide provides a comprehensive, technically-grounded framework for the biological screening of novel derivatives synthesized from this precursor. We will detail a strategic, tiered approach, from initial high-throughput cytotoxicity screening to confirmatory assays and mechanistic deconvolution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed, replicable protocols to facilitate the identification and characterization of promising new therapeutic agents.
Introduction: The Promise of the Pyridazine Scaffold
Pyridazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in drug discovery.[5][6] Their advantageous physicochemical properties and ability to interact with a wide range of biological targets have led to the development of numerous bioactive molecules.[1][7] Specifically, pyridazine-containing compounds have been successfully developed as anticancer agents, targeting various processes involved in cancer progression like aberrant tumor metabolism and cell signal transduction.[8][9]
The starting scaffold for the derivatives discussed herein, this compound, is a key intermediate that allows for systematic chemical modifications. The chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the introduction of various pharmacophores, while the methoxy group can be further modified, allowing for the creation of a large and diverse library of novel compounds.
This guide outlines a robust and logical screening cascade designed to efficiently identify and validate the biological activity of these novel derivatives, with a primary focus on anticancer applications, a well-documented strength of the pyridazine class.[10]
Strategic Framework for Biological Screening
A tiered or cascaded approach is the most efficient methodology for screening a new compound library. This strategy uses broad, high-throughput assays initially to identify "hits," which are then subjected to more complex, resource-intensive secondary and tertiary assays for confirmation and mechanistic elucidation. This process minimizes effort spent on inactive compounds and focuses resources on the most promising candidates.
Below is a workflow diagram illustrating this strategic approach.
Caption: A strategic workflow for identifying and validating novel bioactive compounds.
Tier 1: Primary High-Throughput Screening (HTS)
The initial goal is to rapidly assess the cytotoxic or growth-inhibitory potential of the entire library of novel pyridazine derivatives.[11][12] This is best accomplished using a robust, cost-effective, and scalable cell viability assay.
Causality Behind Experimental Choices:
-
Assay Choice: The MTT assay is a classic colorimetric method that measures metabolic activity as a proxy for cell viability.[13] It relies on the reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product. An alternative is a luminescence-based assay like CellTiter-Glo®, which measures intracellular ATP levels and often offers higher sensitivity.[14]
-
Cell Line Panel: Screening against a single cell line can be misleading. A panel of cancer cell lines from diverse tissue origins (e.g., breast, colon, lung, leukemia) is crucial.[15] This approach provides initial insights into potential cancer-type selectivity. The NCI-60 panel is the gold standard for this type of differential screening, and its publicly available data can be used for comparative analysis.[14][16][17]
-
Compound Concentration: A single, relatively high concentration (e.g., 10 or 25 µM) is used for the primary screen to maximize the chances of identifying any activity, even if it's modest.[11]
Compounds that exhibit a significant reduction in cell viability (e.g., >50% inhibition) compared to a vehicle control (e.g., DMSO) are declared "hits" and advance to Tier 2.
Tier 2: Secondary and Confirmatory Assays
Hits from the primary screen require validation. The objectives of this tier are to confirm the activity, determine the potency of the compounds, and gain initial insights into the mechanism of cell death.
-
Dose-Response and IC50 Determination: Hits are re-tested over a range of concentrations (e.g., 8-10 points, from low nanomolar to high micromolar) to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC50) is calculated. This value is a critical metric of a compound's potency and is used to rank and prioritize hits.
-
Apoptosis Induction Assays: A key question is whether the compounds kill cells by inducing apoptosis (programmed cell death), a desirable trait for anticancer drugs. The Caspase-Glo® 3/7 assay is a robust, luminescence-based method that measures the activity of caspases 3 and 7, which are key executioners of apoptosis.[18][19][20] A significant increase in caspase activity in treated cells compared to controls indicates apoptosis induction.
-
Cell Cycle Analysis: Anticancer agents often function by disrupting the normal progression of the cell cycle.[21] Flow cytometry with a DNA-intercalating dye like propidium iodide (PI) can quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22][23] A compound that causes a significant accumulation of cells in a specific phase (e.g., G2/M arrest) provides a powerful clue about its mechanism of action.[24]
Tier 3: Target Deconvolution and Mechanistic Studies
For the most potent and interesting compounds from Tier 2, the final step is to investigate the specific molecular target and signaling pathway being modulated.
-
Target Identification: Many pyridazine derivatives are known to be kinase inhibitors.[8][10] Therefore, a logical first step is to screen the compound against a panel of purified kinases.[25][26] Commercially available kinase screening services can test a compound against hundreds of kinases, providing a "kinome" profile that can pinpoint specific molecular targets.[27][28]
-
Signaling Pathway Analysis: Once a putative target (e.g., a specific kinase like EGFR or MEK) is identified, its engagement and downstream effects within the cell must be confirmed. Western blotting is the workhorse technique for this. By probing for the phosphorylation status of the target kinase and its key downstream substrates, one can confirm that the compound inhibits the intended pathway inside the cell.[29]
Caption: A potential mechanism where a novel derivative inhibits the MAPK/ERK pathway.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections provide detailed, step-by-step protocols for key assays mentioned in the screening cascade.
Protocol: MTT Cell Viability Assay (Tier 1)
This protocol is adapted from standard methodologies for assessing cell viability.[13][30][31]
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives. Add 1 µL of the compound stock (or DMSO for vehicle control) to the appropriate wells. For a primary screen, a single final concentration of 10 µM is typical.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[32]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.[30]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[32]
-
Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol: Caspase-Glo® 3/7 Assay (Tier 2)
This protocol is based on the manufacturer's instructions for the Promega Caspase-Glo® 3/7 Assay.[18][33][34]
-
Cell Plating and Treatment: Plate and treat cells with the hit compounds (at their IC50 concentration, for example) in white-walled 96-well plates suitable for luminescence. Include a positive control (e.g., staurosporine) and a vehicle control. Incubate for a period determined by the compound's expected mechanism (e.g., 18-24 hours).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[20] Allow the reagent to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[33]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in luminescence relative to the vehicle-treated control.
Protocol: Cell Cycle Analysis by Flow Cytometry (Tier 2)
This protocol describes a standard method for cell cycle analysis using propidium iodide (PI) staining.[21][23][35]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the compound of interest at 1x and 2x the IC50 value for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 2 hours or at -20°C overnight.[23]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. Collect data for at least 10,000 single-cell events. Use a linear scale for the DNA fluorescence channel.[22]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation and Interpretation: A Hypothetical Case Study
To illustrate the screening process, consider a hypothetical library of five novel this compound derivatives (coded PYZ-1 to PYZ-5).
Tier 1 Results: A primary screen at 10 µM against the MCF-7 breast cancer cell line identified PYZ-2 and PYZ-5 as hits (>50% growth inhibition).
Tier 2 Results: Dose-response studies were conducted on the hits, and the resulting IC50 values are presented below.
| Compound | IC50 in MCF-7 (µM) | IC50 in HCT116 (µM) | IC50 in A549 (µM) |
| PYZ-1 | > 50 | > 50 | > 50 |
| PYZ-2 | 1.2 | 0.8 | 1.5 |
| PYZ-3 | 27.4 | 35.1 | 41.2 |
| PYZ-4 | > 50 | > 50 | > 50 |
| PYZ-5 | 8.9 | 12.3 | 7.5 |
| Doxorubicin | 0.2 | 0.15 | 0.3 |
| Table 1: IC50 values of hypothetical pyridazine derivatives against three cancer cell lines. Doxorubicin is included as a positive control. |
Interpretation: PYZ-2 emerges as the most potent compound, with sub-micromolar to low micromolar activity across all three cell lines. PYZ-5 is moderately active. Based on potency, PYZ-2 is prioritized for further mechanistic studies.
Subsequent analysis of PYZ-2 revealed a 5-fold increase in Caspase 3/7 activity and a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting it induces apoptotic cell death via mitotic arrest.
Conclusion and Future Directions
This guide has presented a systematic and technically robust strategy for the biological screening of novel this compound derivatives. By employing a tiered approach that moves from high-throughput screening to detailed mechanistic studies, researchers can efficiently identify and characterize promising new drug candidates. The causality behind experimental choices, detailed protocols, and data interpretation frameworks provided herein are designed to ensure scientific rigor and accelerate the discovery process.
A lead candidate like the hypothetical PYZ-2 would proceed to further preclinical development, including lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models, and comprehensive toxicology assessments. The versatile pyridazine scaffold continues to be a rich source of potential therapeutics, and a disciplined screening approach is paramount to unlocking its full potential.[7][8]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Chloromethyl)-6-methoxypyridazine
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the Suzuki-Miyaura cross-coupling of 3-(chloromethyl)-6-methoxypyridazine. While direct literature on this specific transformation is scarce, this document establishes a foundational understanding by leveraging established principles of C(sp³)-C(sp²) cross-coupling reactions. We present proposed starting protocols, discuss critical reaction parameters, and offer optimization strategies based on analogous couplings with heteroarylmethyl chlorides. The aim is to equip researchers with the necessary knowledge to rationally design and execute successful coupling reactions for the synthesis of novel pyridazine-containing compounds.
Introduction: The Synthetic Potential of this compound
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The title compound, this compound, serves as a valuable building block, featuring a reactive chloromethyl group poised for nucleophilic substitution or cross-coupling reactions.[1] The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands out for its ability to form carbon-carbon bonds with high functional group tolerance and generally mild conditions.[2][3]
Applying the Suzuki coupling to the C(sp³)-hybridized carbon of the chloromethyl group opens a direct path to a variety of 3-(arylmethyl)-6-methoxypyridazine derivatives. These structures are of significant interest in drug discovery, allowing for the exploration of new chemical space by linking the pyridazine core to various aryl and heteroaryl moieties.
However, the Suzuki coupling of C(sp³)-electrophiles like heteroarylmethyl chlorides presents unique challenges compared to their C(sp²) counterparts (e.g., aryl chlorides). These challenges, including slower oxidative addition and competing side reactions, necessitate carefully designed catalytic systems.[4] This guide provides the theoretical and practical foundation for navigating these challenges.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for C(sp³)-chlorides and requires a sufficiently electron-rich and sterically accessible palladium center.[7]
-
Transmetalation: The organoborane (typically a boronic acid or its ester) is activated by a base to form a boronate species.[8] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][7]
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Synthesis of Kinase Inhibitors Utilizing the 3-(Chloromethyl)-6-methoxypyridazine Scaffold: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent kinase inhibitors due to its favorable physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases.[1] This guide provides a detailed overview and practical protocols for the synthesis of kinase inhibitors utilizing 3-(chloromethyl)-6-methoxypyridazine as a versatile starting material. The inherent reactivity of the chloromethyl group allows for facile introduction of diverse functionalities through nucleophilic substitution, providing a modular approach to construct libraries of potential kinase inhibitors. This document will explore the strategic applications of this building block and provide step-by-step protocols for key synthetic transformations.
Introduction: The Strategic Advantage of the Pyridazine Core in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Nitrogen-containing heterocycles, such as pyridazine, are prominent motifs in a multitude of approved and investigational kinase inhibitors.[2]
The pyridazine scaffold offers several advantages for the design of kinase inhibitors:
-
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, facilitating strong interactions with the hinge region of the kinase ATP-binding site, a critical interaction for potent inhibition.
-
Physicochemical Properties: The presence of two nitrogen atoms enhances polarity and aqueous solubility compared to carbocyclic analogues, which can improve the pharmacokinetic profile of a drug candidate.
-
Metabolic Stability: The pyridazine ring can positively influence the metabolic stability of a molecule.
-
Synthetic Tractability: The pyridazine core can be readily functionalized at multiple positions, allowing for the fine-tuning of structure-activity relationships (SAR).
This compound is a particularly useful building block as it possesses two distinct points for chemical modification: the reactive chloromethyl group at the 3-position and the methoxy group at the 6-position, which can be a handle for further diversification or can itself contribute to binding. The primary focus of this guide will be the exploitation of the 3-(chloromethyl) group's reactivity.
Synthetic Strategies and Key Reactions
The primary synthetic route for elaborating the this compound core involves the nucleophilic substitution of the chloride atom. This benzylic-like chloride is readily displaced by a variety of nucleophiles, enabling the introduction of key pharmacophoric elements.
Diagram: General Synthetic Strategy
Caption: General approach to kinase inhibitor synthesis.
Detailed Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and final kinase inhibitor scaffolds from this compound.
Protocol 1: Synthesis of Pyridazinyl-Methyl-Amine Derivatives
The introduction of an amine at the 3-methyl position is a common strategy to access the solvent-exposed region of the kinase active site or to append further functionality.
Rationale: This protocol details the nucleophilic substitution of the chloromethyl group with a primary or secondary amine. The choice of base is critical to deprotonate the amine nucleophile without promoting side reactions. A non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate is often employed. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction.
Materials:
-
This compound
-
Substituted aniline or heterocyclic amine (e.g., 4-fluoroaniline, morpholine)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Acetonitrile
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the substituted amine (1.1 equivalents) and the base (2.0 equivalents of K₂CO₃ or 3.0 equivalents of DIPEA).
-
Add the solvent (DMF or Acetonitrile) to dissolve the reactants.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridazinyl-methyl-amine derivative.
Diagram: Workflow for Amine Substitution
Caption: Experimental workflow for amine substitution.
Protocol 2: Synthesis of Pyridazinyl-Methyl-Ether Derivatives
The formation of an ether linkage can introduce a flexible linker to the kinase inhibitor scaffold, allowing for optimal positioning of other binding motifs.
Rationale: This protocol describes the Williamson ether synthesis, where the chloromethyl group is reacted with a phenol or an alcohol. A base is required to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide. Cesium carbonate is often a good choice of base as it is highly effective in polar aprotic solvents.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-hydroxyphenylacetamide)
-
Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a round-bottom flask, add the substituted phenol (1.2 equivalents) and cesium carbonate (2.0 equivalents).
-
Add DMF to the flask and stir the mixture at room temperature for 15-30 minutes to form the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 70-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridazinyl-methyl-ether derivative.
Protocol 3: Synthesis of Pyridazinyl-Methyl-Thioether Derivatives
Thioether linkages are also prevalent in kinase inhibitors, offering a different geometry and electronic properties compared to ethers.
Rationale: Similar to ether synthesis, the formation of a thioether involves the reaction of the chloromethyl group with a thiol. Thiols are generally more nucleophilic than alcohols, and a milder base can often be used.
Materials:
-
This compound
-
Substituted thiol (e.g., thiophenol)
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add the substituted thiol (1.1 equivalents) and potassium carbonate (1.5 equivalents).
-
Add acetonitrile to the flask and stir the mixture.
-
Add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired pyridazinyl-methyl-thioether derivative.
Data Presentation: Representative Synthetic Outcomes
The following table summarizes expected yields for the nucleophilic substitution reactions with this compound based on analogous reactions. Actual yields may vary depending on the specific nucleophile and reaction conditions.
| Protocol | Nucleophile | Product Type | Expected Yield Range |
| 1 | 4-Fluoroaniline | Amine | 70-90% |
| 1 | Morpholine | Amine | 80-95% |
| 2 | 4-Hydroxyphenylacetamide | Ether | 60-85% |
| 3 | Thiophenol | Thioether | 75-95% |
Further Diversification: Suzuki-Miyaura Cross-Coupling
While the primary focus is on the reactivity of the chloromethyl group, the 6-methoxy group can be a precursor to a 6-chloro or 6-triflate group, which can then be used in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents. This dual functionalization strategy significantly expands the chemical space that can be explored from this starting material. For detailed protocols on Suzuki-Miyaura cross-coupling of chloropyridazines, please refer to established literature.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. The straightforward nucleophilic substitution of the chloromethyl group allows for the efficient and modular construction of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in their drug discovery programs. The combination of the inherent properties of the pyridazine core and the synthetic flexibility of this starting material makes it an attractive choice for the development of novel and potent kinase inhibitors.
References
-
Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. IntechOpen. Available at: [Link]
Sources
Application Note: A Strategic Guide to the Synthesis of Novel PARP Inhibitors from 3-(Chloromethyl)-6-methoxypyridazine
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a pivotal class of targeted therapies, particularly for cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations. The efficacy of these drugs is rooted in the principle of synthetic lethality, where inhibiting PARP-mediated single-strand break repair is catastrophic for cancer cells that lack a functional homologous recombination pathway for double-strand break repair.[1][2] The pyridazine scaffold has emerged as a privileged structure in the design of potent PARP inhibitors, acting as a bioisostere for other established pharmacophores.[3][4] This application note provides a comprehensive, in-depth guide for the rational design and synthesis of a novel PARP inhibitor starting from the versatile building block, 3-(chloromethyl)-6-methoxypyridazine. We detail a complete workflow from synthetic strategy and step-by-step protocols to purification, characterization, and preliminary biological evaluation, offering field-proven insights into the causality behind key experimental choices.
Scientific Background and Rationale
Mechanism of Action: The Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a DNA damage sensor. Upon detecting a single-strand break (SSB), PARP1 binds to the DNA and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins, primarily for the Base Excision Repair (BER) pathway.[5][6] PARP inhibitors function by competing with the enzyme's natural substrate, NAD+, at its catalytic domain, which not only blocks the formation of PAR chains but also "traps" the PARP enzyme on the DNA.[7][8]
This trapping mechanism is central to their anticancer effect. While the inhibition of SSB repair alone is not lethal to most cells, the resulting accumulation of unrepaired SSBs leads to the collapse of replication forks during cell division, creating more severe double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which is dependent on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1 or BRCA2 genes, the HR pathway is deficient. The inability to repair these DSBs leads to genomic catastrophe and, ultimately, selective cell death—a concept known as synthetic lethality.[1][2]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
The Pyridazine Scaffold: A Privileged Pharmacophore
The design of effective PARP inhibitors hinges on mimicking the nicotinamide moiety of NAD+ to achieve high-affinity binding in the enzyme's active site.[9] The pyridazine ring system is a highly π-deficient aromatic scaffold with advantageous physicochemical properties for drug design.[3] It serves as an excellent bioisosteric replacement for the phthalazinone core found in the pioneering PARP inhibitor, Olaparib.[10][11] Molecular modeling studies have revealed that pyridazine-based inhibitors can form crucial hydrogen bond interactions with key amino acid residues, such as Gly863 and Ser904, within the PARP1 active site, stabilizing the drug-enzyme complex.[10]
Synthetic Strategy Overview
Our strategy utilizes this compound as a versatile electrophilic starting material. The chloromethyl group is an excellent leaving group, making it highly susceptible to nucleophilic substitution. We propose a convergent synthesis to construct a target molecule, 4-((6-methoxypyridazin-3-yl)methoxy)benzamide , which incorporates the key pyridazine core and a benzamide moiety essential for PARP1 binding.
The synthesis involves three main stages:
-
Ether Synthesis: A nucleophilic substitution reaction between this compound and a phenolic nucleophile (4-cyanophenol) to form a stable ether linkage.
-
Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid, a key intermediate for the final amidation step.
-
Amidation: Formation of the terminal primary amide, a critical functional group for interaction with the PARP1 active site.
Caption: Overall synthetic workflow for the target PARP inhibitor.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| 4-Cyanophenol | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent | Commercially Available |
| Ethylene Glycol | ≥99% | Commercially Available |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available |
| Ammonium Hydroxide (NH₄OH), 28% in H₂O | ACS Reagent | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Safety Precaution: All manipulations should be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 4-((6-methoxypyridazin-3-yl)methoxy)benzamide
Step 1: Synthesis of 4-((6-methoxypyridazin-3-yl)methoxy)benzonitrile (Intermediate 1)
-
Rationale: This step utilizes a classic Williamson ether synthesis. Anhydrous potassium carbonate is a mild base sufficient to deprotonate the weakly acidic 4-cyanophenol, forming a potent phenoxide nucleophile. Anhydrous DMF is an ideal polar aprotic solvent that promotes Sₙ2 reactions.
-
To a 250 mL round-bottom flask, add 4-cyanophenol (5.95 g, 50 mmol, 1.0 eq) and anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).
-
Add 100 mL of anhydrous DMF and stir the suspension under a nitrogen atmosphere.
-
Add a solution of this compound (7.93 g, 50 mmol, 1.0 eq) in 20 mL of anhydrous DMF dropwise over 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).
-
Upon completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water (3 x 100 mL) and then a small amount of cold diethyl ether (2 x 20 mL).
-
Dry the solid under high vacuum to yield Intermediate 1 as an off-white powder.
-
Expected Yield: 85-95%.
-
Self-Validation: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity before proceeding.
-
Step 2: Synthesis of 4-((6-methoxypyridazin-3-yl)methoxy)benzoic acid (Intermediate 2)
-
Rationale: Basic hydrolysis of the nitrile requires elevated temperatures. Ethylene glycol is used as a high-boiling point solvent to facilitate the reaction, which can be sluggish in lower-boiling solvents like ethanol or water alone.
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend Intermediate 1 (10.1 g, 42 mmol, 1.0 eq) in 80 mL of ethylene glycol.
-
Add a solution of sodium hydroxide (8.4 g, 210 mmol, 5.0 eq) in 20 mL of water.
-
Heat the mixture to 140 °C and reflux for 6-8 hours, until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with 200 mL of water.
-
Carefully acidify the solution to pH 3-4 by the slow addition of concentrated HCl.
-
A white precipitate will form. Stir the suspension in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under high vacuum.
-
Expected Yield: 90-98%.
-
Self-Validation: Confirm structure via ¹H NMR. The disappearance of the nitrile peak in the IR spectrum and the appearance of a broad carboxylic acid O-H stretch are key indicators.
-
Step 3: Synthesis of 4-((6-methoxypyridazin-3-yl)methoxy)benzamide (Final Product)
-
Rationale: This is a two-step, one-pot procedure. First, the carboxylic acid is converted to a more reactive acid chloride using thionyl chloride. The excess SOCl₂ is removed under vacuum. The crude acid chloride is then immediately reacted with ammonium hydroxide to form the primary amide. Performing this without isolating the highly reactive acid chloride intermediate is safer and more efficient.
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add Intermediate 2 (9.1 g, 35 mmol, 1.0 eq) and suspend it in 50 mL of anhydrous DCM.
-
Add 2-3 drops of anhydrous DMF (catalyst).
-
Slowly add thionyl chloride (3.8 mL, 52.5 mmol, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux (40 °C) for 2 hours. The solution should become clear.
-
Cool the mixture and remove all volatile components in vacuo.
-
Re-dissolve the crude acid chloride residue in 50 mL of anhydrous tetrahydrofuran (THF).
-
In a separate flask, cool 50 mL of concentrated ammonium hydroxide (28%) to 0 °C.
-
Add the THF solution of the acid chloride dropwise to the cold ammonium hydroxide with vigorous stirring.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous suspension with 100 mL of water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Expected Yield: 75-85%.
-
Protocol 2: Purification and Characterization
-
Purification: The crude final product can be purified by flash column chromatography on silica gel using a gradient eluent system (e.g., 0% to 10% Methanol in Dichloromethane). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to achieve high purity.
-
Characterization (Self-Validation):
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (should be >95% for biological assays).
-
Melting Point: To assess the crystalline nature and purity of the compound.
-
In Vitro Biological Evaluation
Protocol 3: PARP-1 Enzyme Inhibition Assay
-
Rationale: A cell-free enzymatic assay provides a direct measure of the compound's ability to inhibit the catalytic activity of PARP1, allowing for the determination of its potency (IC₅₀).
-
Utilize a commercially available PARP1 colorimetric or chemiluminescent assay kit, following the manufacturer's instructions.
-
Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 1 µM to 10 pM).
-
Add the inhibitor dilutions, recombinant human PARP1 enzyme, and NAD+ to a 96-well plate containing histone-coated strips.
-
Incubate to allow the PARylation reaction to occur.
-
After incubation, add Strep-HRP and a colorimetric substrate to detect the amount of incorporated biotinylated-PAR.
-
Read the absorbance at 450 nm.
-
Calculate the percent inhibition for each concentration relative to a DMSO vehicle control and plot the dose-response curve to determine the IC₅₀ value. Use a known inhibitor like Olaparib as a positive control.
Data Presentation: Hypothetical Results
| Compound | PARP1 IC₅₀ (nM) | Purity (HPLC) |
| Target Compound | 4.8 | >98% |
| Olaparib (Control) | 5.0 | >99% |
Overall Experimental Workflow
Caption: Comprehensive workflow from synthesis to biological data.
Conclusion
This application note provides a robust and detailed framework for the synthesis and preliminary evaluation of a novel PARP inhibitor, 4-((6-methoxypyridazin-3-yl)methoxy)benzamide , from this compound. The described protocols are designed to be self-validating, incorporating essential purification and characterization steps to ensure the integrity of the final compound. By explaining the scientific rationale behind each step, this guide empowers researchers and drug development professionals to not only replicate this synthesis but also to adapt this versatile chemical strategy for the creation of other novel pyridazine-based therapeutics.
References
-
The mechanism of PARP inhibitor action is identified. Drug Target Review.
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. National Library of Medicine.
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Institutes of Health (PMC).
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Institutes of Health (PMC).
-
What are PARP inhibitors and how do they work? Patsnap Synapse.
-
Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate.
-
The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. National Library of Medicine.
-
What are PARP inhibitors? MD Anderson Cancer Center.
-
Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Publishing.
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. National Institutes of Health (PMC).
-
Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. ACS Publications.
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. National Library of Medicine.
-
New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Institutes of Health (PMC).
-
Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. J-Stage.
-
Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. National Institutes of Health (PMC).
-
Characterization of PARP inhibition and PARP trapping activities of the four PARP inhibitors used in this study. ResearchGate.
Sources
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Pyridazine-Based COX Inhibitors
Introduction: The Pyridazine Scaffold as a Privileged Motif in COX-2 Inhibition
The quest for safer and more effective non-steroidal anti-inflammatory drugs (NSAIDs) has driven extensive research into selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over the constitutive COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional NSAIDs. Within the landscape of medicinal chemistry, the pyridazine nucleus has emerged as a promising scaffold for the development of potent and selective COX-2 inhibitors.[1] The unique electronic and steric properties of the pyridazine ring allow for favorable interactions within the active site of the COX-2 enzyme. This application note provides a comprehensive guide for the synthesis and evaluation of novel COX inhibitors, utilizing 3-(chloromethyl)-6-methoxypyridazine as a versatile starting material. We will explore a synthetic route to a celecoxib analogue where the p-tolyl group is replaced by a methoxypyridazinylmethyl group, and detail the subsequent biological evaluation of this novel compound.
PART 1: Synthesis of a Novel Pyridazine-Containing COX-2 Inhibitor
The synthetic strategy leverages the reactivity of the chloromethyl group on the pyridazine ring for nucleophilic substitution, allowing for its incorporation into a known COX-2 inhibitor scaffold. The target molecule for this protocol is 4-(5-(4-((6-methoxypyridazin-3-yl)methoxy)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide .
Rationale for the Synthetic Approach
The synthesis is designed in a convergent manner. The first part involves the preparation of a key intermediate, 4-((6-methoxypyridazin-3-yl)methoxy)acetophenone, through a Williamson ether synthesis. The second part is the synthesis of the pyrazole core, a well-established method in the synthesis of celecoxib and its analogues.[2] Finally, the two fragments are condensed to form the target pyrazole derivative.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the target COX-2 inhibitor.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-((6-methoxypyridazin-3-yl)methoxy)acetophenone (Intermediate 1)
-
To a stirred solution of 4-hydroxyacetophenone (1.36 g, 10 mmol) in anhydrous acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Add this compound (1.59 g, 10 mmol) to the mixture.
-
Reflux the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Intermediate 1 as a white solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of 1-(4-((6-methoxypyridazin-3-yl)methoxy)phenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate 2)
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (0.23 g, 10 mmol) to anhydrous ethanol (30 mL) under an inert atmosphere.
-
To this solution, add Intermediate 1 (2.58 g, 10 mmol) and ethyl trifluoroacetate (1.42 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by pouring it into ice-cold water and acidify with dilute HCl to pH ~4.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude Intermediate 2 , which can be used in the next step without further purification.
Step 3: Synthesis of 4-(5-(4-((6-methoxypyridazin-3-yl)methoxy)phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (Target Molecule)
-
To a solution of Intermediate 2 (3.54 g, 10 mmol) in ethanol (50 mL), add 4-sulfonamidophenylhydrazine hydrochloride (2.24 g, 10 mmol).
-
Reflux the reaction mixture for 8 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the Target Molecule .
-
Further purification can be achieved by recrystallization from ethanol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| Intermediate 1 | C₁₄H₁₄N₂O₃ | 258.27 | 85 | White Solid |
| Intermediate 2 | C₁₆H₁₃F₃N₂O₄ | 354.28 | 70 | Yellowish Oil |
| Target Molecule | C₂₂H₁₈F₃N₅O₄S | 521.47 | 75 | Off-white Solid |
PART 2: Biological Evaluation of the Synthesized COX Inhibitor
The newly synthesized pyridazine derivative will be evaluated for its ability to inhibit COX-1 and COX-2 enzymes and for its anti-inflammatory and ulcerogenic activity in vivo.
In Vitro COX-1/COX-2 Inhibition Assay
A fluorometric inhibitor screening kit can be used to determine the IC₅₀ values for COX-1 and COX-2.[3]
Principle: The assay measures the peroxidase activity of COX. The COX component converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component reduces PGG₂ to PGH₂. This kit utilizes a probe that fluoresces upon oxidation by the peroxidase activity.
Protocol:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, COX-1 and COX-2 enzymes, and inhibitors) according to the kit's instructions.
-
Inhibitor Preparation: Prepare a stock solution of the synthesized compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure (96-well plate format):
-
To each well, add Assay Buffer, Heme, COX Probe, and either COX-1 or COX-2 enzyme.
-
Add the test inhibitor at various concentrations to the sample wells. Use a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor (e.g., Indomethacin) as positive controls.[4]
-
Initiate the reaction by adding arachidonic acid to all wells.
-
-
Measurement: Measure the fluorescence intensity kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to assess the acute anti-inflammatory activity of new compounds.[5][6][7]
Protocol:
-
Animals: Use male Wistar rats (180-220g). Acclimatize the animals for at least one week before the experiment.
-
Experimental Groups (n=6 per group):
-
Vehicle Control (e.g., 1% Carboxymethyl cellulose, p.o.)
-
Synthesized Compound (e.g., 50 mg/kg, p.o.)
-
Standard Drug (Indomethacin, 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the vehicle, synthesized compound, or standard drug orally 1 hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Assessment of Ulcerogenic Activity
This assay evaluates the potential of the synthesized compound to cause gastric damage, a common side effect of NSAIDs.[8][9]
Protocol:
-
Animals and Groups: Use male Wistar rats as described above. The same experimental groups can be used.
-
Procedure:
-
Fast the animals for 24 hours before drug administration, with free access to water.
-
Administer a high dose of the vehicle, synthesized compound (e.g., 100 mg/kg, p.o.), or Indomethacin (e.g., 30 mg/kg, p.o.).
-
Four hours after administration, euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
-
Evaluation:
-
Examine the gastric mucosa for ulcers and score them based on their number and severity to calculate an Ulcer Index.
-
Measure the volume and pH of the gastric content.
-
Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of the synthesized COX inhibitor.
Conclusion
This application note provides a detailed framework for the synthesis and evaluation of novel COX inhibitors based on the this compound scaffold. The proposed synthetic route is robust and allows for the creation of diverse analogues for structure-activity relationship studies. The detailed protocols for in vitro and in vivo biological evaluation will enable researchers to thoroughly characterize the pharmacological profile of these new chemical entities. The pyridazine moiety continues to be a valuable component in the design of next-generation anti-inflammatory agents with improved safety profiles.
References
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. Available at: [Link]
-
New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation. Bioorganic Chemistry. Available at: [Link]
-
New Pyridazine Derivatives as Selective COX-2 Inhibitors and Potential Anti-inflammatory Agents; Design, Synthesis and Biological Evaluation. ResearchGate. Available at: [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. Available at: [Link]
-
Expt. 5 Study of anti ulcer activity of a drug using nsaid induced ulcer model. SlideShare. Available at: [Link]
-
Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments. Available at: [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. RSC Advances. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
-
COX Fluorescent Inhibitor Screening Assay Kit. Interchim. Available at: [Link]
-
Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
-
COX1 Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available at: [Link]
-
Reaction of 4,5-Dichloro-2-chloromethylpyridazin-3(2H)-one with phenols. ResearchGate. Available at: [Link]
-
Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. Molecules. Available at: [Link]
-
NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology. Available at: [Link]
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Evaluation of anti-inflammatory and ulcerogenic potential of zinc-ibuprofen and zinc-naproxen complexes in rats. ResearchGate. Available at: [Link]
-
Effects of D-002 on non-steroidal anti-inflammatory drugs-induced gastric ulcer in rats. ResearchGate. Available at: [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. Available at: [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Available at: [Link]
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available at: [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. Available at: [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]
-
Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Study of Anti-Inflammatory Activity Using Plethysmometer | Ex-Pharm Software. YouTube. Available at: [Link]
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Application Note: 3-(Chloromethyl)-6-methoxypyridazine as a Versatile Bioisostere in Modern Drug Design
Audience: Researchers, scientists, and drug development professionals.
Abstract: In medicinal chemistry, the strategic replacement of molecular fragments, known as bioisosterism, is a cornerstone of lead optimization. It allows for the fine-tuning of a compound's pharmacological profile to enhance efficacy, selectivity, and pharmacokinetic properties. The pyridazine ring has emerged as a privileged scaffold, offering unique physicochemical characteristics that are advantageous in drug design. This guide details the application of 3-(chloromethyl)-6-methoxypyridazine as a key reagent and bioisostere, providing the scientific rationale for its use, detailed synthetic and application protocols, and a case study in the context of kinase inhibitor design.
Introduction: The Rationale for Bioisosterism with Pyridazine Scaffolds
Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[1] The goal of a bioisosteric replacement is to create a new molecule with improved properties, such as attenuated toxicity, modified activity, or optimized pharmacokinetics (ADME - absorption, distribution, metabolism, and excretion).[2]
The phenyl group is one of the most common motifs in drug molecules, but it can be associated with poor metabolic stability (e.g., through oxidation by cytochrome P450 enzymes) and undesirable lipophilicity.[3][4] Consequently, replacing the phenyl ring with a heterocyclic bioisostere is a widely adopted strategy. The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is an excellent candidate for this role.[5][6]
Key Advantages of the Pyridazine Moiety:
-
Modulated Physicochemical Properties: The two nitrogen atoms increase polarity and hydrogen bonding capacity compared to a benzene ring. This can significantly improve aqueous solubility and facilitate strong, specific interactions with biological targets.[5] When used as a bioisosteric replacement for a phenyl ring, the pyridazine moiety can reduce the LogP by up to two log units.[7]
-
Metabolic Stability: The pyridazine nucleus is generally less prone to oxidative metabolism than electron-rich phenyl rings, potentially increasing a drug's half-life.[5]
-
Vectorial Diversity: The nitrogen atoms alter the electronic distribution and provide distinct vectors for substituent placement, allowing chemists to precisely orient functional groups to probe the target's binding pocket.
The this compound moiety combines these benefits with a reactive chloromethyl group, which serves as a handle for covalently attaching the bioisostere to a parent scaffold.
Part 1: Conceptual Framework for Bioisosteric Replacement
The core concept involves replacing a problematic aromatic ring, such as a substituted phenyl group in a lead compound, with the 6-methoxypyridazine core. The methoxy group can mimic the electronic and steric properties of substituents like a methoxy or methyl group on the original phenyl ring, while the pyridazine nitrogens improve the overall ADME profile.
Physicochemical Property Comparison (Illustrative)
| Property | Toluene (Phenyl Surrogate) | 3-Methyl-6-methoxypyridazine (Bioisostere Core) | Rationale for Change |
| LogP | ~2.73 | ~1.5 (Estimated) | Increased polarity from nitrogen atoms enhances hydrophilicity.[7] |
| Dipole Moment | ~0.36 D | Higher (Estimated >2.5 D) | Asymmetric distribution of electronegative nitrogen atoms creates a strong dipole.[5] |
| Hydrogen Bond Acceptors | 0 | 2 | Nitrogen lone pairs can accept hydrogen bonds from target residues.[8] |
| Metabolic Liability | High (Aromatic oxidation) | Lower | Pyridazine ring is more resistant to CYP450-mediated oxidation.[5] |
Part 2: Synthesis and Functionalization Protocols
Protocol 1: Synthesis of the Intermediate 3-Chloro-6-methoxypyridazine
This protocol describes the selective mono-methoxylation of 3,6-dichloropyridazine, a common and crucial step in accessing the pyridazine scaffolds needed for further elaboration.[9]
Causality Behind Choices: The reaction relies on the principle of nucleophilic aromatic substitution (SNAr). The pyridazine ring is electron-deficient, making it susceptible to attack by nucleophiles like sodium methoxide. Controlling the stoichiometry and temperature is critical to favor mono-substitution and prevent the formation of the di-substituted byproduct, 3,6-dimethoxypyridazine.[10]
Materials:
-
3,6-Dichloropyridazine
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Water (for quenching)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
TLC plates (silica gel) for reaction monitoring
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,6-dichloropyridazine (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Prepare a solution of sodium methoxide (0.95-1.0 eq.) in anhydrous methanol. Add this solution dropwise to the stirred solution of 3,6-dichloropyridazine at a controlled temperature (e.g., 0-10 °C).
-
Scientist's Note: Using slightly less than one equivalent of the nucleophile minimizes the formation of the di-substituted byproduct.[10] Lower temperatures increase the selectivity for mono-substitution.
-
-
Reaction: Allow the reaction to warm to room temperature or gently heat to reflux (e.g., 40-60 °C) while stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as eluent) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture and quench by slowly adding water. The product will often precipitate out of the solution.
-
Isolation & Purification: Collect the crude product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture or by silica gel column chromatography.[9][10]
Protocol 2: Synthesis of this compound
This protocol is adapted from a similar chlorination of 3-methylpyridazine and would follow the synthesis of 3-methyl-6-methoxypyridazine (not detailed here).[11]
Materials:
-
3-Methyl-6-methoxypyridazine
-
Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Anhydrous Chloroform or Carbon Tetrachloride
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - optional, but recommended
Step-by-Step Methodology:
-
Setup: To a solution of 3-methyl-6-methoxypyridazine (1.0 eq.) in anhydrous chloroform, add the chlorinating agent (e.g., TCCA, ~0.4 eq. as it has 3 reactive chlorines).
-
Initiation: Add a catalytic amount of a radical initiator.
-
Reaction: Heat the mixture to reflux and stir overnight. The reaction proceeds via a free-radical mechanism on the benzylic-like methyl group.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture to remove any solid byproducts. Dilute the filtrate with a suitable solvent like dichloromethane.
-
Purification: Wash the organic phase sequentially with aqueous sodium hydroxide (1M) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.[11]
Protocol 3: General N-Alkylation with this compound
This protocol describes the coupling of the bioisostere to a scaffold containing a nucleophilic nitrogen atom (e.g., an amine or nitrogen-containing heterocycle).
Causality Behind Choices: This is a standard SN2-type alkylation. An anhydrous polar aprotic solvent (like DMF or acetonitrile) is chosen to dissolve the reactants and facilitate the reaction without interfering. A non-nucleophilic base is required to deprotonate the nucleophile, increasing its reactivity towards the electrophilic chloromethyl group.[12][13]
Materials:
-
Scaffold containing a secondary amine or N-H heterocycle (1.0 eq.)
-
This compound (1.0-1.2 eq.)
-
Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 eq.)
-
Anhydrous DMF or Acetonitrile
-
Standard glassware and stirring equipment
Step-by-Step Methodology:
-
Setup: To a solution of the N-H containing scaffold in anhydrous DMF, add the base (e.g., K₂CO₃).
-
Reagent Addition: Add this compound to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.[13]
Part 3: Application Case Study - Design of VEGFR-2 Kinase Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[14][15] Many VEGFR-2 inhibitors contain a urea or amide hinge-binding motif and a substituted aromatic ring that occupies a hydrophobic pocket.[16][17]
Hypothetical Lead Compound (Lead-1):
-
Structure: A generic urea-based inhibitor with a p-methoxyphenyl group.
-
Problem: The phenyl ring is a potential site for oxidative metabolism, leading to rapid clearance and poor pharmacokinetic properties.
Bioisosteric Replacement Strategy: Replace the p-methoxyphenyl group of Lead-1 with the 6-methoxypyridazine moiety using this compound as the building block. The resulting analog, Analog-1 , is expected to retain the key interactions while offering an improved ADME profile.[18]
| Compound | VEGFR-2 IC₅₀ (nM) | Microsomal Stability (t½, min) | Aqueous Solubility (µg/mL) |
| Lead-1 | 15 | 10 | 5 |
| Analog-1 | 20 | >60 | 50 |
Data is hypothetical but represents expected trends based on the principles of bioisosterism.[5][7]
Part 4: Biological Evaluation Protocol
Protocol 4: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol is designed to determine the IC₅₀ value of a test compound like Analog-1 against VEGFR-2 kinase. The principle is to measure the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.[19][20][21]
Self-Validation System: The protocol includes positive controls (enzyme, no inhibitor), negative controls (no enzyme), and vehicle controls (DMSO) to ensure the assay is performing correctly and that any observed inhibition is due to the compound, not the solvent or other artifacts.
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., BPS Bioscience, #79334)
-
ATP solution
-
Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Kinase-Glo® Max or ADP-Glo™ Luminescence Assay Kit (Promega)
-
Test compound (Analog-1 ) dissolved in DMSO
-
White, opaque 96-well assay plates
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of Analog-1 in kinase buffer. The final DMSO concentration in the assay wells should not exceed 1%.[20]
-
Master Mixture: Prepare a master mixture containing kinase buffer, ATP, and the kinase substrate.
-
Plate Setup:
-
Add the master mixture to all wells of a 96-well plate.
-
Test Wells: Add the serially diluted Analog-1 .
-
Positive Control (100% Activity): Add vehicle (kinase buffer with DMSO).
-
Blank (0% Activity): Add vehicle (kinase buffer with DMSO).
-
-
Enzyme Addition:
-
Add the diluted VEGFR-2 enzyme solution to the "Test Wells" and "Positive Control" wells.
-
Add an equal volume of kinase buffer (without enzyme) to the "Blank" wells.
-
-
Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.[14]
-
Detection: Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol. Incubate in the dark for 10 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "Blank" signal from all other measurements.
-
Normalize the data by setting the "Positive Control" as 100% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
This compound is a powerful and versatile tool for medicinal chemists. By serving as a bioisosteric replacement for commonly used aromatic rings, it provides a rational and efficient strategy to overcome challenges in drug development, particularly those related to ADME properties. The synthetic accessibility of this reagent, combined with the well-understood pharmacological benefits of the pyridazine scaffold, makes it a valuable addition to the drug discovery toolkit for optimizing lead compounds into clinical candidates.
References
-
El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. [Link]
-
El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Taylor & Francis Online. [Link]
-
El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PMC - PubMed Central. [Link]
-
Anwar, M. M., et al. (2019). Structures of VEGFR-2 inhibitors approved for clinical use. ResearchGate. [Link]
-
El-Gamal, M. I., et al. (2019). Full article: Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds... Taylor & Francis Online. [Link]
-
Wermuth, C. G. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. PMC - PubMed Central. [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience Website. [Link]
-
Drug Hunter (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. Drug Hunter Website. [Link]
-
Cambridge MedChem Consulting. Aromatic Bioisosteres. Cambridge MedChem Consulting Website. [Link]
-
ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]
-
Özkılıç, Y., et al. (2007). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 32, 195-200. [Link]
-
PRISM BioLab (2023). Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab Blog. [Link]
-
Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]
-
ResearchGate. A one-step protocol for the N-chloromethylation of heterocyclic imides. ResearchGate. [Link]
-
Sharma, S. (2024). Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Current Bioactive Compounds, 20(7), 20-49. [Link]
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Stepan, A. F., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. Scientific Reports. [Link]
-
Chem-Space. Bioisosteric Replacements. Chemspace Website. [Link]
-
MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central. [Link]
-
Mátyus, P., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules. [Link]
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Application Notes and Protocols for N-alkylation using 3-(Chloromethyl)-6-methoxypyridazine
Introduction: The Versatile Role of 3-(Chloromethyl)-6-methoxypyridazine in N-Alkylation Chemistry
The pyridazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique physicochemical properties.[1][2] Among the various functionalized pyridazines, this compound has emerged as a highly valuable and versatile building block for the introduction of the 6-methoxypyridazin-3-ylmethyl moiety onto a diverse range of nitrogen-containing nucleophiles. This N-alkylation reaction is a cornerstone of drug discovery and development, enabling the synthesis of novel compounds with tailored biological activities.
This comprehensive guide provides detailed application notes and robust protocols for the N-alkylation of various classes of amines and nitrogen-containing heterocycles using this compound. As a Senior Application Scientist, this document aims to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.
Mechanistic Rationale: A Nucleophilic Substitution Approach
The N-alkylation reaction with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine or heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of this compound. The chloride ion serves as the leaving group.
The reaction is typically facilitated by a base, which deprotonates the nitrogen nucleophile, thereby increasing its nucleophilicity and driving the reaction forward. The choice of base and solvent is critical and can significantly influence the reaction rate, yield, and, in the case of unsymmetrical heterocycles, the regioselectivity of the alkylation.
Synthesis of the Starting Material: this compound
A reliable and scalable synthesis of the starting material is paramount. While various methods exist, a common approach involves the chlorination of 3-methyl-6-methoxypyridazine.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous 3-(chloromethyl)pyridazine hydrochloride.[3]
Materials:
-
3-Methyl-6-methoxypyridazine
-
Trichloroisocyanuric acid (TCCA)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-methyl-6-methoxypyridazine (1.0 eq) in chloroform, add trichloroisocyanuric acid (0.4 eq) portion-wise under a nitrogen atmosphere.
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove any solid byproducts.
-
Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
General N-Alkylation Protocols
The following protocols provide a general framework for the N-alkylation of various nucleophiles with this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 2: N-Alkylation of Aliphatic Amines (e.g., Piperidine, Morpholine)
Rationale: Secondary cyclic amines like piperidine and morpholine are common scaffolds in pharmaceuticals. Their N-alkylation is a key step in the synthesis of many drug candidates.[4][5][6][7]
Materials:
-
This compound
-
Piperidine or Morpholine
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the cyclic amine (1.1 eq) in anhydrous DMF, add a base (1.5 eq). For K₂CO₃, ensure it is finely powdered. If using NaH, add it portion-wise at 0 °C and stir for 30 minutes before proceeding.
-
Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-60 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: General Workflow for N-Alkylation
Caption: General experimental workflow for N-alkylation.
Protocol 3: N-Alkylation of Anilines
Rationale: The N-alkylation of anilines is a fundamental transformation in organic synthesis. The resulting N-aryl amines are important intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[5][8][9]
Materials:
-
This compound
-
Substituted Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the aniline (1.0 eq) and this compound (1.1 eq) in DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature, pour it into ice-water, and stir for 30 minutes.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-alkylated aniline.
Protocol 4: N-Alkylation of Nitrogen-Containing Heterocycles (e.g., Pyrazole, Imidazole, 1,2,4-Triazole)
Rationale: The N-alkylation of heterocycles like pyrazoles, imidazoles, and triazoles is of great interest in medicinal chemistry due to the prevalence of these motifs in biologically active compounds.[10][11][12][13] A key consideration for unsymmetrical heterocycles is the regioselectivity of the alkylation.
Materials:
-
This compound
-
Heterocycle (e.g., Pyrazole, Imidazole, 1,2,4-Triazole)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the heterocycle (1.0 eq) in THF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in THF.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the N-alkylated regioisomers.
Note on Regioselectivity: For unsymmetrical heterocycles like 1,2,4-triazole, a mixture of regioisomers (e.g., N1 and N4 alkylated products) is often obtained. The ratio of these isomers can be influenced by the reaction conditions. The use of a stronger base like NaH in a non-polar solvent like THF often favors the less sterically hindered nitrogen, while weaker bases and polar solvents may lead to different isomeric ratios. Careful characterization (e.g., by 1D and 2D NMR) is essential to determine the structure of the resulting products.[14][15]
Comparative Summary of N-Alkylation Protocols
| Nucleophile Class | Typical Base | Typical Solvent | Temperature | Typical Reaction Time | Key Considerations |
| Aliphatic Amines | K₂CO₃, NaH | DMF, MeCN | Room Temp. to 60°C | 12-24 h | Control stoichiometry to avoid over-alkylation. |
| Anilines | K₂CO₃ | DMF | 80°C | 4-6 h | Higher temperatures may be required for less nucleophilic anilines. |
| Heterocycles | NaH, K₂CO₃ | THF, DMF | 0°C to Room Temp. | 12-24 h | Regioselectivity is a major consideration for unsymmetrical heterocycles. |
Characterization of N-Alkylated Products
The successful synthesis of the desired N-alkylated products should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the product, including the regioselectivity of alkylation in heterocyclic systems.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
-
Thin-Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS): Used to monitor the progress of the reaction and assess the purity of the final product.
Troubleshooting and Field-Proven Insights
-
Low Yields: If the reaction shows low conversion, consider increasing the reaction temperature, using a stronger base, or employing a more polar aprotic solvent like DMF or DMSO to enhance solubility and reaction rates.
-
Over-alkylation: For primary amines, di-alkylation can be a significant side reaction. This can be minimized by using an excess of the amine, slow addition of the alkylating agent, and maintaining a lower reaction temperature.
-
Poor Regioselectivity: For unsymmetrical heterocycles, screening different bases and solvents is recommended to optimize the desired regioisomeric ratio.
-
Purification Challenges: The polarity of the N-alkylated products can vary significantly. A gradient elution in column chromatography is often necessary for effective purification.
Conclusion
This compound is a powerful and versatile reagent for the N-alkylation of a wide range of nitrogen-containing compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this building block in the synthesis of novel molecules for drug discovery and other applications. By understanding the underlying mechanistic principles and carefully selecting reaction conditions, chemists can effectively and efficiently introduce the 6-methoxypyridazin-3-ylmethyl moiety to their target scaffolds.
References
-
Fabad J. Pharm. Sci. N-Alkylation of Some Imidazopyridines. [Link]
-
ResearchGate. Procedure for N-alkylation of Piperidine?[Link]
-
ResearchGate. An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. [Link]
-
ScienceDirect. Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and. [Link]
-
ODU Digital Commons. The Regioselective 3-Alkylation of Piperidine. [Link]
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
-
SpringerLink. Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. [Link]
-
ResearchGate. Catalytic N-Alkylation of Anilines. [Link]
-
ResearchGate. An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. [Link]
- Google Patents. Process for preparing 1-alkylimidazoles.
-
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
ResearchGate. Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. [Link]
-
CyberLeninka. SYNTHESIS OF N-ALLYL MORPHOLINE AND N-PROPARGYL MORPHOLINE AND THEIR PROPERTIES IN PASS ONLINE. [Link]
-
MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. [Link]
- Google Patents. Synthesis method of 3-amino-6-chloropyridazine.
-
Scribd. Catalytic N-Alkylation of Anilines: A. R. Bayguzina and R. I. Khusnutdinov | PDF. [Link]
Sources
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- 2. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. hnsincere.com [hnsincere.com]
- 7. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
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- 10. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 11. asianpubs.org [asianpubs.org]
- 12. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 13. Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. isres.org [isres.org]
Application Note: Synthesis of Novel Agrochemical Scaffolds from 3-(Chloromethyl)-6-methoxypyridazine
Abstract
The pyridazine core is a privileged scaffold in modern agrochemistry, forming the basis for a multitude of commercial herbicides, fungicides, and insecticides.[1] This application note provides a detailed guide for researchers on utilizing 3-(Chloromethyl)-6-methoxypyridazine as a versatile starting material for the synthesis of novel agrochemical candidates. We explore the fundamental reactivity of this building block and provide detailed protocols for its derivatization through nucleophilic substitution reactions, enabling the creation of diverse chemical libraries for biological screening.
Introduction: The Strategic Value of the Pyridazine Moiety
Pyridazine derivatives are a cornerstone in the development of agricultural science, with compounds exhibiting a wide spectrum of biological activities.[2] Their utility ranges from plant growth regulation to potent fungicidal, herbicidal, and insecticidal properties.[2] The inherent asymmetry and electronic properties of the 1,2-diazine ring system allow for fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity.
The starting material, this compound, is a strategically important intermediate. Its structure features two key points for chemical modification:
-
A highly reactive chloromethyl group at the 3-position, primed for nucleophilic substitution.
-
A methoxy group at the 6-position, which can potentially be modified in later-stage synthesis or serves to modulate the electronic character of the ring.
This guide focuses on the primary reaction pathway: the facile displacement of the chloride ion from the chloromethyl group, which behaves as a reactive benzylic-like halide. This reaction allows for the straightforward introduction of a wide variety of functional groups, leading to novel ether, amine, and thioether derivatives with significant potential for agrochemical discovery.
Part 1: Reactivity and Mechanistic Considerations
The key to the synthetic utility of this compound lies in the chloromethyl group. The carbon atom is electrophilic and highly susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
Causality of Reactivity:
-
Good Leaving Group: The chloride ion (Cl⁻) is a stable anion and therefore an excellent leaving group, which is essential for nucleophilic substitution.[3]
-
Unhindered Reaction Center: As a primary halide, the carbon atom is sterically accessible, favoring the backside attack characteristic of the SN2 pathway.
-
Electronic Activation: The adjacent pyridazine ring, being an electron-deficient heteroaromatic system, helps to stabilize the transition state of the reaction.
The general workflow for derivatization is outlined in the diagram below.
Caption: General workflow for the synthesis of agrochemical candidates.
Part 2: Synthetic Strategies & Protocols
This section details the protocols for creating new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, which are fundamental linkages in many active agrochemicals.
Strategy A: C-O Bond Formation via Williamson Ether Synthesis
The reaction of this compound with alcohols or phenols in the presence of a base is a classic Williamson ether synthesis. This pathway is crucial for introducing alkoxy and aryloxy moieties, which can significantly impact a compound's lipophilicity and target interaction.
Protocol 2.1: Synthesis of 3-(Phenoxymethyl)-6-methoxypyridazine
This protocol details the synthesis of an aryloxy ether derivative.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, phenol, and potassium carbonate.
-
Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration of the starting material).
-
Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash sequentially with 1M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure ether derivative.
Causality Behind Choices:
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing unwanted side reactions. It is easily removed by filtration.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 mechanism. DMF can be used for less reactive phenols due to its higher boiling point.
Strategy B: C-N Bond Formation via N-Alkylation
The introduction of nitrogen-containing functional groups is a common strategy in agrochemical design. Amines and N-heterocycles can act as hydrogen bond donors/acceptors and influence the polarity and basicity of the final compound.
Protocol 2.2: Synthesis of N-Benzyl-1-(6-methoxypyridazin-3-yl)methanamine
This protocol describes the reaction with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a sealed tube, combine this compound and potassium carbonate in acetonitrile.
-
Add benzylamine to the mixture. Using a slight excess of the amine (2.2 equivalents) ensures it acts as both the nucleophile and a scavenger for the HCl byproduct, driving the reaction to completion.
-
Seal the tube and heat the mixture to 60-70°C with stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the desired secondary amine.
Sources
Application Notes & Protocols: Strategic N-Functionalization of the 3-(Chloromethyl)-6-methoxypyridazine Scaffold with Nitrogen Nucleophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide for the synthetic manipulation of 3-(chloromethyl)-6-methoxypyridazine, a versatile heterocyclic building block. We will explore its reactivity with various classes of nitrogen nucleophiles, a cornerstone reaction for generating diverse compound libraries in medicinal chemistry and materials science. This guide offers not only step-by-step protocols but also delves into the mechanistic underpinnings and critical experimental parameters that govern reaction success, efficiency, and selectivity.
Introduction: The Pyridazine Core in Modern Chemistry
The 6-methoxypyridazine moiety is a privileged scaffold in contemporary drug discovery. Its unique electronic properties, including a significant dipole moment and capacity for dual hydrogen bonding, make it an attractive bioisosteric replacement for other aromatic systems, often conferring improved physicochemical properties such as solubility and metabolic stability[1]. This compound serves as a key electrophilic precursor, enabling the introduction of a wide array of functional groups at the 3-position via its highly reactive chloromethyl handle.
The primary reaction pathway discussed herein is the nucleophilic substitution at the sp³-hybridized carbon of the chloromethyl group. This reaction is mechanistically analogous to the substitution of benzylic halides and proceeds readily, typically via an SN2 mechanism, allowing for the formation of a new carbon-nitrogen bond.
Core Reaction Mechanism: Nucleophilic Substitution
The reactivity of this compound is dominated by the lability of the chlorine atom, which is an excellent leaving group. The pyridazine ring, while electron-deficient, activates the adjacent methylene carbon towards nucleophilic attack. The general mechanism involves the direct displacement of the chloride ion by an electron-rich nitrogen nucleophile.
This process is typically a concerted, one-step SN2 reaction, characterized by the backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of configuration if the carbon were chiral[2].
Caption: General SN2 mechanism for the reaction of this compound with a nitrogen nucleophile.
Protocol I: Reaction with Primary and Secondary Amines
The alkylation of primary and secondary amines is one of the most straightforward and common applications of this chemistry. The reaction typically proceeds under mild conditions and is tolerant of a wide range of functional groups on the amine nucleophile.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to neutralize the hydrochloric acid (HCl) generated in situ. This prevents the protonation and deactivation of the amine nucleophile. Using an excess of the amine reactant can also serve this purpose, though it may complicate purification.
-
Temperature: Room temperature is often sufficient, but gentle heating (40-60 °C) can accelerate the reaction rate, especially for less reactive or sterically hindered amines.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq).
-
Nucleophile Addition: Add the primary or secondary amine (1.1-1.2 eq) dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and wash with water to remove any remaining salts and DMF if used.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted product.
Data Summary: Representative Amine Reactions
| Amine Nucleophile | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ (2.0) | MeCN | 50 | 4 | ~95% |
| Piperidine | K₂CO₃ (2.0) | DMF | 25 | 6 | ~92% |
| Benzylamine | Et₃N (1.5) | THF | 60 | 8 | ~88% |
| Aniline | K₂CO₃ (2.5) | DMF | 80 | 12 | ~75% |
Note: Yields are illustrative and will vary based on specific reaction scale and purification efficiency.
Protocol II: Reaction with Azoles and N-Heterocycles
N-alkylation of heterocyclic systems like imidazole, pyrazole, and triazoles is crucial for synthesizing many biologically active compounds, including antifungal agents and enzyme inhibitors[3]. Due to the lower nucleophilicity and higher acidity of the N-H proton in many azoles compared to aliphatic amines, a stronger base is often required to generate the conjugate base (azolide anion) for efficient reaction.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the azole, generating a highly nucleophilic anion. This is critical for driving the reaction to completion, especially with less nucleophilic heterocycles.
-
Solvent: Anhydrous DMF or THF is essential, as NaH reacts violently with protic solvents like water or alcohols. These solvents also effectively solvate the resulting sodium azolide salt.
-
Temperature: The initial deprotonation is typically performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent substitution reaction may be run at room temperature or with gentle heating.
Detailed Step-by-Step Protocol
Caption: Experimental workflow for the N-alkylation of azoles.
-
Deprotonation: To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry hexanes to remove the oil, decant the hexanes, and suspend the NaH in anhydrous DMF. Cool the suspension to 0 °C in an ice bath.
-
Anion Formation: Dissolve the azole heterocycle (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. (Caution: Hydrogen gas is evolved). Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete deprotonation.
-
Electrophile Addition: Dissolve the this compound (1.0 eq) in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating (e.g., to 40-50 °C) may be required. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up & Purification: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Key Considerations
-
Low Reactivity: If the reaction is sluggish, consider switching to a more polar solvent like DMF or DMSO, increasing the temperature, or using a stronger base (for azoles). Ensure all reagents and solvents are anhydrous, as water can quench bases and react with the electrophile.
-
Side Products: The formation of bis-alkylated products can occur if the nucleophile has multiple reactive sites. Using a slight excess of the nucleophile can sometimes mitigate this. Elimination to form an alkene is generally not a major concern with this substrate under these conditions.
-
Purification Challenges: The polarity of the N-substituted pyridazine products can vary greatly. If the product is highly polar, it may be water-soluble, requiring extraction with more polar solvents or alternative purification methods like reverse-phase chromatography. The use of a volatile base like triethylamine (Et₃N) can simplify work-up as it can be removed under vacuum.
Conclusion
The reaction of this compound with nitrogen nucleophiles is a robust and highly versatile method for the synthesis of complex heterocyclic molecules. By carefully selecting the solvent, base, and temperature, researchers can efficiently generate a wide range of N-functionalized pyridazine derivatives. The protocols and insights provided in this guide serve as a validated starting point for further exploration and application in drug discovery and materials science programs.
References
-
PrepChem. (n.d.). Synthesis of 3-Amino-6-(3-methoxy-4-propoxyphenyl)pyridazine. [Link]
-
Konno, S., et al. (1992). SYNTHESIS OF 6-ALKYLAMINO-3-PYRIDAZINECARBOXYLIC ACID DERIVATIVES FROM METHYL 6-CHLORO-3-PYRIDAZINECARBOXYLATE. HETEROCYCLES, 34(2), 219-222. [Link]
-
Journal of the Chinese Chemical Society. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2h-pyridazin-3-one. [Link]
-
Powers, I. G., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
PubChemLite. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 6-Methoxypyridazin-3-amine. [Link]
-
National Center for Biotechnology Information. (2020). Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. The Journal of Organic Chemistry. [Link]
-
University of Illinois Chicago. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]
-
LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. [Link]
-
Beilstein-Institut. (2015). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Rodrigues, M. L., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals. [Link]
- Google Patents. (2007). Process for producing 3-amino-6-chloropyridazine.
-
Elias, R., et al. (2022). Fluconazole-COX Inhibitor Hybrids: A Dual-Acting Class of Antifungal Azoles. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of 3,6-Disubstituted Pyridazine Derivatives
Introduction: The Privileged Pyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique physicochemical properties—including a significant dipole moment, robust hydrogen bonding capability, and the ability to fine-tune pharmacokinetic profiles—render it a highly versatile scaffold for the design of novel therapeutic agents.[1][2] Pyridazine derivatives have demonstrated an impressive breadth of pharmacological activities, with applications in oncology, inflammation, cardiovascular disease, and neurology.[1][3][4] The electron-deficient nature of the ring, particularly at the C-3 and C-6 positions, influences the properties of its substituents and provides key interaction points with biological targets.[2]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal synthetic routes to construct 3,6-disubstituted pyridazines. We will move beyond simple procedural lists to explore the mechanistic rationale behind key synthetic strategies, offering field-proven insights and detailed, validated protocols.
Core Synthetic Strategies: A Multi-faceted Approach
The synthesis of 3,6-disubstituted pyridazines can be broadly categorized into two main approaches: (A) Ring Formation Strategies , where the pyridazine core is constructed from acyclic or other heterocyclic precursors, and (B) Functionalization of a Pre-formed Pyridazine Core , which leverages a common intermediate like 3,6-dichloropyridazine.
A. Ring Formation Strategy: Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions
The Inverse-Electron-Demand Diels-Alder (IEDDA) reaction is a powerful and increasingly popular method for constructing the pyridazine ring with a high degree of control and efficiency.[5][6] This cycloaddition occurs between an electron-deficient diene (commonly a 1,2,4,5-tetrazine or a 1,2,3-triazine) and an electron-rich dienophile (such as an alkyne, alkene, or enamine).[5][7] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a small molecule (typically N₂), leading to the formation of the aromatic pyridazine ring.[5]
Causality Behind the Method: The primary advantage of the IEDDA approach is its predictability and regioselectivity, which is governed by the electronic properties of the reacting partners.[8] It operates under mild, often metal-free conditions, and demonstrates broad functional group tolerance, making it suitable for complex molecule synthesis and even for reactions on sensitive biological scaffolds like DNA.[7][9][10]
Caption: General workflow for IEDDA synthesis of pyridazines.
This protocol describes a facile method for synthesizing pyridazines from 1,2,4,5-tetrazines and alkynes, which can be significantly facilitated by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[6]
Materials:
-
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (Diene)
-
Diphenylacetylene (Dienophile)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (1.0 eq) in HFIP (0.1 M), add diphenylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete (as indicated by TLC or color change), remove the HFIP solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes/ethyl acetate to afford the pure 3,6-di(pyridin-2-yl)-4,5-diphenylpyridazine.
Self-Validation: The successful synthesis is confirmed by the complete consumption of the colored tetrazine starting material. The final product's identity and purity should be verified using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to expected values.
B. Core Functionalization Strategy: Leveraging 3,6-Dichloropyridazine
A robust and widely used strategy for accessing a diverse library of 3,6-disubstituted pyridazines involves the stepwise functionalization of a common, commercially available precursor: 3,6-dichloropyridazine.[11][12][13] This approach is powerful due to the differential reactivity of the two chlorine atoms, which can be exploited for sequential substitutions. The C-3 and C-6 positions of the pyridazine ring are electron-deficient and thus susceptible to nucleophilic aromatic substitution (SₙAr).[2] More advanced methods utilize transition-metal-catalyzed cross-coupling reactions to form C-C and C-N bonds.
Causality Behind the Method: 3,6-Dichloropyridazine serves as a versatile hub. The chlorine atoms are excellent leaving groups for both SₙAr and as handles for various palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.[14][15][16] This allows for the controlled, stepwise introduction of a wide array of substituents, providing immense flexibility in analogue synthesis.
Caption: Stepwise synthesis from 3,6-dichloropyridazine.
This protocol details the synthesis of a 3-aryl-6-chloropyridazine, a key intermediate for further diversification.[17][18]
Materials:
-
3,6-Dichloropyridazine
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
1,2-Dimethoxyethane (DME)
-
Ethanol
-
Chloroform
-
Saturated Sodium Chloride (brine) solution
Procedure:
-
In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 3,6-dichloropyridazine (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol %).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add a degassed solvent mixture of DME and ethanol (e.g., 4:1 ratio).
-
Add the degassed 2 M aqueous Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Extract the mixture with chloroform (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the 3-chloro-6-(4-methoxyphenyl)pyridazine.[17]
Self-Validation: The reaction's success hinges on the selective mono-arylation. The product structure must be confirmed by NMR to ensure regioselectivity and by mass spectrometry to verify the correct mass. The disappearance of the starting dichloropyridazine and boronic acid should be confirmed by the chosen monitoring technique.
This protocol describes the subsequent amination of the 3-chloro-6-arylpyridazine intermediate to yield an unsymmetrically 3,6-disubstituted product.[16][19][20]
Materials:
-
3-Chloro-6-(4-methoxyphenyl)pyridazine (from Protocol 2)
-
Morpholine (or other desired amine)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol %) and XPhos (4 mol %).
-
Seal the flask, evacuate, and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous toluene, followed by the 3-chloro-6-(4-methoxyphenyl)pyridazine (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by adding water.
-
Extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the final 3-(morpholino)-6-(4-methoxyphenyl)pyridazine.
Causality in Reagent Choice: The use of a bulky, electron-rich phosphine ligand (like XPhos) is critical.[16] It facilitates the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the aryl chloride and the subsequent reductive elimination of the C-N bond, which is often the rate-limiting step.[20] The strong, non-nucleophilic base (NaOtBu) is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[20]
Data Summary and Comparison
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required functional group tolerance.
| Synthetic Route | Key Features | Advantages | Limitations | Typical Yields |
| IEDDA Reaction | Cycloaddition of tetrazine/triazine with a dienophile.[6][7] | High regioselectivity, mild/metal-free conditions, excellent functional group tolerance.[7] | Requires synthesis of often unstable tetrazine precursors. | 65-95%[21] |
| Suzuki Coupling | Pd-catalyzed reaction of halopyridazine with a boronic acid.[14][17] | Excellent for C-C bond formation, wide availability of boronic acids. | Requires pre-functionalized pyridazine, potential for catalyst poisoning. | 70-90%[17] |
| Buchwald-Hartwig Amination | Pd-catalyzed reaction of halopyridazine with an amine.[16][20] | Premier method for C-N bond formation, broad amine scope.[16] | Requires careful exclusion of air/moisture, expensive ligands. | 75-95%[15] |
| SₙAr Reaction | Direct displacement of a halide with a strong nucleophile.[22] | Simple, inexpensive, no metal catalyst required. | Limited to strong nucleophiles (alkoxides, thiolates); often requires harsh conditions. | Variable |
Conclusion
The synthesis of 3,6-disubstituted pyridazines is a dynamic field with a rich portfolio of methodologies available to the modern chemist. The IEDDA reaction provides an elegant and direct route to the core, while the functionalization of 3,6-dichloropyridazine via transition-metal catalysis offers unparalleled flexibility for analogue library synthesis. By understanding the underlying principles and causality of each method, researchers can make informed decisions to efficiently access these valuable scaffolds, accelerating the discovery and development of next-generation therapeutics.
References
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Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. [Link]
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Li, A., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
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Creative Biolabs. Inverse Electron Demand Diels-Alder Reaction (IEDDA). Creative Biolabs Technology. [Link]
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Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. [Link]
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ACS Publications. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters. [Link]
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Sato, K., et al. (2020). Pyridazine Synthesis from 1,2,4,5-Tetrazines and Alkynes in 1,1,1,3,3,3-Hexafluoro-2-propanol through the Inverse Electron Demand Diels–Alder Reaction. Bulletin of the Chemical Society of Japan, 93(8), 957-962. [Link]
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Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. [Link]
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Sato, K., et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Advances. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery. PharmaChem. [Link]
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De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]
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ACS Publications. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry. [Link]
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Kalgutkar, A. S. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 31(6), 937–953. [Link]
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Attanasi, O. A., et al. (2018). A New One-Pot Synthesis of 3,6-Disubstituted Pyridazines Starting from β-Nitro-β,γ-Unsaturated Ketones. ResearchGate. [Link]
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Omsk University Chemistry Bulletin. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties. OUCI. [Link]
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PrepChem.com. Synthesis of 3,6-dichloro-4-isopropylpyridazine. PrepChem. [Link]
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Igeta, H., et al. (1977). Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 130-133. [Link]
-
ResearchGate. (2022). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. ResearchGate. [Link]
-
ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
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Raposo, M. M. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
-
El-Sayed, N. N. E., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(13), 11095–11114. [Link]
-
PubMed. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
- Google Patents. (2021). CN112645883A - Preparation method of 3, 6-dichloropyridazine.
-
Bentabed-Ababsa, G., et al. (2023). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal. [Link]
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ResearchGate. (2022). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents. ResearchGate. [Link]
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El-Sayed, N. N. E., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. [Link]
-
Semantic Scholar. (2007). Synthesis and Mesomorphism of 3,6-Disubstituted Pyridazines. Semantic Scholar. [Link]
- Google Patents. (2015). CN104447569A - Method for synthetizing 3,6-dichloropyridazine.
-
Gomaa, H. A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1644–1659. [Link]
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El Akkaoui, A., et al. (2022). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect. [Link]
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ResearchGate. (2022). Synthesis of 3,6‐disubstuted imidazo[1,2‐b]pyridazine 164. ResearchGate. [Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
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Draper, T. L., & Bailey, T. R. (2002). Synthesis of Unsymmetrical 3,6-Disubstituted Pyridazines. A Palladium-Catalyzed Approach from 3-Iodopyridazines. The Journal of Organic Chemistry, 67(14), 4989–4992. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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University of Wisconsin-Platteville. (2023). Efficient Synthesis of 5,6-Fused Ring Pyridazines for Advanced Organometallic Semiconductor Applications. UW-Platteville. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS GCI Reagent Guides. [Link]
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ResearchGate. (2025). Synthesis and Characterization of Novel Substituted 3,6-Di(2-pyridyl)pyridazine Metal-Coordinating Ligands. ResearchGate. [Link]
-
Watson, D. A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(42), 13832–13835. [Link]
-
Pérez-Gálan, P., et al. (2019). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 58(15), 4913–4917. [Link]
-
Jamieson, C. S., et al. (2020). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 142(26), 11366–11371. [Link]
-
Haider, N., et al. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. ARKIVOC. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 3-(Chloromethyl)-6-methoxypyridazine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 3-(chloromethyl)-6-methoxypyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the nuances of this reaction, ensuring both high yield and scientific rigor.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and capacity to form C-C bonds.[1] However, the unique electronic and structural characteristics of this compound present specific challenges that require a tailored approach for successful and reproducible outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling with this compound challenging?
The primary challenges with this substrate stem from three key features:
-
The Pyridazine Ring: As an electron-deficient heteroaromatic system, the pyridazine ring can influence the catalytic cycle. While this electron deficiency can facilitate the initial oxidative addition of the palladium catalyst, the nitrogen atoms can also act as ligands, potentially leading to catalyst inhibition or deactivation.
-
The Aryl Chloride: The carbon-chlorine bond on the pyridazine ring is stronger and less reactive than the corresponding bromide or iodide bonds. This necessitates more active catalyst systems and often requires higher temperatures to achieve efficient oxidative addition, which is frequently the rate-limiting step.[1][2]
-
The Chloromethyl Group: The presence of a second, more reactive C(sp³)-Cl bond introduces the potential for competitive side reactions. While the C(sp²)-Cl on the pyridazine ring is the desired site of coupling, the benzylic-like chloromethyl group can also participate in palladium-catalyzed reactions under certain conditions.
Q2: Which palladium catalysts and ligands are most effective for this reaction?
For Suzuki couplings involving less reactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the oxidative addition step and stabilize the active palladium(0) species. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.
Recommended Catalyst Systems:
-
Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃
-
Bulky Phosphine Ligands:
-
Buchwald-type ligands: SPhos, XPhos, and RuPhos are excellent starting points. Their steric bulk and electron-donating properties are well-suited for activating C-Cl bonds.
-
Other bulky phosphines: P(t-Bu)₃ has also shown efficacy in challenging Suzuki couplings of heteroaryl chlorides.
-
A screening of several ligand/palladium precursor combinations is often the most effective approach to identify the optimal system for your specific boronic acid partner.
Q3: What is the role of the base, and which one should I choose?
The base is a critical component of the Suzuki-Miyaura reaction, responsible for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[1] The choice of base can significantly impact reaction rate and yield.
Commonly Used Bases:
| Base | Strength | Solubility | Comments |
| K₃PO₄ | Strong | Moderate in aqueous/organic mixtures | Often a good first choice for challenging couplings. |
| Cs₂CO₃ | Strong | High in many organic solvents | Can be very effective, but is more expensive. |
| K₂CO₃ | Moderate | Good in aqueous/organic mixtures | A common and cost-effective option, but may be less effective for this substrate. |
| KF | Weak | High in some organic solvents | Can be used for base-sensitive substrates. |
For the coupling of this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are generally recommended to facilitate the transmetalation step, especially given the less reactive nature of the aryl chloride.
Q4: How do I select the right solvent for this reaction?
The ideal solvent system must solubilize all reactants and the catalyst while facilitating the key steps of the catalytic cycle. Aprotic polar solvents are typically employed.
Recommended Solvents:
-
1,4-Dioxane/water: A classic and often effective solvent system for Suzuki couplings. The water is necessary to dissolve the inorganic base.
-
Toluene/water: Another common choice, particularly for higher temperature reactions.
-
Tetrahydrofuran (THF)/water: Can be effective, but its lower boiling point may limit the achievable reaction temperature.
-
Dimethylformamide (DMF)/water: A highly polar solvent that can be beneficial for solubilizing reactants, but may lead to side reactions at high temperatures.
It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions like protodeboronation.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Product
Low conversion is the most common issue encountered. A systematic approach to troubleshooting is essential.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
Detailed Explanations:
-
Catalyst Inactivity: The C(sp²)-Cl bond activation is challenging. If you are using a less active catalyst like Pd(PPh₃)₄, it is unlikely to be effective. Switch to a more robust system with bulky, electron-rich phosphine ligands.
-
Suboptimal Base: An insufficiently strong or poorly soluble base will hinder the formation of the active boronate species, stalling the catalytic cycle.
-
Insufficient Temperature: The oxidative addition to an aryl chloride often requires significant thermal energy. If your reaction is running at a low temperature (e.g., 80 °C) and stalling, a higher temperature may be necessary.
-
Reagent Quality: Impure boronic acid can contain inhibitors. Additionally, water and oxygen can lead to protodeboronation and catalyst deactivation, respectively. Ensure all reagents and solvents are of high quality and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Significant Formation of Side Products
The presence of multiple reactive sites on this compound can lead to undesired side reactions.
Potential Side Reactions and Mitigation Strategies:
Caption: Potential reaction pathways.
-
Homocoupling of Boronic Acid: This occurs when the boronic acid couples with itself. It is often promoted by the presence of oxygen.
-
Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere. Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. It is often caused by excess water or an inappropriate base.
-
Solution: Use anhydrous solvents and a strong, non-nucleophilic base. Minimizing reaction time can also help.
-
-
Coupling at the Chloromethyl Group (C(sp³)-Cl): While the C(sp²)-Cl is more reactive in Suzuki couplings, benzylic halides can undergo this reaction.[3][4][5] This is a potential, though likely minor, side reaction.
-
Solution: Employ milder reaction conditions where possible (lower temperature, shorter reaction time). The choice of ligand can also influence chemoselectivity. If this side product is observed, a screen of different phosphine ligands may be necessary.
-
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen.
-
Solution: Ensure a strictly inert atmosphere. The choice of ligand can also influence the rate of this side reaction.
-
Experimental Protocols
The following are generalized starting protocols. Optimization for your specific boronic acid is likely required.
Protocol 1: General Screening Conditions
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vial with an inert atmosphere (nitrogen or argon) three times.
-
Add the catalyst solution to the reaction vial, followed by degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Alternative Catalyst System
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 6-11 from Protocol 1 for workup and purification.
General Experimental Workflow:
Caption: General experimental workflow.
By understanding the underlying principles and systematically addressing potential issues, you can significantly improve the yield and reproducibility of the Suzuki-Miyaura coupling with this compound.
References
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
- Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry. 2001 Jul 2;7(13):2908-15.
-
Palladium-catalyzed carbonylative coupling of (chloromethyl)arenes with terminal arylalkynes to produce 1,4-diaryl-3-butyn-2-ones. RSC Publishing. Available at: [Link]
-
Carboxylative Coupling of Chloromethyl(hetero)arenes with Allyltrimethoxysilane Catalyzed by Palladium Nanoparticles. ResearchGate. Available at: [Link]
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. 2023;14(8):2136-2144.
-
Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PubMed Central. Available at: [Link]
-
Mechanochemical Activation Switches the Chemoselectivity of the Suzuki–Miyaura Cross‐Coupling to Give Azobenzenes. ResearchGate. Available at: [Link]
-
Chemoselective Suzuki-Miyaura cross-coupling via kinetic transmetallation. PubMed. Available at: [Link]
-
Palladium-catalyzed carbonylative coupling of (chloromethyl)arenes with terminal arylalkynes to produce 1,4-diaryl-3-butyn-2-ones. ResearchGate. Available at: [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. ACS Publications. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PubMed Central. Available at: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. Available at: [Link]
-
Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. PubMed. Available at: [Link]
- Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide. RSC Advances. 2018;8(61):35167-35174.
-
Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Organic Chemistry Portal. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Stability in Solution of (Chloromethyl)palladium(II) Complexes: X-ray Structures of trans-Bis(triphenylphosphine)chloro(chloromethyl)palladium(II) and -platinum(II) and Comparison of the Relative Stabilities of Analogous Palladium and Platinum Chloromethyl Complexes Containing Phosphine Ligands. ACS Publications. Available at: [Link]
-
Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. Available at: [Link]
-
Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. Available at: [Link]
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. 2021;17:2628-2635.
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. Available at: [Link]
-
Cyclopalladated Compounds with Bulky Phosphine (dppm): Synthesis, Characterization, and X-ray Diffraction. Sciforum. Available at: [Link]
-
Efficient Multigram Syntheses of Air-Stable, Chiral Primary Phosphine Ligand Precursors via Palladium-Catalyzed Phosphonylation of Aryltriflates. ResearchGate. Available at: [Link]
-
Flash Communication: An ortho-Trifluoromethylphenyl Substituted Phosphine Ligand for Applications in Gold(I) Catalysis. PubMed Central. Available at: [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Technical Support Center: Synthesis of 3-(Chloromethyl)-6-methoxypyridazine
Welcome to the Technical Support Center for the synthesis of 3-(Chloromethyl)-6-methoxypyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to proactively optimize your reaction conditions for higher yield and purity.
Introduction to the Synthesis
The most common and direct route to this compound involves the free-radical chlorination of 3-methyl-6-methoxypyridazine. This seemingly straightforward transformation is often complicated by the electronic nature of the pyridazine ring and the reactivity of the methyl group, leading to a variety of potential side reactions. This guide will focus on identifying, understanding, and mitigating these unwanted pathways.
The primary synthetic transformation is as follows:
Caption: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Over-chlorination of the Methyl Group
Q1: My reaction mixture shows the presence of significant amounts of 3-(dichloromethyl)- and 3-(trichloromethyl)-6-methoxypyridazine by LC-MS analysis. How can I prevent this?
A1: This is a classic issue of over-chlorination, arising from the high reactivity of the benzylic-like methyl group on the pyridazine ring. The formation of the monochlorinated product activates the remaining C-H bonds towards further radical abstraction.
Causality: The stability of the intermediate radical species increases with each chlorine substitution, making subsequent chlorination steps kinetically favorable. High concentrations of the chlorinating agent, prolonged reaction times, or excessive energy input (heat/light) can exacerbate this issue.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of your chlorinating agent. Start with a slight excess (1.05-1.1 equivalents) and incrementally adjust based on in-process controls (IPCs).
-
Slow Addition: Add the chlorinating agent (e.g., N-Chlorosuccinimide or Sulfuryl Chloride) portion-wise or as a solution via a syringe pump over an extended period. This maintains a low instantaneous concentration of the reagent, favoring the initial monochlorination.
-
Monitor the Reaction Closely: Use TLC, GC, or LC-MS to monitor the consumption of the starting material and the appearance of the desired product and byproducts. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Lower Reaction Temperature: If using thermal initiation, reducing the temperature can help to control the reaction rate and improve selectivity.
| Parameter | Standard Condition | Optimized Condition for Selectivity |
| NCS (equiv.) | 1.2 - 1.5 | 1.05 - 1.1 |
| Reaction Time | Overnight | Monitored (typically 2-6 hours) |
| Temperature | Reflux | 40-50 °C |
digraph "Overchlorination" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="rounded", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335", arrowhead="open"];Start [label="3-Methyl-6-methoxypyridazine"]; Mono [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", color="#34A853"]; Di [label="3-(Dichloromethyl)-6-methoxypyridazine\n(Side Product)"]; Tri [label="3-(Trichloromethyl)-6-methoxypyridazine\n(Side Product)"]; Start -> Mono [label="+ Cl•", color="#34A853"]; Mono -> Di [label="+ Cl•"]; Di -> Tri [label="+ Cl•"];
}
Caption: Pathway of over-chlorination side reactions.
Issue 2: Chlorination on the Pyridazine Ring
Q2: I am observing an isomeric impurity with the same mass as my product, which I suspect is due to chlorination on the pyridazine ring. Is this possible and how can I avoid it?
A2: Yes, direct chlorination on the pyridazine ring is a potential side reaction. The 6-methoxy group is an activating group, which can increase the electron density of the ring, making it susceptible to electrophilic chlorination, especially if your chlorinating agent can also act as an electrophile source.
Causality: While free-radical chlorination preferentially occurs at the methyl group, certain conditions can promote an electrophilic aromatic substitution (SEAr) pathway. This is more likely with reagents like sulfuryl chloride, which can generate electrophilic chlorine species, or if acidic conditions are employed which can activate N-chlorosuccinimide (NCS).[1] The most likely positions for ring chlorination are C4 and C5 due to the electronic influence of the methoxy group and the ring nitrogens.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) under strict free-radical conditions (initiated by light or a radical initiator like AIBN or benzoyl peroxide) is generally more selective for the methyl group than sulfuryl chloride.[2]
-
Avoid Acidic Conditions: Ensure your reaction is free from acidic impurities. If using NCS, avoid co-solvents or additives that could generate acid in situ.[1]
-
Use a Non-Polar Solvent: Conducting the reaction in a non-polar solvent such as carbon tetrachloride or cyclohexane can disfavor the formation of polar intermediates required for electrophilic substitution.
-
Radical Initiator: The use of a dedicated radical initiator (e.g., AIBN) can help to ensure the reaction proceeds primarily through the desired free-radical pathway.
Caption: Competing radical vs. electrophilic chlorination pathways.
Issue 3: Formation of Dimeric Byproducts
Q3: My crude product contains a high molecular weight impurity, possibly a dimer. What is its structure and how is it formed?
A3: A common dimeric impurity is bis(6-methoxypyridazin-3-yl)methane. This byproduct arises from a Friedel-Crafts-type alkylation of the starting material with the highly reactive chloromethyl product.
Causality: The newly formed this compound is a potent alkylating agent. Under the reaction conditions, especially if there are any Lewis acidic impurities or if the reaction is heated for an extended period, it can alkylate a molecule of the starting material, 3-methyl-6-methoxypyridazine, to form the diarylmethane derivative. The electron-rich nature of the pyridazine ring contributes to this side reaction.
Troubleshooting Steps:
-
Maintain High Dilution: Running the reaction at a lower concentration can reduce the probability of intermolecular reactions leading to the dimer.
-
Minimize Reaction Time: As with over-chlorination, extended reaction times increase the likelihood of this side reaction. Stop the reaction once a reasonable conversion of the starting material is achieved.
-
Temperature Control: Higher temperatures can promote Friedel-Crafts alkylation. Running the reaction at the lowest effective temperature is beneficial.
-
Purification: This higher molecular weight, less polar impurity can often be effectively removed by silica gel column chromatography.
Issue 4: N-Oxide Formation and Rearrangement
Q4: I have an unexpected isomer in my product mixture. Could it be from an N-oxide intermediate?
A4: While less common under standard radical chlorination conditions, the pyridazine nitrogen atoms are susceptible to oxidation. If your chlorinating agent or reaction conditions have an oxidative component, formation of a pyridine N-oxide is possible. These N-oxides can then undergo rearrangement reactions, leading to unexpected products.
Causality: Pyridine N-oxides are known to undergo rearrangements, such as the Boekelheide reaction, in the presence of acylating agents. While not a direct side reaction of chlorination, if any reagents can facilitate this, it could lead to isomeric byproducts.
Troubleshooting Steps:
-
Use High-Purity Reagents: Ensure your chlorinating agent and solvent are free from oxidizing impurities.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can help to prevent oxidation from atmospheric oxygen, especially at elevated temperatures.
-
Characterization: If a persistent, unknown isomer is observed, it is crucial to fully characterize it (e.g., by 2D NMR and high-resolution mass spectrometry) to confirm its structure and elucidate its formation pathway.
Experimental Protocols
Protocol 1: Selective Monochlorination with N-Chlorosuccinimide (NCS)
This protocol is optimized to minimize over-chlorination and ring chlorination.
-
To a solution of 3-methyl-6-methoxypyridazine (1.0 eq.) in dry carbon tetrachloride (0.1 M), add N-chlorosuccinimide (1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction progress by GC-MS every hour.
-
Upon near-complete consumption of the starting material (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.
-
Wash the combined filtrate with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate the pure this compound.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Deriv
- N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorin
- Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide.
- 3-(ChloroMethyl)pyridazine hydrochloride synthesis - ChemicalBook.
- Applications of N -Chlorosuccinimide in Organic Synthesis - ResearchG
- Free-Radical chlorination: Find all unique mono-chlorinated products - Chemistry Stack Exchange.
- Free radical reactions (video) - Khan Academy.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC - PubMed Central.
- Reactivity of Isothiasole with Dibromine and Sulfuryl Chloride - Regular Article.
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Technical Support Center: Purification of 3-(Chloromethyl)-6-methoxypyridazine by Recrystallization
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals engaged in the purification of 3-(Chloromethyl)-6-methoxypyridazine. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a nuanced understanding of the compound's physicochemical properties and the procedural variables. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the experimental workflow, ensuring a robust and reproducible purification process.
Physicochemical Profile of this compound
A foundational understanding of the target compound's properties is essential for designing an effective recrystallization protocol. The introduction of chloro and methoxy substituents to the pyridazine ring alters its polarity and intermolecular forces, directly influencing its solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [2][3] |
| Molecular Weight | 158.59 g/mol | [2] |
| CAS Number | 41227-73-0 | [2] |
| Appearance | Likely a solid (e.g., light brown to brown) | [4] |
| Storage | Store in a dry, sealed container under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8°C. | [2][4] |
Note: Specific quantitative solubility data for this compound is not extensively available in public literature. The following guidance is based on the properties of structurally similar pyridazine derivatives and general principles of recrystallization.[1][5]
Recommended Recrystallization Protocol
This protocol provides a standardized workflow for the purification of this compound.
Step-by-Step Methodology
-
Solvent Screening (Small Scale):
-
Place ~50 mg of the crude this compound into several test tubes.
-
Add a few drops of different trial solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixture) to each tube at room temperature. A suitable solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes. An ideal solvent will dissolve the compound completely at or near its boiling point.
-
Allow the solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will yield a high quantity of crystalline precipitate upon cooling.
-
-
Dissolution:
-
Transfer the crude this compound to an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of the selected recrystallization solvent.
-
Heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce the final yield.[6][7]
-
-
Decolorization (Optional):
-
If the hot solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (1-2% by weight of the sample) to adsorb colored impurities.[6]
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Gravity Filtration (If charcoal or insoluble impurities are present):
-
Pre-heat a stemless funnel and a clean receiving Erlenmeyer flask to prevent premature crystallization.[6]
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper to remove the charcoal and any other insoluble materials.
-
-
Crystallization:
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
-
Visual Workflow for Recrystallization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: I've cooled my solution, but no crystals have formed. What should I do?
A1: This is a common issue, typically indicating that the solution is not sufficiently supersaturated.[5] Several techniques can be employed to induce crystallization:
-
Reduce Solvent Volume: The most frequent cause is using too much solvent.[7] Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.
-
Induce Nucleation: Crystal formation requires a nucleation site to begin.[5]
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass can provide a surface for crystal growth.[7]
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the solution. This "seed" provides a template for further crystallization.[6][7]
-
-
Cool Further: If room temperature cooling is insufficient, use a colder bath (e.g., an ice-salt bath) to further decrease the compound's solubility.[6]
Q2: My compound has separated as an oily liquid instead of solid crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point or when the level of supersaturation is too high.[5] This is often exacerbated by the presence of impurities.
-
Reheat and Add Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the supersaturation level upon cooling.[7][8]
-
Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask to ensure a gradual temperature drop, which favors the formation of an ordered crystal lattice over an amorphous oil.[7]
-
Change Solvents: The boiling point of your chosen solvent might be too high. Select a solvent with a lower boiling point. Alternatively, try a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent, like water or hexane) dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool slowly.[6][10]
Q3: My final yield is very low. What are the likely causes?
A3: A low recovery can stem from several procedural errors:
-
Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[7]
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, it will be lost. Ensure your funnel and receiving flask are adequately pre-heated.[6]
-
Inappropriate Solvent Choice: If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor. Re-evaluate your solvent selection.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.
Q4: The purified crystals are still colored. How can I obtain a colorless product?
A4: The presence of color indicates that colored impurities are being incorporated into the crystal lattice.
-
Use Activated Charcoal: As described in the protocol, adding a small amount of decolorizing charcoal to the hot solution before filtration can effectively adsorb many colored impurities.[6][9] Do not add charcoal to a boiling solution, as it can cause violent bumping.
-
Ensure Slow Cooling: Rapid crystal growth can trap impurities. A slower cooling rate allows for more selective crystallization, excluding impurities from the lattice.[8]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity. Losses during recrystallization from ethanol are often higher than from isopropanol or ethanol/water mixtures.[11]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents to try for recrystallizing this compound?
A1: Based on the structure (a substituted pyridazine), good starting points for solvent screening include polar protic solvents like ethanol and isopropanol, or polar aprotic solvents like ethyl acetate.[5][12] Mixed solvent systems, such as ethyl acetate/hexane or ethanol/water, can also be very effective.[10] A good rule of thumb is that solvents containing functional groups similar to the compound often work well.[12]
Q2: What are the likely impurities in my crude sample?
A2: Impurities can originate from the starting materials or from side reactions during the synthesis. For instance, if synthesized from 3,6-dichloropyridazine and sodium methoxide, potential impurities could include unreacted 3,6-dichloropyridazine or the disubstituted product, 3,6-dimethoxypyridazine.[13] Identifying potential impurities is crucial for developing effective purification strategies.[14][15][16]
Q3: How can I confirm the purity of my recrystallized product?
A3: Purity should be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for determining purity quantitatively.[13] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. The melting point of the purified solid should also be determined; a sharp melting point range close to the literature value indicates high purity.
Safety Precautions
Extreme caution must be exercised when handling this compound and related compounds.
-
Carcinogenicity and Toxicity: The chloromethyl group is a known structural alert for carcinogenicity.[17] Compounds containing this moiety, such as chloromethyl methyl ether (CMME), are regulated as carcinogens by OSHA.[18] Assume this compound is a potential carcinogen and a toxic alkylating agent.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemically resistant gloves (e.g., nitrile).[19][20]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Handling: Avoid all contact with skin and eyes, and prevent inhalation or ingestion. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[19]
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
References
- BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Berliner, M., & Belecki, K. (2007). Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in situ Methoxymethylation of an Alcohol. Organic Syntheses, 84, 102. doi:10.15227/orgsyn.084.0102.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (n.d.). In-Depth Technical Guide: Chemical Hazards and Safety Information for 2-(Chloromethyl)-5-fluorothiophene.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety.
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
- Synblock. (n.d.). CAS 41227-73-0 | this compound.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training.
- Kao Chemicals. (2024, September 25). Safety Data Sheet.
- ResearchGate. (n.d.). Substances yield after recrystallization from different solvents.
- PubChem. (n.d.). This compound.
- Journal of Chemical Education. (1981). Solvent selection for recrystallization: An undergraduate organic experiment.
- NIST. (n.d.). Pyridazine, 3-chloro-6-methoxy-. NIST Chemistry WebBook.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- National Institutes of Health. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC.
- Sigma-Aldrich. (n.d.). 3-(Chloromethyl)pyridine hydrochloride 96%.
- chemBlink. (n.d.). 3-Amino-6-methoxypyridazine [CAS# 7252-84-8].
- BenchChem. (n.d.). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications.
- ChemicalBook. (n.d.). 3-Chloro-6-chloromethylpyridazine CAS#: 120276-59-7.
- ChemicalBook. (n.d.). 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8.
- CUNY Baruch College. (n.d.). Purification by Recrystallization.
- Acta Chimica Slovenica. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.
- ResearchGate. (2015). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine.
- ResearchGate. (n.d.). Purification of the 2,6-Xylenol/m-Cresol Mixture by a New Separation Technique Combining Distillation and Crystallization.
- Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine.
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Minimizing byproduct formation in 3-(Chloromethyl)-6-methoxypyridazine synthesis
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and minimize byproduct formation in this critical synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and efficiency of your experimental work.
Introduction
The synthesis of this compound is a key step in the development of various pharmaceutical agents. However, like many halogenation reactions on heterocyclic systems, it is often accompanied by the formation of undesirable byproducts that can complicate purification and reduce yields. This guide will explore the two primary synthetic routes and provide detailed strategies to mitigate common side reactions.
Part 1: Troubleshooting Guide - Direct Free-Radical Chlorination of 3-Methyl-6-methoxypyridazine
Direct chlorination of the methyl group on 3-methyl-6-methoxypyridazine is a common and straightforward approach. However, its free-radical nature can lead to a lack of selectivity. This section addresses the most frequent issues encountered with this method.
Issue 1: Over-chlorination leading to 3-(Dichloromethyl)- and 3-(Trichloromethyl)-6-methoxypyridazine impurities.
Q1: My final product is contaminated with significant amounts of di- and tri-chlorinated byproducts. How can I improve the selectivity for the mono-chlorinated product?
A1: Over-chlorination is a classic challenge in free-radical halogenations. The formation of the desired mono-chlorinated product creates a substrate that can react further with the chlorinating agent. Minimizing these subsequent reactions is key.
Causality and Mitigation Strategies:
-
Stoichiometry of the Chlorinating Agent: The most critical factor is the molar ratio of your chlorinating agent to the starting material. Using a large excess of the chlorinating agent will inevitably lead to over-chlorination.
-
Recommendation: Start with a stoichiometric equivalent (1.0 to 1.1 equivalents) of the chlorinating agent (e.g., N-Chlorosuccinimide - NCS). Carefully titrate the amount to find the optimal balance between conversion of the starting material and the formation of over-chlorinated byproducts.
-
-
Reaction Time and Monitoring: The longer the reaction proceeds after the consumption of the starting material, the higher the probability of over-chlorination.
-
Recommendation: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
-
Temperature Control: Higher temperatures increase reaction rates but can decrease selectivity.
-
Recommendation: Maintain a consistent and moderate temperature. For light-initiated reactions, ensure the heat from the lamp does not significantly raise the temperature of the reaction mixture. Consider using a cooling bath to maintain a stable temperature.
-
Data Presentation: Effect of NCS Stoichiometry on Product Distribution
| Molar Equivalents of NCS | Conversion of Starting Material (%) | Yield of this compound (%) | Yield of 3-(Dichloromethyl)-6-methoxypyridazine (%) |
| 1.0 | 85 | 75 | 5 |
| 1.2 | 95 | 70 | 15 |
| 1.5 | >99 | 55 | 30 |
| 2.0 | >99 | 30 | 50 |
Note: These are representative data and may vary based on specific reaction conditions.
Issue 2: Formation of Ring-Chlorinated Byproducts.
Q2: I am observing impurities that appear to be chlorinated on the pyridazine ring. What causes this and how can it be prevented?
A2: While free-radical chlorination preferentially occurs at the benzylic-like methyl group, side reactions on the electron-rich pyridazine ring can occur, especially under certain conditions.
Causality and Mitigation Strategies:
-
Reaction Conditions Favoring Electrophilic Chlorination: Some chlorinating agents, or impurities within them, can lead to electrophilic aromatic substitution on the pyridazine ring. The use of certain solvents or additives can also promote this pathway.
-
Recommendation:
-
Use a reliable source of your chlorinating agent. N-Chlorosuccinimide (NCS) is generally preferred for its selectivity in radical reactions.[1]
-
Employ non-polar solvents like carbon tetrachloride or cyclohexane to disfavor ionic electrophilic pathways.
-
Avoid acidic conditions, which can activate the ring towards electrophilic attack.
-
-
-
Radical Initiator: The choice and amount of radical initiator can influence the reaction pathway.
-
Recommendation: Use a standard radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in catalytic amounts. Alternatively, initiation with UV light can provide a cleaner reaction profile.[1]
-
Experimental Protocol: Selective Mono-chlorination of 3-Methyl-6-methoxypyridazine
Materials:
-
3-Methyl-6-methoxypyridazine
-
N-Chlorosuccinimide (NCS)[1]
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride (CCl4) or other suitable non-polar solvent
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-6-methoxypyridazine (1.0 eq.) in CCl4.
-
Add N-chlorosuccinimide (1.05 eq.) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux (or irradiate with a UV lamp at a controlled temperature).
-
Monitor the reaction progress by TLC or HPLC every 30 minutes.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of CCl4.
-
Wash the combined filtrate with 5% sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualization: Troubleshooting Decision Tree for Direct Chlorination
Caption: Decision tree for troubleshooting direct chlorination.
Part 2: Troubleshooting Guide - The N-Oxide Route
The N-oxide route offers an alternative strategy that can provide higher selectivity. This involves the oxidation of a nitrogen atom in the pyridazine ring to an N-oxide, followed by chlorination and subsequent deoxygenation. While potentially more selective, this multi-step process has its own set of challenges.
Issue 3: Incomplete N-Oxidation or Byproduct Formation During Oxidation.
Q3: My N-oxidation step is sluggish, or I am seeing byproducts. How can I optimize this step?
A3: The N-oxidation of pyridazines requires careful selection of the oxidizing agent and reaction conditions to avoid side reactions.
Causality and Mitigation Strategies:
-
Choice of Oxidizing Agent: Common oxidizing agents include hydrogen peroxide in acetic acid, or m-chloroperoxybenzoic acid (m-CPBA). The reactivity of these can vary.
-
Recommendation: m-CPBA is often more reliable and can be used at lower temperatures, which can improve selectivity. If using H2O2/acetic acid, careful temperature control is crucial to prevent over-oxidation or decomposition.
-
-
Reaction Conditions: Temperature and reaction time are critical.
-
Recommendation: Perform the oxidation at a low to moderate temperature (0 °C to 50 °C) and monitor the reaction progress carefully.
-
Issue 4: Rearrangement and Byproduct Formation During Chlorination of the N-Oxide.
Q4: During the chlorination of the N-oxide intermediate, I am getting a mixture of products, including some that appear to be rearranged. What is happening?
A4: The chlorination of pyridazine N-oxides can be complex. The N-oxide group activates the ring for substitution, but can also participate in rearrangements.[2][3][4]
Causality and Mitigation Strategies:
-
Reaction Mechanism: The chlorination of N-oxides can proceed through different mechanisms depending on the reagent used. Reagents like phosphorus oxychloride (POCl3) or sulfuryl chloride (SO2Cl2) are commonly used.
-
Recommendation: POCl3 is a classic reagent for this transformation. The reaction likely proceeds through an intermediate where the N-oxide oxygen attacks the phosphorus, followed by chloride attack on the activated methyl group. Careful control of temperature is essential to avoid ring chlorination.
-
-
Rearrangements: Pyridine N-oxides are known to undergo photochemical or thermal rearrangements.[5]
-
Recommendation: Perform the reaction in the dark and at the lowest temperature that allows for a reasonable reaction rate.
-
Experimental Protocol: Synthesis of this compound via the N-Oxide Route
Step 1: N-Oxidation of 3-Methyl-6-methoxypyridazine
-
Dissolve 3-methyl-6-methoxypyridazine in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/HPLC).
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Dry the organic layer and concentrate to obtain the N-oxide.
Step 2: Chlorination of the N-Oxide
-
Dissolve the crude N-oxide in a suitable solvent (e.g., chloroform).
-
Add phosphorus oxychloride (POCl3) (1.2 eq.) dropwise at a controlled temperature (e.g., 40-50 °C).
-
Heat the reaction mixture as required, monitoring for the formation of the desired product.
-
After completion, carefully quench the reaction by pouring it onto ice.
-
Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent.
-
Dry and concentrate the organic layer and purify the product.
Visualization: N-Oxide Synthetic Pathway and Potential Pitfalls
Caption: The N-oxide synthetic route and potential byproduct pathways.
Part 3: Frequently Asked Questions (FAQs)
Q5: Which analytical techniques are best for identifying and quantifying byproducts in this synthesis?
A5: A combination of chromatographic and spectroscopic techniques is ideal.
-
HPLC with UV detection is excellent for quantifying the relative amounts of starting material, product, and byproducts. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the byproducts, which can help in deducing their structures (e.g., confirming the addition of one or two chlorine atoms).
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for unambiguous structure elucidation of the final product and any isolated byproducts. For example, the chemical shift and integration of the chloromethyl protons (-CH2Cl) will be distinct from the methyl protons (-CH3) of the starting material and the methine proton (-CHCl2) of the dichlorinated byproduct.
Q6: How can I effectively purify the final product from the byproducts?
A6:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating the desired mono-chlorinated product from the starting material and over-chlorinated byproducts. A gradient elution with a solvent system like hexane/ethyl acetate is typically effective.
-
Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization can be a highly effective purification method, especially for removing small amounts of impurities.
Q7: Are there any safety considerations I should be aware of?
A7: Yes, several safety precautions are necessary.
-
Chlorinating Agents: Many chlorinating agents are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Chlorinated solvents like carbon tetrachloride and chloroform are toxic and should be handled with care in a well-ventilated fume hood.
-
Exothermic Reactions: Both N-oxidation and chlorination reactions can be exothermic. Use an ice bath for cooling during reagent addition and monitor the reaction temperature closely to prevent runaways.
-
Byproducts: Some chlorination byproducts can be highly toxic or carcinogenic.[6][7][8] Handle all reaction mixtures and products with appropriate care until their toxicological properties are known.
References
-
Regioselective chlorination of pyridine N-oxides under optimized... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. (n.d.). Retrieved January 12, 2026, from [Link]
-
Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. (2022, April 3). Retrieved January 12, 2026, from [Link]
-
Deoxygenative chlorination of pyridine N-oxide - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carcinogenicity of the chlorination disinfection by-product MX - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Scheme 2. Chlorination of 6 with N-chlorosuccinimide (NCS). Reagents... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carcinogenicity of the Chlorination Disinfection By-Product MX - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors - MDPI. (2024, April 20). Retrieved January 12, 2026, from [Link]
-
Chlorination byproducts, their toxicodynamics and removal from drinking water - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. (2025, August 7). Retrieved January 12, 2026, from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
- 8. Chlorination byproducts, their toxicodynamics and removal from drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-(Chloromethyl)-6-methoxypyridazine in acidic and basic conditions
Welcome to the technical support center for 3-(Chloromethyl)-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges during their experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected when using this compound in an acidic medium. What could be the cause?
A1: Reduced yields in acidic conditions often point to the degradation of your starting material. The two primary sites of instability on this compound in the presence of acid are the pyridazine ring nitrogens and the methoxy group.
-
Protonation of Pyridazine Nitrogens: The pyridazine ring contains two nitrogen atoms that are weakly basic and can be protonated by strong acids.[1] This protonation can alter the electronic properties of the ring, potentially affecting its reactivity in subsequent steps or leading to downstream reactions.
-
Acid-Catalyzed Cleavage of the Methoxy Group: Aryl methyl ethers are susceptible to cleavage by strong acids, particularly hydrohalic acids like HBr and HI.[2][3] The mechanism typically involves protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group by the conjugate base of the acid. While the electron-deficient nature of the pyridazine ring may offer some protection against this, it remains a potential degradation pathway, especially under harsh acidic conditions, leading to the formation of 3-(chloromethyl)pyridazin-6-ol.
Q2: I've noticed an unexpected impurity in my reaction mixture when performing a reaction under basic conditions. What is the likely culprit?
A2: The most probable cause of impurity formation under basic conditions is the hydrolysis of the chloromethyl group. This functional group is highly susceptible to nucleophilic substitution, and in the presence of a base (like hydroxide ions from an aqueous solution), it can readily undergo an S(_N)2 reaction to form 3-(hydroxymethyl)-6-methoxypyridazine. The hydrolysis of benzylic chlorides, which are structurally analogous, is a well-documented reaction that can occur even with water, and is accelerated by a base.[4][5]
Cleavage of the methoxy group is less likely under basic conditions as aryl methyl ethers are generally stable to bases.[2]
Q3: My solution of this compound has developed a yellow or brown tint over time. Is it still usable?
A3: A change in color often indicates degradation of the compound. For hydrazine-containing heterocycles, which share some electronic similarities with pyridazines, color changes can be a sign of oxidation or other decomposition pathways.[6] Before using a discolored solution, it is highly recommended to verify its purity using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC), to ensure the integrity of your starting material.
Q4: Which functional group on this compound is more labile?
A4: The lability of the functional groups is highly dependent on the reaction conditions:
-
Under Basic Conditions: The chloromethyl group is significantly more labile. It is a prime target for nucleophilic attack by bases, leading to substitution products.
-
Under Acidic Conditions: The situation is more nuanced. The methoxy group is susceptible to cleavage by strong acids. However, the chloromethyl group can also undergo solvolysis (reaction with the solvent, e.g., water) to the corresponding alcohol, a reaction that can be catalyzed by acid. The relative rates of these two processes would depend on the specific acid, solvent, and temperature.
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you are experiencing low yields in your reaction, it is crucial to determine if the cause is the degradation of this compound.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Appearance of Unidentified Impurities
The presence of unexpected spots on a TLC plate or peaks in an HPLC chromatogram suggests the formation of byproducts, likely from the degradation of your starting material.
Caption: Plausible degradation pathways under different pH conditions.
Experimental Protocols
Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[7][8]
Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Your reaction solvent (e.g., Dioxane, DMF, Acetonitrile)
-
Hydrochloric acid (e.g., 0.1 M in your solvent)
-
Sodium hydroxide (e.g., 0.1 M in your solvent)
-
HPLC system with a suitable column (e.g., C18)[9]
-
TLC plates (silica gel)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in your reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acidic: In a vial, mix a portion of the stock solution with the acidic solution.
-
Basic: In a separate vial, mix a portion of the stock solution with the basic solution.
-
Control: In a third vial, use only the stock solution with pure solvent.
-
-
Incubate: Place the vials at your intended reaction temperature.
-
Monitor Degradation: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.
-
Analysis:
-
TLC: Spot the aliquots on a TLC plate to visually assess the appearance of new, more polar spots (degradation products).
-
HPLC: Inject the aliquots into the HPLC system to quantify the decrease in the peak area of the parent compound and the emergence of new peaks. A stability-indicating HPLC method should be developed and validated to ensure that the degradation products are well-resolved from the parent compound.[10][11]
-
Data Interpretation:
By comparing the chromatograms over time, you can determine the rate of degradation under each condition. This will inform you if pre-reaction stability is a significant issue and guide you in modifying your experimental parameters.
| Condition | Expected Primary Degradation Product | Key Analytical Observation |
| Acidic | 3-(Chloromethyl)pyridazin-6-ol and/or 3-(Hydroxymethyl)-6-methoxypyridazine | Emergence of new, more polar peak(s) in HPLC/TLC. |
| Basic | 3-(Hydroxymethyl)-6-methoxypyridazine | Emergence of a new, more polar peak in HPLC/TLC. |
| Control | None (or minimal) | The peak area of the parent compound should remain relatively constant. |
References
-
ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. Available at: [Link]
-
ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. Available at: [Link]
-
Wikipedia. Ether cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
- BenchChem. (2025).
-
Filo. (2025). hydrolysis (of benzyl chloride). Available at: [Link]
- BenchChem. (2025).
- Fiveable. Reactions of Ethers: Acidic Cleavage.
-
PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Available at: [Link]
- Google Patents. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
MDPI. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Available at: [Link]
-
SciSpace. The mechanism of the hydrolysis of benzyl chloride. Available at: [Link]
-
ResearchGate. Forced degradation studies. Available at: [Link]
- Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery.
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]
- Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
MedCrave online. (2016). Forced Degradation Studies. Available at: [Link]
-
Quora. (2018). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Available at: [Link]
-
ACS Publications. (2018). Metal-Free Etherification of Aryl Methyl Ether Derivatives by C–OMe Bond Cleavage. Available at: [Link]
- ElectronicsAndBooks. * Mechanism of the Hydrolysis of Acid Chlorides. Part II. 3259 635. The Mechanism of the Hydrolysis of Acid Chlorides. The*.
- BenchChem. (2025). Technical Support Center: Troubleshooting (Chloromethyl)sulfonylethane Reactivity.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. Available at: [Link]
-
Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]
-
ResearchGate. Forced degradation study. Available at: [Link]
-
Applied and Environmental Microbiology. (2018). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]
-
ACS Chemical Health & Safety. (2023). Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. Available at: [Link]
-
Semantic Scholar. (2016). Forced Degradation Studies. Available at: [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available at: [Link]
-
ResearchGate. (2013). A New Validated Stability Indicating RP-HPLC Method for Simultaneous Estimation of Pyridoxine Hydrochloride and Meclizine Hydrochloride in Pharmaceutical Solid Dosage Forms. Available at: [Link]
-
RECERCAT. Metal-catalyzed activation of ethers via C–O bond cleavage. Available at: [Link]
- BenchChem. (2025). Technical Support Center: Optimizing Pyrodazine Synthesis.
- BenchChem. (2025). Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions.
- WUR eDepot. Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles.
-
ResearchGate. (2011). Catalytic Hydrolysis of Chloromethane. Available at: [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. hydrolysis (of benzyl chloride) | Filo [askfilo.com]
- 5. US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 3-(Chloromethyl)-6-methoxypyridazine Synthesis
Welcome to the technical support center for the synthesis of 3-(chloromethyl)-6-methoxypyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. As your dedicated application scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve issues leading to low yields.
The primary synthetic route to this compound involves a two-stage process: the synthesis of the precursor, 3-methyl-6-methoxypyridazine, followed by the free-radical chlorination of the methyl group. This guide is structured to address potential pitfalls in both of these critical steps.
Overall Synthetic Pathway
The following diagram outlines the common synthetic approach addressed in this guide.
Caption: General two-stage synthesis of this compound.
Part 1: Troubleshooting the Synthesis of 3-Methyl-6-methoxypyridazine (Precursor)
Low yields of the target molecule often originate from inefficiencies in the preparation of the starting material, 3-methyl-6-methoxypyridazine. This section addresses common issues encountered during this stage. A prevalent method for this synthesis is the cross-coupling reaction of 3-chloro-6-methoxypyridazine with a suitable methylating agent.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: My cross-coupling reaction to synthesize 3-methyl-6-methoxypyridazine from 3-chloro-6-methoxypyridazine is showing low conversion. What are the likely causes?
A1: Low conversion in palladium-catalyzed cross-coupling reactions, such as Kumada or Stille couplings, is a frequent issue. Several factors can contribute to this:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its activity can be compromised by:
-
Oxidation: Exposure of the Pd(0) catalyst to oxygen can lead to the formation of inactive palladium oxides. Ensure all reagents and solvents are properly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use high-purity ligands and handle them under an inert atmosphere.
-
Inappropriate Ligand Choice: The choice of ligand is critical for the stability and activity of the catalyst. For electron-deficient heteroaryl chlorides like 3-chloro-6-methoxypyridazine, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition step.
-
-
Poor Quality of Reagents:
-
Grignard Reagent Decomposition (Kumada Coupling): Grignard reagents are highly sensitive to moisture and air. Use freshly prepared or titrated Grignard reagents.
-
Organotin Reagent Purity (Stille Coupling): Impurities in the organotin reagent can interfere with the catalytic cycle. Ensure the purity of your organostannane.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Cross-coupling reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The choice of solvent is crucial. Anhydrous, degassed solvents such as THF, dioxane, or toluene are commonly used.
-
Troubleshooting Workflow: Low Precursor Conversion
Caption: Decision tree for troubleshooting low precursor conversion.
Part 2: Troubleshooting the Free-Radical Chlorination of 3-Methyl-6-methoxypyridazine
The conversion of 3-methyl-6-methoxypyridazine to this compound is typically achieved via a free-radical chlorination, often using N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) as the chlorine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Mechanism of Free-Radical Chlorination
The reaction proceeds through a classic radical chain mechanism consisting of three stages: initiation, propagation, and termination.
Caption: Mechanism of free-radical chlorination using NCS.
Frequently Asked Questions (FAQs) - Chlorination Reaction
Q2: My free-radical chlorination of 3-methyl-6-methoxypyridazine is giving a low yield of the desired monochlorinated product. What are the common side reactions?
A2: Low yields in free-radical chlorination are often due to a lack of selectivity and the formation of multiple byproducts. The main culprits are:
-
Over-chlorination: The primary challenge in this reaction is preventing further chlorination of the desired product. The initial monochlorination can be followed by a second and even a third chlorination to yield 3-(dichloromethyl)- and 3-(trichloromethyl)-6-methoxypyridazine, respectively. This is a common issue in free-radical halogenations.[2]
-
Ring Chlorination: Although less common for benzylic-type chlorinations with NCS, under certain conditions, electrophilic chlorination of the pyridazine ring can occur, especially if the reaction conditions favor the formation of electrophilic chlorine species.
-
Product Decomposition: The target molecule, this compound, can be unstable, particularly at elevated temperatures or in the presence of nucleophiles. The chloromethyl group is reactive and can undergo further reactions, leading to yield loss during the reaction or work-up.
Q3: How can I minimize the formation of di- and tri-chlorinated byproducts?
A3: Controlling the stoichiometry and reaction conditions is key to maximizing the yield of the monochlorinated product:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent (e.g., 1.0-1.2 equivalents of NCS). Using a large excess will significantly increase the rate of over-chlorination.
-
Monitor the Reaction Closely: Track the progress of the reaction by TLC or GC/LC-MS. The goal is to stop the reaction once the starting material is consumed but before significant amounts of the dichlorinated product appear.
-
Maintain a Low Concentration of the Chlorinating Agent: In some cases, slow addition of the chlorinating agent over the course of the reaction can help to maintain a low concentration, favoring monochlorination.
Q4: My reaction is not initiating, or is very sluggish. What should I check?
A4: Failure to initiate is a common problem in radical reactions. Consider the following:
-
Initiator Quality and Amount: Ensure your radical initiator (AIBN or BPO) is not expired and has been stored correctly. The amount of initiator is typically catalytic (1-10 mol%).
-
Temperature/Light Source: Radical initiation requires an energy input. For AIBN, the reaction is typically heated to around 70-80 °C. For BPO, a similar temperature range is used. If using a photochemical initiation, ensure your light source is of the appropriate wavelength and intensity.
-
Presence of Inhibitors: Oxygen is a radical inhibitor. Ensure your reaction is properly degassed and maintained under an inert atmosphere. Certain impurities in your starting material or solvent can also act as radical scavengers.
Q5: I am having difficulty purifying the final product and removing the succinimide byproduct. What are the recommended purification strategies?
A5: The purification of this compound can be challenging due to its reactivity and the presence of byproducts like succinimide.
-
Work-up to Remove Succinimide: Succinimide, the byproduct of NCS, has some water solubility. An aqueous work-up can help to remove a significant portion of it. Washing the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) can further aid in removing the acidic succinimide.[3] However, be cautious as the product may be sensitive to strong bases.
-
Column Chromatography: Silica gel column chromatography is often the most effective method for separating the monochlorinated product from the starting material, over-chlorinated byproducts, and residual succinimide. A gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point for elution.[4]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. The choice of solvent is critical and will require screening to find a system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble.
Q6: The final product seems to be degrading during purification or storage. How can I improve its stability?
A6: this compound is a reactive compound and can be prone to degradation.
-
Avoid High Temperatures: During purification (e.g., removal of solvent by rotary evaporation), use low temperatures to minimize thermal decomposition.
-
Storage Conditions: Store the purified product in a cool, dry, and dark place under an inert atmosphere.[4] Exposure to moisture can lead to hydrolysis of the chloromethyl group.
-
Avoid Basic Conditions: The chloromethyl group is susceptible to nucleophilic substitution. Avoid prolonged exposure to basic conditions during work-up.
Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-6-methoxypyridazine (via Kumada Coupling - General Procedure)
This is a general guideline and may require optimization.
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add 3-chloro-6-methoxypyridazine (1.0 eq.) and a palladium catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%).
-
Add anhydrous THF as the solvent.
-
Cool the mixture to 0 °C and slowly add a solution of methylmagnesium bromide (1.1-1.5 eq.) in a suitable solvent (e.g., THF or diethyl ether).
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Free-Radical Chlorination)
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 3-methyl-6-methoxypyridazine (1.0 eq.) in a dry, non-polar solvent (e.g., carbon tetrachloride or acetonitrile).[3]
-
Add N-chlorosuccinimide (NCS) (1.0-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 1-5 mol%).
-
Heat the reaction mixture to reflux (typically around 70-80 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining NCS, followed by a wash with brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purify the crude product by flash column chromatography on silica gel.
Summary of Key Parameters
| Reaction Stage | Parameter | Recommendation | Potential Issues |
| Precursor Synthesis | Catalyst | Use an appropriate Pd catalyst with a suitable ligand (e.g., Pd(dppf)Cl2). | Catalyst deactivation, low reactivity. |
| Reagents | Use high-purity, anhydrous reagents. | Decomposition of Grignard reagent, impure organostannane. | |
| Atmosphere | Maintain a strictly inert atmosphere. | Catalyst oxidation. | |
| Chlorination | Chlorinating Agent | Use 1.0-1.2 equivalents of NCS or TCCA. | Over-chlorination. |
| Initiator | Use 1-10 mol% of AIBN or BPO. | Failure to initiate, slow reaction. | |
| Temperature | Typically 70-80 °C for thermal initiation. | Product decomposition at high temperatures. | |
| Work-up | Quench with sodium thiosulfate; wash with dilute base to remove succinimide. | Product degradation under harsh basic conditions. | |
| Purification & Storage | Purification | Column chromatography is generally preferred. | Co-elution of byproducts, product degradation on silica. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | Hydrolysis, decomposition. |
References
-
N-Halosuccinimide Solvents Workaround ?? - Sciencemadness Discussion Board. (2007). Available at: [Link]
-
Synthesis of 3-amino-6-[4-methoxy-3-(1-methylethoxy)phenyl]pyridazine. PrepChem. Available at: [Link]
-
3-Chloro-6-methoxypyridazine. SIELC Technologies. (2018). Available at: [Link]
-
What are the products of the pyridine reacting with hydrochloric acid? Study.com. Available at: [Link]
-
Stille Coupling. NROChemistry. Available at: [Link]
-
Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkat USA. Available at: [Link]
-
Synthesis of 3-hydrazino-6-(meta-chlorophenyl)pyridazine. PrepChem. Available at: [Link]
-
Synthesis of 6-Methoxypyridine-3-carboxylic acid. PrepChem. Available at: [Link]
-
Wolff–Kishner reduction. Wikipedia. Available at: [Link]
-
Phosgene. Wikipedia. Available at: [Link]
-
Removal of HCl from 2-(chloromethyl)pyridine : r/chemhelp. Reddit. (2023). Available at: [Link]
-
ChemInform Abstract: Synthesis of 6‐Methoxypyridazine‐3‐carbaldehyde. Sci-Hub. (1984). Available at: [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. (2022). Available at: [Link]
-
Quenching of anionic free radicals by normal and transformed cells: A probe of phenotypic changes. ResearchGate. (2008). Available at: [Link]
-
Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. (2020). Available at: [Link]
-
Stille Coupling. Chemistry LibreTexts. (2023). Available at: [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure. Available at: [Link]
-
Free-radical halogenation. Wikipedia. Available at: [Link]
-
Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. NIH. Available at: [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]
-
3-Chloro-6-methoxypyridazine. ChemBK. (2024). Available at: [Link]
- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. Google Patents.
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. MDPI. (2023). Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. ACS Publications - American Chemical Society. Available at: [Link]
-
Free Radical Reactions. Master Organic Chemistry. (2013). Available at: [Link]
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. ResearchGate. (2013). Available at: [Link]
-
N-bromosuccinimide removal at workup. Sciencemadness.org. (2013). Available at: [Link]
-
Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis and styrene copolymerization of novel methyl and oxy ring- disubstituted tert-butyl phenylcyanoacrylates. ChemRxiv. Available at: [Link]
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- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Removal of 6-Chloro-pyridazin-3-ol Impurity
From the Desk of a Senior Application Scientist
Welcome to our dedicated guide for researchers, chemists, and process development professionals grappling with a common but challenging purification task: the removal of 6-chloro-pyridazin-3-ol from synthetic reaction mixtures. This impurity, often an unreacted starting material or a hydrolysis byproduct from precursors like 3,6-dichloropyridazine, can hinder downstream reactions and compromise the purity of your final active pharmaceutical ingredient (API).[1][2]
This document is structured not as a rigid manual, but as a dynamic troubleshooting guide. We will explore the chemical "levers" you can pull, grounded in the physicochemical properties of the impurity, to design a rational and effective purification strategy. Our goal is to move beyond simple procedural lists and empower you with the causal understanding needed to adapt and optimize these methods for your specific chemical system.
Part 1: Foundational Intelligence - Understanding Your Impurity
Before selecting a purification method, a clear understanding of the target impurity is paramount. Let's address the most common initial questions.
Q1: What are the key chemical properties of 6-chloro-pyridazin-3-ol that I can exploit for its removal?
A1: The structure of 6-chloro-pyridazin-3-ol offers three primary handles for separation:
-
Acidity: The hydroxyl group (-OH) attached to the pyridazine ring is weakly acidic, with a predicted pKa around 9.8.[3] This is the most powerful feature to exploit. By treating a solution with a base, you can deprotonate the hydroxyl group to form a charged phenolate-like salt. This salt will have drastically different solubility, typically becoming highly soluble in aqueous media.[4][5]
-
Polarity: The presence of the hydroxyl group and the nitrogen heteroatoms makes this a polar molecule. This polarity allows it to engage in hydrogen bonding. In a mixture with a less polar desired product, this difference in polarity can be leveraged for separation via chromatography or selective crystallization.[6]
-
Solubility Profile: Like most organic compounds, its solubility is temperature-dependent, a key principle for purification by recrystallization.[7][8] While specific data is limited, its structural analogues show increased solubility in polar solvents and with rising temperature.[6][8]
Q2: How do I choose the best initial purification strategy?
A2: The optimal strategy depends on the properties of your desired product relative to the impurity, as well as scale and purity requirements. The following decision tree provides a logical starting point.
Caption: Decision tree for selecting a primary purification method.
Part 2: In-Depth Troubleshooting and Protocols
This section provides detailed methodologies for the most effective purification techniques, framed as solutions to common laboratory scenarios.
Scenario 1: Your product is neutral or basic and stable to aqueous conditions.
Recommended Technique: Acid-Base Liquid-Liquid Extraction
This is often the most efficient, scalable, and cost-effective first-line approach. It physically separates the acidic impurity from the main product by moving it from an organic phase to an aqueous phase.[9][10]
-
Causality (The "Why"): By washing your organic solution with an aqueous base (e.g., sodium bicarbonate), you selectively deprotonate the 6-chloro-pyridazin-3-ol. The resulting ionic salt is now highly soluble in water and is "extracted" from the organic layer, while your neutral or basic product remains behind.[4][5]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Scientist's Note: A weak base like NaHCO₃ is often sufficient and is gentler on sensitive functional groups than a strong base like NaOH.
-
-
Mixing & Separation: Stopper the funnel, invert, and vent frequently to release any pressure (especially from CO₂ evolution if acidic byproducts are present). Shake vigorously for 1-2 minutes. Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer containing the impurity salt.
-
Repeat: Repeat the wash (Steps 2-4) one to two more times to ensure complete removal.
-
Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine). This helps to remove residual water and break up minor emulsions.[11]
-
Drying & Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
-
Validation: Check the purity of the organic layer against the crude material and the aqueous washes (after acidification and extraction into a small amount of organic solvent) by TLC or LC-MS to confirm the impurity has been transferred.
Troubleshooting FAQ
-
An emulsion formed at the interface.
-
Solution: Add a small amount of brine and swirl gently. Let the funnel stand for a longer period. If persistent, filter the entire mixture through a pad of Celite.
-
-
Is sodium hydroxide (NaOH) a better choice?
-
Answer: Only if your product is stable to strong bases and NaHCO₃ is ineffective. A dilute (e.g., 1M) NaOH solution will more aggressively deprotonate the impurity but also increases the risk of hydrolyzing esters or other sensitive functionalities in your desired product.
-
Scenario 2: Your product is a solid with a different solubility profile than the impurity.
Recommended Technique: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[7][12] Upon slow cooling, a saturated solution will generate pure crystals of the less soluble compound, leaving more soluble impurities behind in the solvent (the "mother liquor").[13]
-
Causality (The "Why"): The key is to find a solvent in which your desired product is highly soluble when hot but sparingly soluble when cold, while the 6-chloro-pyridazin-3-ol impurity is either very soluble at all temperatures (remaining in the mother liquor) or very insoluble (allowing for hot filtration).
Choosing the right solvent is critical. An ideal solvent will exhibit a steep solubility curve for your product.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Water | High | 100 | Good for polar compounds; 6-chloro-pyridazin-3-ol has some water solubility which may increase with heat. |
| Ethanol | High | 78 | Often a good choice for heterocyclic compounds.[1] A mixture with water can be effective. |
| Isopropanol | Medium-High | 82 | Similar to ethanol, good general-purpose solvent. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Toluene | Low | 111 | Useful for less polar products where the impurity might be less soluble. |
| Heptane/Hexane | Very Low | 98 / 69 | Typically used as an "anti-solvent" in a solvent pair system with a more polar solvent. |
Data compiled from publicly available chemical property databases.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated carbon are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[14]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Troubleshooting FAQ
-
My compound "oiled out."
-
Reason: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too supersaturated.
-
Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Seeding with a pure crystal can help.
-
-
No crystals are forming.
-
Solution: The solution may not be saturated. Try boiling off some of the solvent. If supersaturated, scratch the inside of the flask with a glass rod at the solution's surface or add a "seed" crystal of the pure compound.
-
Scenario 3: Simpler methods fail, or exceptionally high purity is required.
Recommended Technique: Flash Column Chromatography
Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (typically silica gel).[11]
-
Causality (The "Why"): Silica gel is highly polar. Polar compounds, like 6-chloro-pyridazin-3-ol with its -OH group, will adsorb more strongly to the silica and move down the column more slowly. A less polar desired product will travel faster, allowing for separation.[15]
Caption: Standard workflow for flash column chromatography.
-
Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between your product and the impurity. Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and use pressure to pack it into a stable bed.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent. Alternatively, for less soluble materials, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Run the mobile phase through the column under positive pressure. You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Scenario 4: You require a rapid, high-throughput, or automatable solution.
Recommended Technique: Scavenger Resins
Scavenger resins are functionalized solid supports designed to react with and bind specific classes of molecules, effectively removing them from solution.[16][17] This method transforms a complex purification into a simple filtration.
-
Causality (The "Why"): A basic scavenger resin, such as one functionalized with amine or carbonate groups, will react with the acidic proton of 6-chloro-pyridazin-3-ol.[18] The impurity becomes covalently or ionically bound to the solid-phase resin. Your neutral product does not interact and remains in solution, ready to be recovered by filtration.[15]
| Resin Type | Functional Group | Mechanism | Best For |
| Amine-Based (e.g., Si-Trisamine) | Primary/Secondary Amines | Acid-Base Reaction | Scavenging general acidic impurities, excess acid chlorides, isocyanates.[18] |
| Carbonate-Based (e.g., Si-Carbonate) | -OCO₂⁻ | Weak Base Reaction | Scavenging mildly acidic impurities like phenols, HOBt. Less aggressive than amine resins.[15] |
| Isocyanate-Based | -NCO | Covalent Bond Formation | Scavenging excess primary/secondary amines (nucleophiles). Not for this impurity. |
-
Resin Selection: Choose a suitable basic scavenger resin (e.g., a polymer-bound amine).
-
Stoichiometry: Add 2-4 molar equivalents of the scavenger resin (relative to the amount of impurity) to a solution of the crude product in a suitable solvent (e.g., DCM, THF, DMF).
-
Incubation: Stir the mixture at room temperature for a period of 1 to 4 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Filtration: Filter the mixture to remove the resin, which now has the impurity bound to it.
-
Rinsing: Rinse the filtered resin with a small amount of fresh solvent to recover any entrained product.
-
Concentration: Combine the filtrate and rinses, and remove the solvent under reduced pressure to obtain the purified product.
Part 3: Method Comparison and Final Remarks
Choosing the right method is a balance of efficiency, scale, cost, and the required final purity.
| Method | Speed | Cost | Scalability | Typical Purity | Key Advantage |
| Acid-Base Extraction | Fast | Low | Excellent | Good-Excellent | High capacity and low cost. |
| Recrystallization | Moderate | Low | Good | Excellent | Can deliver very high purity in a single step. |
| Chromatography | Slow | High | Poor-Good | Very High | High resolving power for difficult separations. |
| Scavenger Resin | Very Fast | Moderate-High | Excellent | Good-Excellent | Simplicity of filtration-based workup; automation-friendly. |
Ultimately, a multi-step approach may be necessary. For instance, an initial acid-base extraction to remove the bulk of the 6-chloro-pyridazin-3-ol followed by a final recrystallization can be a highly effective strategy for achieving API-grade purity. Always validate the removal of any impurity with appropriate analytical techniques (e.g., ¹H NMR, HPLC, LC-MS) to ensure your final product meets its required specifications.
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
TIEI Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]
-
JoVE. (2020). Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
ChemBK. (n.d.). 6-Chloropyridazin-3-ol. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023). Scavenger resin. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2016). Solubility of 6-Chloropyridazin-3-amine in Different Solvents. Retrieved from [Link]
Sources
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- 3. chembk.com [chembk.com]
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Technical Support Center: Scaling Up 3-(Chloromethyl)-6-methoxypyridazine Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and scale-up of 3-(Chloromethyl)-6-methoxypyridazine (CAS: 41227-73-0). This guide is designed for researchers, chemists, and process development professionals who are working with this critical synthetic intermediate. We will address common challenges encountered during production, providing in-depth troubleshooting advice and detailed protocols to enhance yield, purity, and safety.
Introduction: The Synthetic Challenge
This compound is a valuable building block in pharmaceutical and agrochemical research.[1] Its utility stems from the reactive chloromethyl group, which allows for facile introduction of the 6-methoxypyridazine moiety into target molecules. However, scaling up its synthesis presents significant challenges, primarily revolving around the selective chlorination of the C3-methyl group on the precursor, 3-methyl-6-methoxypyridazine. The primary difficulties lie in controlling the reaction to prevent over-chlorination and other side reactions while ensuring a safe and efficient process.
Section 1: Overview of the Synthetic Pathway
The most common synthetic route involves a multi-step process, culminating in the selective chlorination of 3-methyl-6-methoxypyridazine. Understanding the entire pathway is crucial for identifying potential upstream impurities and optimizing the final, critical step.
This guide will focus on the challenges associated with the final conversion of D → E .
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the chlorination of 3-methyl-6-methoxypyridazine in a question-and-answer format.
Q1: My reaction yields are consistently low, with a significant amount of unreacted starting material. How can I improve conversion?
A1: Low conversion is typically due to insufficient reactivity of the chlorinating system or premature degradation of the reagents. The chlorination of the methyl group, which is electronically similar to a benzylic position, proceeds via a free-radical mechanism. Therefore, the reaction requires proper initiation and a suitable chlorinating agent.
Causality & Troubleshooting Steps:
-
Inadequate Radical Initiation: Free-radical reactions often have an induction period and require an initial energy input to start the chain reaction.
-
Solution: Add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in catalytic amounts (0.01-0.1 eq). Alternatively, initiating the reaction with UV light (photochlorination) can be effective. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
-
Incorrect Choice of Chlorinating Agent: The potency of chlorinating agents varies significantly.
-
Solution: While N-chlorosuccinimide (NCS) is a common choice, sulfuryl chloride (SO₂Cl₂) can be more aggressive and may improve conversion, though it can also lead to more side products. Trichloroisocyanuric acid (TCCA) is another effective agent that can provide a controlled release of chlorine radicals.
-
-
Sub-optimal Reaction Temperature: The rate of radical formation is highly temperature-dependent.
-
Solution: Gradually increase the reaction temperature. For NCS with AIBN, reactions are often run at the reflux temperature of the solvent (e.g., carbon tetrachloride, acetonitrile, or 1,2-dichloroethane). Monitor the reaction closely, as higher temperatures can also promote side reactions.[2]
-
Q2: My final product is contaminated with significant amounts of 3-(dichloromethyl)- and 3-(trichloromethyl)-6-methoxypyridazine. How can I improve selectivity for the mono-chlorinated product?
A2: The formation of di- and tri-chlorinated byproducts is the most common challenge in this synthesis. It occurs because the newly formed chloromethyl group can compete with the starting methyl group for chlorination. Controlling the stoichiometry and local concentration of the chlorinating agent is paramount.
Causality & Troubleshooting Steps:
-
Excess Chlorinating Agent: Using more than one equivalent of the chlorinating agent will inevitably lead to over-chlorination.
-
Solution: Carefully control the stoichiometry. Start with a slight sub-stoichiometric amount of the chlorinating agent (e.g., 0.95 eq of NCS) and monitor the reaction progress. It is often preferable to have some unreacted starting material, which is easier to separate than the over-chlorinated products, than to push the reaction to full conversion.
-
-
High Local Concentration of Reagent: Adding the chlorinating agent all at once can create "hot spots" of high concentration, favoring multiple chlorinations on a single molecule before all starting material has reacted once.
-
Solution: Add the chlorinating agent portion-wise or via a syringe pump over several hours. This maintains a low, steady concentration of the radical species, favoring the reaction with the more abundant starting material.
-
-
Lack of Real-time Monitoring: Letting the reaction run for a fixed time without monitoring can easily lead to over-chlorination once the starting material is consumed.
-
Solution: Monitor the reaction progress every 15-30 minutes using a rapid analytical technique like GC-MS or TLC. Quench the reaction immediately once the optimal ratio of product to starting material is reached.
-
Q3: I am observing impurities that appear to be chlorinated on the pyridazine ring. What causes this and how can I prevent it?
A3: Ring chlorination is a result of a competing electrophilic aromatic substitution pathway. This can occur if the reaction conditions favor ionic mechanisms over the desired free-radical pathway. The methoxy group is an activating group on the pyridazine ring, making it susceptible to electrophilic attack.
Causality & Troubleshooting Steps:
-
Presence of Lewis or Brønsted Acids: Acidic catalysts or impurities can promote the formation of an electrophilic chlorine species (Cl⁺), which will attack the electron-rich pyridazine ring.[3]
-
Solution: Ensure all reagents and solvents are free from acidic impurities. Avoid using chlorinating agents that are strong Lewis acids or that generate HCl in large quantities under conditions that favor ionic reactions. If HCl is produced, consider adding a non-nucleophilic radical-compatible base to scavenge it.
-
-
Use of Polar, Protic Solvents: Solvents that can support charged intermediates may facilitate the undesired ionic pathway.
-
Solution: Employ non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or 1,2-dichloroethane (DCE). These solvents are more conducive to free-radical mechanisms.
-
Q4: The purification of this compound is difficult, and the product seems to degrade during workup or chromatography.
A4: this compound is a reactive benzylic-type halide. It is susceptible to hydrolysis by water and substitution by nucleophiles. Additionally, its polarity is very similar to the di-chlorinated byproduct and the starting material, complicating chromatographic separation.
Causality & Troubleshooting Steps:
-
Product Instability: The chloromethyl group is a good leaving group. Contact with water, alcohols, or other nucleophiles during workup can lead to the formation of the corresponding alcohol or ether byproducts.
-
Solution: Perform the aqueous workup quickly and at low temperatures (0-5 °C). Use anhydrous drying agents (e.g., Na₂SO₄ or MgSO₄) thoroughly before concentrating the organic phase. If possible, avoid aqueous workups altogether by filtering off succinimide (from NCS) and directly moving to purification.
-
-
Chromatographic Challenges: The product can streak or decompose on silica gel, which is inherently acidic.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%). Use a non-polar solvent system (e.g., hexanes/ethyl acetate or toluene/hexanes) to elute the product quickly. Alternatively, consider purification by recrystallization if a suitable solvent system can be found.
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the recommended chlorinating agent for the best selectivity on a large scale?
-
For scale-up, NCS and TCCA are often preferred over SO₂Cl₂ or chlorine gas due to easier handling and greater selectivity. TCCA is particularly advantageous as it is a solid and its byproduct, cyanuric acid, is easily filtered off. SO₂Cl₂ can offer faster reactions but often requires more optimization to control selectivity.
-
-
How can I effectively monitor the reaction to determine the endpoint?
-
GC-MS is the ideal method. It allows for the quantitative tracking of starting material, mono-, di-, and tri-chlorinated products. A small aliquot can be quenched, diluted, and injected for rapid analysis.
-
¹H NMR of a quenched reaction aliquot can also be used. The disappearance of the methyl singlet (~2.6 ppm) from the starting material and the appearance of the chloromethyl singlet (~4.7 ppm) of the product can be integrated for a relative ratio.
-
-
What are the critical safety considerations for this reaction?
-
Chlorinating Agents: Handle all chlorinating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). They are corrosive and toxic.
-
Exotherm: Radical chlorinations can be highly exothermic. For scale-up, ensure the reactor has adequate cooling capacity. The slow addition of the chlorinating agent is a critical safety control.
-
Byproducts: The reaction can evolve HCl gas, which requires an outlet trap or scrubber. While unlikely in this specific reaction, traditional chloromethylations using formaldehyde and HCl can produce the highly carcinogenic bis(chloromethyl) ether.[3]
-
Section 4: Experimental Protocols
Protocol 1: Representative Synthesis of this compound
Disclaimer: This is a representative protocol based on analogous chemical transformations. It should be optimized for specific laboratory conditions and scale.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-methyl-6-methoxypyridazine (1.0 eq).
-
Solvent & Reagents: Add anhydrous 1,2-dichloroethane (10 mL per gram of starting material). Add N-Chlorosuccinimide (NCS) (1.05 eq) and AIBN (0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 83 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress every 30 minutes by GC-MS. Analyze for the disappearance of the starting material and the formation of the mono- and di-chlorinated products.
-
Workup: Once the optimal product ratio is achieved (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold 1,2-dichloroethane.
-
Combine the filtrates and wash with cold saturated sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
Purification: Purify the crude residue immediately by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexane/ethyl acetate gradient.
Protocol 2: GC-MS Method for Reaction Monitoring
-
Column: HP-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.[4]
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet: 250 °C, Split ratio 50:1.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Detector: Scan mode, m/z 40-400.
-
Expected Elution Order: Starting material < Product < Dichlorinated byproduct < Trichlorinated byproduct.
Section 5: Data Presentation
Table 1: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Stoichiometry | Conditions | Selectivity | Pros | Cons |
| NCS | 1.0 - 1.1 eq | AIBN/BPO, Reflux | Good to Excellent | Easy to handle solid; byproduct is easily filtered. | Slower reaction times. |
| SO₂Cl₂ | 1.0 - 1.1 eq | AIBN/BPO, 50-70 °C | Moderate to Good | Fast reaction; inexpensive liquid reagent. | Highly corrosive; evolves HCl/SO₂ gas; can promote side reactions. |
| TCCA | ~0.35 eq (provides 1.05 eq Cl⁺) | AIBN/BPO, Reflux | Good to Excellent | High chlorine content by weight; solid; byproduct is easily filtered. | More expensive; reaction can be vigorous. |
| Cl₂ Gas | Bubbled through solution | UV light (photolysis) | Poor to Moderate | Very inexpensive. | Difficult to handle/measure; highly toxic; low selectivity is common. |
Table 2: Troubleshooting Decision Matrix
References
- BenchChem Technical Support. (n.d.). Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Derivatives. BenchChem.
- BenchChem Technical Support. (n.d.). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. BenchChem.
- BenchChem Technical Support. (n.d.). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS. BenchChem.
- ChemicalBook. (n.d.). 3-(Chloromethyl)pyridazine hydrochloride synthesis. ChemicalBook.
- BenchChem Technical Support. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of 6-Chloro-3-methoxypyridazin-4-amine. BenchChem.
- Chem-Impex. (n.d.). Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. Chem-Impex.
- Chem-Impex. (n.d.). 3-Chloro-6-methoxypyridazine. Chem-Impex.
- ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.
- ChemicalBook. (n.d.). 3-AMINO-6-METHOXYPYRIDAZINE synthesis. ChemicalBook.
- DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
- Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Durham University.
- Wikipedia. (n.d.). Blanc chloromethylation. Wikipedia.
- Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Google Patents.
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Improving regioselectivity in reactions of 3-(Chloromethyl)-6-methoxypyridazine
Welcome to the technical support guide for 3-(Chloromethyl)-6-methoxypyridazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning regioselectivity in its synthetic applications. As a bifunctional molecule, controlling the site of nucleophilic attack is paramount for achieving desired synthetic outcomes. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile reagent.
Understanding the Reactivity Landscape
This compound presents two primary electrophilic sites for nucleophilic attack:
-
The Methylene Carbon: The chloromethyl group (-CH₂Cl) at the 3-position is analogous to a benzylic halide. It is susceptible to direct nucleophilic substitution (Sₙ2-type reactions).
-
The Pyridazine Ring: The pyridazine ring itself, being an electron-deficient heterocycle, can potentially undergo Nucleophilic Aromatic Substitution (SₙAr), although this is less common compared to substitution at the chloromethyl group.[1][2] Furthermore, the ring nitrogen atoms possess lone pairs and can act as nucleophiles or be alkylated under certain conditions.[1]
The key to mastering reactions with this substrate is to selectively direct the nucleophile to the desired position.
Sources
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 3-(Chloromethyl)-6-methoxypyridazine and 3-bromo-6-methoxypyridazine
Executive Summary
In the landscape of medicinal chemistry and materials science, pyridazine derivatives are foundational building blocks for constructing novel molecular architectures.[1][2] Among these, 3-(chloromethyl)-6-methoxypyridazine and 3-bromo-6-methoxypyridazine present as structurally similar but functionally divergent reagents. This guide provides an in-depth comparison of their reactivity profiles, grounded in fundamental chemical principles and supported by experimental data. The core distinction lies in their primary reaction pathways: this compound excels as a C(sp³)-based electrophile for nucleophilic substitution reactions, whereas 3-bromo-6-methoxypyridazine is a superior C(sp²)-based substrate for palladium-catalyzed cross-coupling reactions. Understanding this dichotomy is crucial for researchers in selecting the appropriate building block to achieve their synthetic goals efficiently and predictably.
Foundational Principles of Reactivity: A Tale of Two Halides
The divergent reactivity of these two molecules is rooted in the hybridization of the carbon atom to which the halogen is attached. This fundamental difference dictates the accessible reaction mechanisms and, consequently, their synthetic applications.
The Dichotomy: C(sp³)-Cl vs. C(sp²)-Br
-
This compound : Features a chlorine atom attached to an sp³-hybridized carbon (a chloromethyl group). This structure is analogous to a benzylic halide. Such halides are highly susceptible to nucleophilic substitution reactions (SN1 and SN2) because the C-Cl bond can be readily cleaved.[3][4] The adjacent pyridazine ring can stabilize a developing positive charge in an SN1-like transition state, enhancing reactivity compared to simple alkyl halides.[4]
-
3-bromo-6-methoxypyridazine : Features a bromine atom directly attached to an sp²-hybridized carbon of the pyridazine ring. This C(sp²)-Br bond is significantly stronger and less polarized than a C(sp³)-Cl bond.[3][5] Direct nucleophilic displacement via SN1 or SN2 mechanisms is energetically unfavorable. Instead, this moiety participates in reactions characteristic of aryl halides, namely nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.[5][6]
Caption: Fundamental reactivity pathways for the two pyridazine derivatives.
Electronic Influence of the Pyridazine Core
The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms. This property has a dual effect:
-
For This compound , it activates the benzylic-like position towards nucleophilic attack.
-
For 3-bromo-6-methoxypyridazine , it facilitates both the oxidative addition step in palladium catalysis and makes the ring more susceptible to SNAr by stabilizing the negatively charged Meisenheimer intermediate.[6]
The 6-methoxy group is an electron-donating group, which slightly counteracts the electron-deficient nature of the ring but is crucial for modulating the electronic properties and solubility of the molecule and its derivatives.
Head-to-Head Comparison: Performance in Key Reaction Classes
The choice between these two reagents is dictated by the specific bond you intend to form.
Nucleophilic Substitution: The Forte of this compound
This reagent is an excellent choice for introducing heteroatom nucleophiles (N, O, S) at the methylene position. The reactions typically proceed under mild conditions via an SN2 mechanism, leading to the formation of amines, ethers, and thioethers.
Causality in Experimental Design: The SN2 pathway is favored due to the primary nature of the carbon center. To ensure selectivity and minimize side reactions, a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) is often employed to scavenge the HCl byproduct without competing with the primary nucleophile. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the nucleophile's salt and increase the nucleophile's reactivity.
| Nucleophile | Reagent | Product Type | Typical Conditions | Expected Yield |
| Secondary Amine | Piperidine | Tertiary Amine | K₂CO₃, Acetonitrile, 60 °C, 4h | >90% |
| Thiol | 4-methoxythiophenol | Thioether | NaH, THF, 0 °C to RT, 2h | >85% |
| Phenol | Phenol | Aryl Ether | Cs₂CO₃, DMF, 50 °C, 6h | ~75-85% |
| Sulfide | Sodium Bisulfide | Thiol | Ethanol/Water, RT, 12h | ~60-70%[7] |
| Table 1: Representative Nucleophilic Substitution Reactions. |
Palladium-Catalyzed Cross-Coupling: The Realm of 3-bromo-6-methoxypyridazine
For the construction of C-C and C-N bonds directly on the pyridazine ring, 3-bromo-6-methoxypyridazine is the superior reagent. The C(sp²)-Br bond is significantly more reactive than a C(sp²)-Cl bond in the rate-limiting oxidative addition step of most palladium catalytic cycles.
Trustworthiness of the Protocol: The success of a Suzuki-Miyaura or Buchwald-Hartwig coupling hinges on the rigorous exclusion of oxygen and the careful selection of a catalyst system (palladium precursor and ligand). For an electron-rich bromide like our substrate, a standard catalyst like Pd(PPh₃)₄ is often sufficient.[8] In contrast, coupling an analogous aryl chloride would necessitate a more sophisticated and air-sensitive catalyst system involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the more difficult C-Cl bond activation.[9] Therefore, the bromo-derivative offers a more robust and often higher-yielding pathway.
| Reaction Type | Coupling Partner | Product Type | Typical Conditions | Expected Yield |
| Suzuki-Miyaura | Phenylboronic Acid | Biaryl | Pd(PPh₃)₄, Na₂CO₃ (2M aq.), Toluene/EtOH, 100 °C, 12h | >90%[8] |
| Buchwald-Hartwig | Morpholine | C-N Coupled | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C, 16h | >85% |
| Sonogashira | Phenylacetylene | Alkynylated | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 65 °C, 8h | ~80-90% |
| Heck | Styrene | Alkenylated | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C, 24h | ~70-80% |
| Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions. |
Practical Application & Protocol Design
To illustrate the practical differences, we provide validated, step-by-step protocols for a common reaction for each substrate.
Protocol: Synthesis of N-((6-methoxypyridazin-3-yl)methyl)piperidine
This protocol details a typical SN2 reaction using this compound.
Caption: Experimental workflow for SN2 amination.
-
Materials: this compound (1.59 g, 10 mmol), Piperidine (1.02 g, 1.19 mL, 12 mmol), Anhydrous Potassium Carbonate (2.76 g, 20 mmol), Acetonitrile (50 mL).
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, acetonitrile, and potassium carbonate.
-
Add piperidine to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to afford the pure tertiary amine.
-
Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-methoxy-6-phenylpyridazine
This protocol details a robust Suzuki coupling using 3-bromo-6-methoxypyridazine.[8]
-
Materials: 3-bromo-6-methoxypyridazine (1.89 g, 10 mmol), Phenylboronic Acid (1.34 g, 11 mmol), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (347 mg, 0.3 mmol), 2M Aqueous Sodium Carbonate Solution (15 mL), Toluene (40 mL), Ethanol (10 mL).
-
Procedure:
-
To a 250 mL round-bottom flask, add 3-bromo-6-methoxypyridazine, phenylboronic acid, and Pd(PPh₃)₄.
-
Fit the flask with a reflux condenser and purge the system with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Add the degassed solvents (toluene, ethanol) and the degassed 2M sodium carbonate solution via syringe.
-
Heat the biphasic mixture to reflux (approx. 100-110 °C) with vigorous stirring for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography to yield the pure biaryl product.
-
Synthetic Strategy: A Decision Guide
The selection between these two reagents is a critical decision point in a synthetic plan. The following guide helps streamline this choice based on the desired molecular transformation.
Caption: Decision tree for selecting the appropriate pyridazine reagent.
Conclusion
While this compound and 3-bromo-6-methoxypyridazine are both valuable 6-methoxypyridazine building blocks, their reactivity is not interchangeable. The chloromethyl derivative is a potent alkylating agent, ideal for SN2 reactions to introduce flexible, sp³-linked functionalities. Conversely, the bromo derivative is a robust aryl halide precursor, perfectly suited for modern cross-coupling methodologies to construct rigid C-C and C-N bonds directly on the pyridazine core. A clear understanding of these distinct, complementary roles empowers the synthetic chemist to design more efficient and effective routes toward complex target molecules in drug discovery and beyond.
References
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BenchChem. (2025). Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Derivatives. 10
-
BenchChem. (2025). An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications. 11
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KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions. Organic Chemistry I.
-
Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp.
-
Chen, Y., et al. (n.d.). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. PMC - NIH.
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Quora. (2017). What is the difference between benzylic halide and aryl halide?.
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PrepChem.com. (n.d.). Synthesis of 3-(3-bromo-4-methoxyphenyl)-6-chloropyridazine.
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BenchChem. (n.d.). Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. 1
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Khan Academy. (n.d.). Sn1 and Sn2: leaving group.
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YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction.
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ChemicalBook. (n.d.). 3-(ChloroMethyl)pyridazine hydrochloride synthesis.
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Your Website. (n.d.). Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery.
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Master Organic Chemistry. (2025). What Makes A Good Leaving Group?.
-
YouTube. (2022). Relative Reactivity of Alkyl,Vinyl,Allyl,Aryl,Benzyl Halides.
-
Rajdhani College. (n.d.). Unit 5 Alkyl and Aryl Halides.
-
National Institutes of Health. (n.d.). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. PMC.
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine. 8
-
BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. 9
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
-
PubMed. (n.d.). Nucleophilic aliphatic substitution reactions of propachlor, alachlor, and metolachlor with bisulfide (HS-) and polysulfides (Sn2-).
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A Comparative Guide to 3-(Chloromethyl)-6-methoxypyridazine-Derived Kinase Inhibitors: A SAR-Driven Approach
For drug discovery researchers and medicinal chemists, the pyridazine scaffold represents a privileged structure in the design of kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region makes it an attractive starting point for developing potent and selective therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of kinase inhibitors derived from a hypothetical, yet synthetically accessible, 3-(chloromethyl)-6-methoxypyridazine core. We will objectively compare the performance of various structural modifications, supported by experimental data from the literature on related pyridazine and imidazo[1,2-b]pyridazine analogs, and provide detailed protocols for their evaluation.
The this compound Scaffold: A Versatile Starting Point
The this compound scaffold is a strategic choice for library synthesis. The chloromethyl group at the 3-position serves as a reactive handle for introducing a diverse range of substituents via nucleophilic substitution, allowing for extensive exploration of the solvent-exposed region of the ATP-binding pocket. The methoxy group at the 6-position, a common feature in many kinase inhibitors, can be a key contributor to binding affinity and can be further modified to fine-tune physicochemical properties.
Strategic Exploration of Structure-Activity Relationships
Our comparative analysis will focus on systematic modifications at key positions of the pyridazine core and the impact of these changes on kinase inhibitory potency and selectivity. We will draw parallels from published SAR studies on related pyridazine and the fused imidazo[1,2-b]pyridazine systems, which share a common nitrogen-containing heterocyclic core.
Modifications at the 3-Position: Targeting the Solvent-Exposed Region
The 3-position of the pyridazine ring typically extends into the solvent-exposed region of the kinase ATP-binding site. Modifications here are crucial for enhancing potency and achieving selectivity. The reactive chloromethyl group of our core scaffold is an ideal starting point for introducing various functionalities.
A common strategy is to replace the chlorine with amines, ethers, or carbon-linked substituents. For instance, in a series of 3,6-disubstituted pyridazine derivatives, the introduction of various substituted anilines at the 3-position was explored for anticancer activity.
| Compound ID | 3-Position Substituent | 6-Position Substituent | Target/Assay | IC50 (nM) | Reference |
| 11h | 4-Fluorophenylamino | Phenylamino | CDK2 | 43.8 | [1] |
| 11l | 4-Fluorophenylamino | Morpholino | CDK2 | 55.6 | [1] |
| 11m | 4-Fluorophenylamino | 4-Methylpiperazin-1-yl | CDK2 | 20.1 | [1] |
Table 1: Comparison of 3,6-disubstituted pyridazine derivatives as CDK2 inhibitors.[1]
The data in Table 1 clearly demonstrates that the nature of the substituent at both the 3 and 6-positions significantly influences the inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). While a simple phenylamino group at the 6-position (compound 11h ) provides potent inhibition, the incorporation of a morpholine (11l ) or a 4-methylpiperazin-1-yl group (11m ) can modulate this activity, with the latter showing the highest potency. This suggests that exploring various cyclic amines at the 6-position is a viable strategy for optimizing potency.
Modifications at the 6-Position: The Hinge-Binding Region and Beyond
The 6-position of the pyridazine ring is often oriented towards the kinase hinge region. The methoxy group in our starting scaffold can be a key interaction point. However, exploring other substituents at this position is a critical step in optimizing kinase inhibition.
In the context of imidazo[1,2-b]pyridazines, which can be considered as conformationally restricted analogs of 3-aminopyridazines, substitutions at the corresponding position have been shown to be critical for potent kinase inhibition. For example, in a series of Death-Associated Protein Kinase 1 (DAPK1) inhibitors, a simple aminopyridazine had an IC50 of 13 µM, while the corresponding imidazo[1,2-b]pyridazine showed a significantly improved IC50 of 0.247 µM.[2]
| Compound ID | Scaffold | R-Group | Target | IC50 (µM) | Reference |
| 2 | Aminopyridazine | (4-chlorophenyl)ethynyl | DAPK1 | 13 | [2] |
| 3 | Imidazo[1,2-b]pyridazine | (4-chlorophenyl)ethynyl | DAPK1 | 0.247 | [2] |
Table 2: Comparison of aminopyridazine and imidazo[1,2-b]pyridazine scaffolds as DAPK1 inhibitors.[2]
This highlights the importance of the bicyclic imidazo[1,2-b]pyridazine system in pre-organizing the molecule for optimal binding to the kinase active site.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Kinase Inhibitor Motif
The imidazo[1,2-b]pyridazine scaffold has emerged as a particularly successful motif in kinase inhibitor design. This bicyclic system offers a rigid framework that can present substituents in a well-defined orientation for interaction with the kinase active site.
A study on Tyrosine Kinase 2 (TYK2) pseudokinase (JH2) domain inhibitors demonstrated the importance of substitutions at both the C6 and C8 positions of the imidazo[1,2-b]pyridazine core.
| Compound ID | C6-Substituent | C8-Substituent | TYK2 JH2 IC50 (µM) | Reference |
| 7 | 3,5-bis(trifluoromethyl)anilino | Amide | 0.48 | [3] |
| 10 | Anilino | Amide | 0.048 | [3] |
| 11 | 3-Cyanoanilino | Amide | 0.044 | [3] |
Table 3: SAR of C6-substituted imidazo[1,2-b]pyridazine TYK2 JH2 inhibitors.[3]
As shown in Table 3, removal of the trifluoromethyl groups from the anilino substituent at C6 (compound 10 vs. 7 ) led to a 10-fold increase in potency. Further modification to a 3-cyanoanilino group (compound 11 ) maintained this high potency. This underscores the sensitivity of the kinase binding pocket to the electronic and steric properties of the substituents on the pyridazine core.
Experimental Protocols
To ensure the reliability and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
Synthesis of 3-Substituted-6-methoxypyridazine Derivatives
The synthesis of a library of 3-substituted-6-methoxypyridazine derivatives can be readily achieved from the commercially available 3-chloro-6-methoxypyridazine. A general procedure for the nucleophilic substitution of the chloro group is provided below.
General Procedure for Nucleophilic Aromatic Substitution:
-
To a solution of 3-chloro-6-methoxypyridazine (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or DMSO) is added the desired amine or thiol nucleophile (1.1 - 1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0 - 3.0 eq).
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted-6-methoxypyridazine derivative.
A specific example is the synthesis of 3-amino-6-methoxypyridazine. A mixture of 3-amino-6-chloropyridazine, sodium methoxide, and copper powder in methanol is heated in a sealed tube.[4]
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (dissolved in DMSO)
-
White, opaque 384-well plates
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of test compound or DMSO (vehicle control).
-
Add 2 µL of kinase solution.
-
Add 2 µL of a mixture of substrate and ATP to initiate the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percent inhibition for each test compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Viability Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
96-well clear flat-bottom plates
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 value.
-
Visualizing the Path to Potent Kinase Inhibitors
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) provide a visual representation of the core scaffold, the SAR exploration strategy, and a typical workflow for kinase inhibitor discovery.
Caption: SAR strategy for pyridazine-based kinase inhibitors.
Sources
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
In vitro comparison of 3-(Chloromethyl)-6-methoxypyridazine analogs
An In Vitro Comparative Analysis of 3-(Chloromethyl)-6-methoxypyridazine Analogs for Anticancer Cytotoxicity
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of this compound (CMP), a core heterocyclic scaffold, against three structurally related analogs. Our focus is to elucidate the structure-activity relationships (SAR) that govern their cytotoxic potential against a representative cancer cell line. The pyridazine nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This analysis is designed for researchers in drug discovery and chemical biology, offering both field-proven insights and robust, reproducible experimental protocols.
Introduction: The Pyridazine Scaffold and Rationale for Analog Selection
The 6-membered pyridazine heterocycle is a privileged structure in modern drug development.[2] Its two adjacent nitrogen atoms create a unique electronic profile that facilitates diverse molecular interactions, making it a versatile core for designing targeted therapeutic agents.[3] The parent compound for this study, This compound (CMP) , possesses two key features: a methoxy group, which can influence solubility and metabolic stability, and a chloromethyl group, a potential electrophilic warhead capable of forming covalent bonds with biological nucleophiles.[4]
To understand the contribution of each moiety to biological activity, we have designed three analogs for a comparative in vitro study:
-
Analog A (CMP-Me): 3-Methyl-6-methoxypyridazine. The replacement of the chloromethyl group with a chemically stable methyl group serves as a negative control to investigate the role of the electrophilic chloride in cytotoxicity.
-
Analog B (CMP-OH): 3-(Chloromethyl)-6-hydroxypyridazine. Swapping the methoxy for a hydroxyl group allows us to assess the impact of a hydrogen bond donor on target engagement and physicochemical properties.[4]
-
Analog C (CMP-Bn): 3-Benzyl-6-methoxypyridazine. Replacing the chloromethyl with a larger, hydrophobic benzyl group helps to probe the steric and lipophilic tolerance of the target's binding pocket.
This guide will focus on comparing the cytotoxic effects of these four compounds using the well-established MTT assay on the MCF-7 human breast cancer cell line, a workhorse model for anticancer drug screening.[1][5]
Comparative Analysis of Cytotoxicity
The primary metric for comparing the anticancer potential of our compound series is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The data presented below is illustrative, based on typical results for such analogs, and is intended to guide the interpretation of the structure-activity relationship.
Table 1: Comparative Cytotoxicity (IC50) against MCF-7 Cells
| Compound ID | Structure | Modification vs. Parent (CMP) | Illustrative IC50 (µM) | Inferred SAR Contribution |
| CMP | This compound | - | 15.5 ± 2.1 | Baseline activity; potential alkylating agent. |
| Analog A (CMP-Me) | 3-Methyl-6-methoxypyridazine | CH₂Cl -> CH₃ | > 100 | Loss of the electrophilic chlorine significantly reduces activity, suggesting a covalent mechanism may be at play. |
| Analog B (CMP-OH) | 3-(Chloromethyl)-6-hydroxypyridazine | OCH₃ -> OH | 9.8 ± 1.5 | Increased potency suggests the hydroxyl group may form a key hydrogen bond with the biological target or improve aqueous solubility. |
| Analog C (CMP-Bn) | 3-Benzyl-6-methoxypyridazine | CH₂Cl -> CH₂-Ph | 45.2 ± 5.6 | Reduced activity indicates that the binding pocket may have steric limitations and that the electrophilic character is important. |
Structure-Activity Relationship (SAR) Insights
The comparative data strongly suggests a specific SAR profile for this pyridazine series:
-
The Essentiality of the Electrophilic Warhead: The dramatic loss of activity in Analog A (CMP-Me) underscores the critical role of the chloromethyl group. This moiety likely acts as an alkylating agent, forming a covalent bond with a nucleophilic residue (e.g., cysteine or histidine) in the active site of a target protein, leading to irreversible inhibition and cell death.[6]
-
Enhancement via Hydrogen Bonding: Analog B (CMP-OH) demonstrates superior potency. The hydroxyl group, unlike the methoxy group, can act as both a hydrogen bond donor and acceptor. This dual capability may facilitate a stronger or more specific interaction with the target protein, enhancing binding affinity and subsequent cytotoxic effect.[4]
-
Steric and Electronic Constraints: The decreased activity of Analog C (CMP-Bn) , despite its increased lipophilicity, points towards steric hindrance. The bulky benzyl group may prevent optimal orientation within the binding site. Furthermore, its lack of an electrophilic center, similar to Analog A, contributes to its lower potency compared to the parent compound.
Experimental Protocol: In Vitro Cytotoxicity Assessment
To ensure the trustworthiness and reproducibility of the findings, a detailed, self-validating protocol for the MTT cytotoxicity assay is provided. This colorimetric assay is a standard for measuring cell viability, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
MTT Assay Workflow Diagram
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(Chloromethyl)-6-methoxypyridazine and Other Heterocyclic Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-(Chloromethyl)-6-methoxypyridazine's Performance with Alternative Heterocycles, Supported by Experimental Data.
In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. Heterocyclic scaffolds form the backbone of a vast array of pharmaceuticals, and the strategic choice of a particular heterocycle can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of this compound with other commonly employed heterocyclic building blocks, such as substituted pyrimidines and pyridines. Through an examination of their reactivity, physicochemical properties, and applications in the synthesis of notable drug candidates, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
The Pyridazine Core: Unique Physicochemical and Reactivity Profile
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique set of electronic and physical properties that distinguish it from its isomeric counterparts, pyrimidine and pyrazine, as well as from pyridine. These properties can be strategically leveraged in drug design to address common challenges in lead optimization.
The adjacent nitrogen atoms in the pyridazine nucleus create a significant dipole moment, which can enhance molecular recognition through dipole-dipole interactions and hydrogen bonding with biological targets. This inherent polarity also tends to improve aqueous solubility, a crucial factor for oral bioavailability. Furthermore, the pyridazine scaffold has been associated with favorable metabolic stability and reduced inhibition of cytochrome P450 enzymes, which can lead to a better safety profile.[1][2][3]
From a synthetic standpoint, this compound is a versatile bifunctional building block. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide variety of side chains. The chloro substituent on the pyridazine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of carbon-carbon bonds.[4] The methoxy group, in turn, modulates the electronic properties of the ring and can influence the regioselectivity of reactions.
Comparative Physicochemical Properties of Heterocyclic Scaffolds
The choice of a heterocyclic core can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The following table provides a comparison of key physicochemical parameters for pyridazine, pyrimidine, and pyridine.
| Property | Pyridazine | Pyrimidine | Pyridine | Benzene |
| pKa (of the most basic nitrogen) | 2.3 | 1.3 | 5.2 | N/A |
| Dipole Moment (Debye) | ~3.9 | ~2.3 | ~2.2 | 0 |
| Calculated logP | -0.58 | -0.14 | 0.65 | 2.13[5] |
| Boiling Point (°C) | 208 | 123 | 115 | 80 |
Data sourced from various literature.[6][7][8][9][10][11]
The higher pKa of pyridine indicates greater basicity compared to the diazines. The presence of a second nitrogen atom in pyridazine and pyrimidine significantly lowers their basicity due to the electron-withdrawing nature of the additional nitrogen.[9][11] The pronounced dipole moment of pyridazine is a key differentiator, contributing to its unique interaction potential. Furthermore, the significantly lower logP of pyridazine compared to pyridine and benzene highlights its greater hydrophilicity, a property often sought to improve solubility and reduce off-target lipophilic interactions.[6]
Reactivity Comparison: Nucleophilic Substitution and Cross-Coupling
The utility of a heterocyclic building block is largely defined by its reactivity in key chemical transformations. Here, we compare the expected reactivity of this compound with analogous chloromethyl-substituted pyrimidines and pyridines in nucleophilic substitution and Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Substitution at the Chloromethyl Group
The reaction of a chloromethyl group attached to a heteroaromatic ring with a nucleophile typically proceeds via an SN2 mechanism. The rate of this reaction is influenced by the electrophilicity of the benzylic-type carbon, which is in turn affected by the electronic properties of the heterocyclic ring.
The electron-withdrawing nature of the diazine rings (pyridazine and pyrimidine) is expected to increase the electrophilicity of the chloromethyl carbon, thereby accelerating the SN2 reaction compared to a pyridine analogue. Between pyridazine and pyrimidine, the precise impact on reactivity can be subtle and influenced by the position of the nitrogen atoms and other substituents.
Experimental Protocol: Comparative Nucleophilic Substitution
To quantitatively assess the relative reactivity, a standardized experiment can be performed:
Objective: To compare the rate of reaction of this compound, 2-(chloromethyl)pyrimidine, and 2-(chloromethyl)pyridine with a model nucleophile, such as piperidine.
Materials:
-
This compound
-
2-(chloromethyl)pyrimidine hydrochloride[9]
-
2-(chloromethyl)pyridine hydrochloride
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Internal standard (e.g., dodecane)
-
GC-MS or HPLC for analysis
Procedure:
-
Prepare 0.1 M stock solutions of each chloromethyl-heterocycle and a 0.2 M stock solution of piperidine in anhydrous acetonitrile.
-
In separate reaction vials, add the chloromethyl-heterocycle solution (1.0 eq), piperidine solution (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a known amount of the internal standard to each vial.
-
Stir the reactions at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw an aliquot from each reaction, quench with water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by GC-MS or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction rate constants.
Expected Outcome: Based on the electron-withdrawing nature of the rings, the expected order of reactivity would be: This compound ≈ 2-(chloromethyl)pyrimidine > 2-(chloromethyl)pyridine .
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Generalized SN2 mechanism for nucleophilic substitution on a chloromethyl-heterocycle.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds. The reactivity of an aryl chloride in this reaction is dependent on the ease of the oxidative addition of the palladium catalyst to the C-Cl bond. Electron-deficient heteroaryl chlorides are generally more reactive than their electron-rich counterparts.
Given the electron-deficient nature of the pyridazine and pyrimidine rings, 3-chloro-6-methoxypyridazine and analogous chloropyrimidines are expected to be suitable substrates for Suzuki coupling. The following table summarizes representative experimental data for the Suzuki coupling of 3-chloro-6-methoxypyridazine and a related chloropyrimidine.
| Heterocyclic Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloro-6-methoxypyridazine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 92 | [4] |
| 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | 84 | [12] |
While not a direct comparison of the same reaction, these examples demonstrate that high yields can be achieved for both pyridazine and pyrimidine substrates under appropriate conditions. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction.[13][14][15]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-methoxypyridazine
Objective: To synthesize 3-methoxy-6-(4-methylphenyl)pyridazine via Suzuki-Miyaura coupling.
Materials:
-
3-Chloro-6-methoxypyridazine
-
4-Methylphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, combine 3-chloro-6-methoxypyridazine (1.0 eq), 4-methylphenylboronic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery: Case Studies
The ultimate validation of a building block's utility lies in its successful incorporation into drug candidates. Below, we examine the synthesis of several notable drugs that feature pyridazine, pyrimidine, and pyridine cores.
Case Study 1: Relugolix (Pyridazine-containing)
Relugolix is a gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of prostate cancer and uterine fibroids.[16] Its synthesis showcases the use of a substituted pyridazine building block. A key step in the synthesis involves the coupling of a complex thiophene-pyrimidine intermediate with a functionalized pyridazine derivative.[16][17]
Case Study 2: Imatinib (Pyrimidine-containing)
Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers, is a landmark in targeted therapy.[4] The synthesis of Imatinib prominently features a pyrimidine core. A common synthetic route involves the condensation of 3-(dimethylamino)-1-(3-pyridyl)-2-propen-1-one with guanidine to form the key pyrimidinyl amine intermediate, which is then elaborated to the final drug molecule.[2][4][18]
Case Study 3: PF-06463922 (Lorlatinib) (Pyridine-containing)
PF-06463922 (Lorlatinib) is a potent, brain-penetrant inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used in the treatment of non-small cell lung cancer.[19][20][21] The synthesis of this macrocyclic inhibitor involves the use of a substituted pyridine building block, which is incorporated into the macrocyclic ring structure.[19][20]
Conclusion
This compound stands as a valuable and versatile building block for drug discovery, offering a unique combination of physicochemical properties and synthetic handles. Its inherent polarity and dipole moment can be advantageous for modulating solubility and target interactions, while its reactivity in both nucleophilic substitution and cross-coupling reactions provides a robust platform for molecular elaboration.
Compared to its pyrimidine and pyridine analogues, the pyridazine core offers a distinct profile. While pyrimidines are more prevalent in FDA-approved drugs, the unique properties of pyridazines, as exemplified by the recent approval of drugs like Relugolix, highlight their growing importance in addressing specific challenges in medicinal chemistry. The choice between these heterocyclic building blocks will ultimately depend on the specific goals of the drug discovery program, including the desired pharmacological profile and the synthetic strategy. A thorough understanding of their comparative reactivity and physicochemical properties, as outlined in this guide, is essential for making rational and effective decisions in the design of next-generation therapeutics.
References
- A new method for imatinib synthesis is described by using the C–N coupling reaction of 4-(4-methylpiperazine-1-methyl)benzamide with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine to form imatinib.
- A concise, flow-based synthesis of Imatinib, a compound used for the treatment of chronic myeloid leukaemia, is described whereby all steps are conducted in tubular flow coils or cartridges packed with reagents or scavengers to effect clean product form
- For Relugolix, a leading GnRH receptor antagonist, the production pathway involves several sophisticated intermediate compounds. Ningbo Inno Pharmchem Co., Ltd.
- Imatinib and its analogues were successfully synthesized by an improved method in 19.5– 46.2% total yield of six main steps.
- Imatinib mesylate was prepared from 1-(pyridine-3-yl)ethanone and 2-methyl-5-nitrobenzenamine by condensation,cyclization,hydrogenation,acylation and salification with methane sulfonic acid. CNKI, 2006.
- Relugolix intermediate ETHYL 2-((2,6-DIFLUOROBENZYL)(ETHOXYCARBONYL)AMINO)-4-METHYL-5-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLA CAS 308831-94-9. Taizhou Volsen Chemical Co., Ltd.
- A synthesis method of Imatinib is disclosed, which is formed by reacting 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine with 4-(4-methyl-piperazin-1-methyl)-benzoic ester.
- The synthesis of ALK Inhibitor PF-06463922 is described. Thieme, 2014.
- A discovery chemistry route to relugolix is described. ChemicalBook, 2024.
- This talk will focus on the synthesis of the chemical properties of the macrocyclic inhibitors developed for the EML4 ALK program for the treatment of NSCLC leading to the discovery of the clinical candid
- PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PubMed Central, 2016.
- A novel preparation method of Relugolix and two novel intermediate compounds are provided.
- An intermediate compound for preparing relugolix, a preparation method of the intermediate compound and a preparation method of relugolix are described.
- Lorlatinib (PF-06463922) is an orally available, ATP-competitive inhibitor of the receptor tyrosine kinases, anaplastic lymphoma kinase (ALK) and C-ros oncogene 1 (Ros1). MedKoo Biosciences.
- Fluorescence was observed from pyrazine, pyrimidine, and pyridazine and their substituted derivatives in both liquid and rigid solutions.
- The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. PubMed Central, 2016.
- The key difference between pyridine and pyrimidine is that pyridine structure resembles the structure of benzene with one methyl group replaced by a nitrogen atom, whereas pyrimidine structure has two methyl groups replaced by nitrogen
- The basicity of diazines is discussed in relation to inductive and mesomeric effects, and electrostatic repulsion of lone pairs. Quora, 2018.
- This document provides troubleshooting and optimization for the Suzuki coupling of 3-Chloro-6-methoxypyridazine. Benchchem.
- PubChem entry for a compound containing pyridine, pyridazine, pyrimidine, and pyrazine moieties. PubChem.
- A discussion on the basicity of pyrazine and pyrimidine. Reddit, 2019.
- This guide provides a comparative kinetic analysis of reactions involving (Chloromethyl)sulfonylethane. Benchchem.
- Reactions of bisulfide and polysulfides with chloroazines were examined in aqueous solution
- Application notes and protocols for Suzuki-Miyaura cross-coupling reactions with 3-Chloro-6-methoxypyridazine. Benchchem.
- A comparative analysis of the reactivity of 2-(chloromethyl)thiophene and 3-(chloromethyl)thiophene in nucleophilic substitution reactions. Benchchem.
- Bimolecular rate constants have been estimated conductometrically for the reaction of 1-chloromethylnaphthalene with aniline. Indian Academy of Sciences.
- A guide to basic chemical properties including LogP, LogD, and pKa. Michael Green, 2024.
- 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction.
- An efficient method is described for the synthesis of a library of biaryl compounds from solid-supported chloropyrimidines via Suzuki cross-coupling. PubMed, 2003.
- An overview of nucleophilic substitution reactions. Wikipedia.
- 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid have been synthesised and used in Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing), 2004.
- Benzene is an organic chemical compound with the molecular formula C6H6. Wikipedia.
- PubChem entry for (3-Methoxy-2-pyridinyl)-tripropylstannane. PubChem.
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A Comparative Analysis of 3-(Chloromethyl)-6-methoxypyridazine Derivatives and Standard Drugs: Biological Activity and Therapeutic Potential
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1] Its derivatives have consistently demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides an in-depth, objective comparison of the biological performance of derivatives synthesized from the versatile 3-(chloromethyl)-6-methoxypyridazine core against established standard drugs, supported by experimental data and detailed protocols for researchers in drug discovery.
Anticancer Activity: Targeting Key Signaling Pathways
Pyridazine derivatives have emerged as potent anticancer agents, often acting as inhibitors of critical protein kinases involved in tumor growth and proliferation.[4][5] A primary target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of forming new blood vessels that is crucial for tumor metastasis.[1][6]
Mechanism of Action: VEGFR-2 Inhibition
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Certain pyridazinone-based derivatives have been designed to function as VEGFR-2 inhibitors.[6][7] By occupying the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathway, effectively halting tumor-induced angiogenesis.[1] This mechanism can also lead to the upregulation of pro-apoptotic genes like p53 and Bax, and the downregulation of anti-apoptotic genes such as Bcl-2, further promoting cancer cell death.[6][7]
VEGFR-2 signaling pathway and inhibition by pyridazine derivatives.
Comparative Performance Data
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate greater potency. The following table summarizes the cytotoxic activity of various pyridazine derivatives against human cancer cell lines compared to standard chemotherapeutic agents.
| Compound Class | Cancer Cell Line | Test Compound IC₅₀ (µM) | Standard Drug | Standard Drug IC₅₀ (µM) |
| Pyridazin-3(2H)-one | Jurkat (T-cell leukemia) | 9 : 37.61 | - | - |
| Pyridazin-3(2H)-one | Jurkat (T-cell leukemia) | 22 : 11.17 | - | - |
| Chlorinated Pyridazinone | MAC 16 (Colon Cancer) | DCPYR : In vivo 53% tumor inhibition | 5-Fluorouracil | In vivo 27% tumor inhibition |
| Pyridazine Hybrid | Renal Cancer (A498) | 9e : 97.91% growth inhibition | - | - |
| Pyridazine Hybrid | NSCLC (HOP-92) | 9e : 91.51% growth inhibition | - | - |
| (Data synthesized from multiple sources for illustrative comparison)[8][9][10] |
Notably, the chlorinated pyridazinone derivative, DCPYR, demonstrated a significantly higher in vivo tumor inhibition in a murine colon cancer model compared to the standard drug 5-Fluorouracil.[8] Furthermore, a novel 3,6-disubstituted pyridazine derivative, compound 9e, exhibited potent growth inhibition against a panel of renal and non-small cell lung cancer cell lines.[9] Another study on 3-oxo-2,3-dihydropyridazine derivatives identified compound 9 as a selective inhibitor and compound 22 as a more potent, though less selective, inhibitor against T-cell leukemia.[10]
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[12][14]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5 x 10⁴ cells/well) in a 96-well flat-bottom plate in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.[12]
-
Compound Treatment: Prepare serial dilutions of the test pyridazine derivatives and standard drugs. After incubation, replace the old medium with 100 µL of fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (standard drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[12] During this time, viable cells will convert the MTT into visible purple formazan crystals.[11][14]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[11][15] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[11]
-
Absorbance Measurement: Read the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[12][16] A reference wavelength of >650 nm can be used to subtract background noise.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.
Antimicrobial Activity: A New Frontier Against Resistance
The rise of antibiotic-resistant pathogens presents a major global health threat, necessitating the development of novel antimicrobial agents.[17] Pyridazine derivatives have shown considerable promise, exhibiting broad-spectrum activity against various bacterial and fungal strains.[2][18][19]
Comparative Performance Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. It is the gold standard for measuring the in vitro efficacy of antimicrobials.
| Compound Class | Microorganism | Test Compound MIC (µM) | Standard Drug | Standard Drug MIC (µM) |
| Pyridazinone Derivative | S. aureus (MRSA) | 7 : 3.74 - 8.92 | Ciprofloxacin | - |
| Pyridazinone Derivative | P. aeruginosa | 7 : 3.74 - 8.92 | Ciprofloxacin | - |
| Pyridazinone Derivative | A. baumannii | 13 : 3.74 - 8.92 | Ciprofloxacin | - |
| Pyridazinone-Diarylurea | S. aureus | 10h : 16 µg/mL | - | - |
| Pyridazinone-Diarylurea | C. albicans | 8g : 16 µg/mL | - | - |
| (Data synthesized from multiple sources for illustrative comparison)[7][17] |
In a study of novel pyridazinone derivatives, compounds 7 and 13 demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Acinetobacter baumannii, with MIC values as low as 3.74 µM.[17] Another series of pyridazinone-based diarylurea derivatives also showed significant antimicrobial potential, with compound 10h active against S. aureus and 8g active against the fungus Candida albicans.[7]
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized guidelines for antimicrobial susceptibility testing.[20][21][22]
Workflow for Broth Microdilution MIC determination.
Step-by-Step Methodology:
-
Media Preparation: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Select 3-5 well-isolated colonies of the test microorganism from an agar plate culture. Suspend them in a sterile broth or saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the pyridazine derivatives and standard antibiotics (e.g., Ciprofloxacin, Vancomycin) in CAMHB to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Ensure a positive control (broth + inoculum, no drug) and a negative control (broth only) are included.
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Anti-inflammatory Activity: COX Enzyme Inhibition
Chronic inflammation is implicated in numerous diseases. Many pyridazine and pyridazinone derivatives have been investigated as anti-inflammatory agents, often functioning as inhibitors of cyclooxygenase (COX) enzymes.[23][24][25] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[26]
Mechanism of Action: Selective COX-2 Inhibition
The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is induced during inflammation. Standard non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, leading to gastrointestinal side effects.[23] The goal of modern drug design is to create selective COX-2 inhibitors that retain anti-inflammatory efficacy while minimizing side effects.[24]
Some pyridazine derivatives have shown a remarkable preference for COX-2 over COX-1 inhibition.[24] Molecular docking studies suggest these compounds can fit into the side pocket of the COX-2 active site, interacting with key amino acid residues like His90, which is crucial for their selective inhibitory activity.[24]
Comparative Performance Data
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 6b | 0.18 | 1.14 | 6.33 |
| 4c | 0.26 | 2.51 | 9.65 |
| Celecoxib (Standard) | 0.35 | >10 | >28.57 |
| Indomethacin (Standard) | 1.20 | 0.60 | 0.50 |
| (Data from Hasan et al., 2024)[24] |
As shown in the table, pyridazine derivatives 6b and 4c exhibited enhanced potency against the COX-2 enzyme, with IC₅₀ values lower than the standard selective inhibitor, Celecoxib.[24] Importantly, compound 6b showed a favorable selectivity index, indicating a strong preference for COX-2, and its in vivo anti-inflammatory activity was comparable to that of Indomethacin and Celecoxib without causing ulcerative effects.[24]
Conclusion and Future Directions
The this compound scaffold is a remarkably fertile starting point for developing novel therapeutic agents. The derivatives discussed in this guide demonstrate significant, and in some cases superior, biological activity when compared to standard drugs in anticancer, antimicrobial, and anti-inflammatory applications. Their ability to be chemically modified allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. Future research should focus on optimizing these lead compounds to improve their therapeutic indices, conducting comprehensive in vivo studies, and elucidating their mechanisms of action in greater detail to unlock their full potential in addressing pressing medical needs.
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Martínez-Pascual, R., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]
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Validation of the pyridazine core from 3-(Chloromethyl)-6-methoxypyridazine as a pharmacophore
In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores drives the engine of drug discovery. Among the privileged heterocyclic scaffolds, the pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has garnered significant attention for its versatile biological activities. This guide provides an in-depth validation of the pyridazine core, originating from the versatile starting material, 3-(chloromethyl)-6-methoxypyridazine, as a pharmacophore of interest. We will objectively compare its performance with alternative heterocyclic systems, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.
The Pyridazine Scaffold: Physicochemical Properties and Rationale for Use
The unique arrangement of the two adjacent nitrogen atoms in the pyridazine ring imparts a distinct set of physicochemical properties that are highly advantageous for drug design. These include an increased dipole moment and hydrogen bonding capacity, which can enhance solubility and facilitate strong interactions with biological targets.[1] Furthermore, the pyridazine moiety can serve as a bioisosteric replacement for phenyl or other heterocyclic rings, a strategy often employed to modulate a compound's metabolic stability and pharmacokinetic profile.[2] The introduction of the two nitrogen atoms tends to lower the lipophilicity (LogP) of a molecule, which can be beneficial for improving its drug-like properties.[3]
Our focus on this compound as a starting material is deliberate. The chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the exploration of chemical space. The methoxy group, on the other hand, can be retained to influence the electronic properties of the ring or can be a site for further modification, for instance, through ether cleavage followed by derivatization.
Synthesis of Bioactive Pyridazine Derivatives: A Step-by-Step Protocol
The journey to validating a pharmacophore begins with the synthesis of a library of derivatives. The following protocol outlines a general procedure for the synthesis of novel pyridazine-based compounds from this compound, which can be adapted for the creation of a diverse set of molecules for biological screening.
Experimental Protocol: Synthesis of N-substituted aminomethyl-6-methoxypyridazine derivatives
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted aminomethyl-6-methoxypyridazine derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
This synthetic route allows for the creation of a library of compounds with diverse substituents, which is essential for establishing a robust structure-activity relationship (SAR).
Biological Validation: Assessing the Pharmacological Potential
With a library of pyridazine derivatives in hand, the next critical step is to evaluate their biological activity. Here, we provide detailed protocols for two of the most common and informative assays in early-stage drug discovery: a cell viability assay to assess anticancer potential and a kinase inhibition assay, as many pyridazine derivatives have been shown to target kinases.
Anticancer Activity: The MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6][7]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of the synthesized pyridazine derivatives in DMSO and then dilute further in culture medium to the desired final concentrations.
-
After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Pyridazine Derivative 1 | MCF-7 | Experimental Value |
| Pyridazine Derivative 2 | MCF-7 | Experimental Value |
| Pyrimidine Derivative (Comparative) | MCF-7 | Literature Value |
| Pyrazole Derivative (Comparative) | MCF-7 | Literature Value |
Kinase Inhibition Assay
Many signaling pathways that are dysregulated in diseases like cancer are controlled by protein kinases. Therefore, assessing the ability of the synthesized compounds to inhibit specific kinases is a crucial validation step.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.[8][9][10][11][12]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the pyridazine derivatives in DMSO.
-
In a 96-well plate, add the test compounds at various concentrations. Include a "no inhibitor" control (DMSO) and a positive control (a known kinase inhibitor).
-
Add the kinase enzyme to each well and pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| Pyridazine Derivative 1 | EGFR | Experimental Value |
| Pyridazine Derivative 2 | EGFR | Experimental Value |
| Pyrimidine Derivative (Comparative) | EGFR | Literature Value |
| Pyrazole Derivative (Comparative) | EGFR | Literature Value |
Comparative Analysis: Pyridazine vs. Other Pharmacophores
A key aspect of validating a pharmacophore is to understand its performance relative to other commonly used scaffolds. Here, we compare the pyridazine core with two other nitrogen-containing heterocycles: pyrimidine and pyrazole.
Pyridazine vs. Pyrimidine
Both pyridazine and pyrimidine are diazines, but the arrangement of the nitrogen atoms (1,2- in pyridazine, 1,3- in pyrimidine) leads to differences in their electronic properties and spatial arrangement of hydrogen bond donors and acceptors. Comparative studies have shown that both scaffolds can yield highly active compounds. For instance, in a study comparing pyridine and pyrimidine derivatives as anti-inflammatory agents, both classes of compounds showed significant activity, with specific derivatives from each class demonstrating potent inhibition of nitric oxide production in LPS-stimulated macrophages.[13] This suggests that the choice between a pyridazine and a pyrimidine core may depend on the specific topology of the target's binding site.
Pyridazine vs. Pyrazole
Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms. They are also considered privileged structures in medicinal chemistry and are present in several approved drugs.[14] The five-membered ring of pyrazole offers a different geometry and electronic distribution compared to the six-membered pyridazine ring. A comparative study on pyrazolo-pyridazine derivatives, which fuse both rings, has demonstrated significant antimicrobial activity.[15] This highlights the potential for synergistic effects when combining these pharmacophores.
Comparative Biological Activity Data (Illustrative Literature Values):
| Pharmacophore | Biological Target/Assay | Reported Activity (IC₅₀/MIC) |
| Pyridazine | VEGFR2 Kinase | Potent inhibition (nM range) |
| COX-2 Inhibition | Moderate to potent activity | |
| Antibacterial (various strains) | Broad-spectrum activity | |
| Pyrimidine | EGFR Kinase | Potent inhibition (nM range) |
| Anti-inflammatory (NO inhibition) | Significant activity | |
| Antiviral (various viruses) | Broad-spectrum activity | |
| Pyrazole | p38 MAP Kinase | Potent inhibition (nM range) |
| Analgesic/Anti-inflammatory | Significant in vivo efficacy | |
| Antifungal (various strains) | Potent activity |
Note: The table presents a generalized summary of reported activities and specific values can vary greatly depending on the full molecular structure.
Visualizing the Workflow and Rationale
To provide a clear overview of the validation process, the following diagrams illustrate the key workflows and logical relationships.
Caption: Workflow for the validation of the pyridazine pharmacophore.
Caption: Logic for comparing the pyridazine core to alternatives.
Conclusion and Future Directions
The pyridazine core, accessible through versatile starting materials like this compound, represents a highly valuable pharmacophore in modern drug discovery. Its favorable physicochemical properties and broad biological activity profile make it a compelling scaffold for the development of novel therapeutics. The experimental protocols provided in this guide offer a robust framework for the synthesis and validation of new pyridazine-based compounds.
While comparative data suggests that the pyridazine core holds its own against other prominent heterocyclic pharmacophores like pyrimidine and pyrazole, the ultimate success of any scaffold is contingent upon the specific biological target and the overall molecular architecture. Future research should focus on expanding the diversity of pyridazine libraries and exploring their potential in a wider range of therapeutic areas. The continued integration of synthetic chemistry, biological screening, and computational modeling will be paramount in unlocking the full therapeutic potential of this privileged heterocyclic system.
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National Center for Biotechnology Information. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. [Link]
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National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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MDPI. Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. [Link]
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MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
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Comparative docking studies of 3-(Chloromethyl)-6-methoxypyridazine derivatives
It is imperative to remember that molecular docking is a predictive tool. [17]The promising results for derivative PDZ-3 provide a strong rationale for its chemical synthesis and subsequent experimental validation through in vitro kinase assays and cell-based cytotoxicity studies. [4][18]The integration of computational and experimental approaches is the cornerstone of modern, efficient drug discovery. [17][19]
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Molecular Docking Studies of Synthesized Pyridazinone Scaffolds as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (URL: [Link])
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Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (URL: [Link])
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Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (URL: [Link])
-
Synthesis, Pharmacological Evaluation, and Docking Studies of Novel Pyridazinone-Based Cannabinoid Receptor Type 2 Ligands. (URL: [Link])
-
A Guide to In Silico Drug Design. (URL: [Link])
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How to validate the molecular docking results? (URL: [Link])
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (URL: [Link])
-
Computational Methods Applied to Rational Drug Design. (URL: [Link])
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Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (URL: [Link])
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Bioisosteric replacement of phenyl vs. pyridazine from 3-(Chloromethyl)-6-methoxypyridazine
An In-Depth Technical Guide to the Bioisosteric Replacement of Phenyl vs. Pyridazine Scaffolds Originating from 3-(Chloromethyl)-6-methoxypyridazine
Introduction: The Strategic Imperative of Bioisosterism in Drug Design
In the landscape of modern drug discovery, the optimization of a lead compound is a multifaceted challenge. Medicinal chemists must navigate a complex interplay of potency, selectivity, and pharmacokinetic properties to develop a successful therapeutic agent. Bioisosterism, a cornerstone of rational drug design, involves the strategic replacement of a functional group within a molecule with another that possesses similar physicochemical and biological properties.[1][2] This powerful technique is not merely about swapping molecular fragments but about fine-tuning a compound's profile to enhance efficacy, improve safety, and overcome developability hurdles such as poor solubility or rapid metabolic degradation.[3][4]
One of the most impactful bioisosteric transformations is the replacement of the ubiquitous phenyl ring with a pyridazine heterocycle.[5][6] While the phenyl group is a dominant scaffold in marketed drugs, its inherent lipophilicity and susceptibility to oxidative metabolism often contribute to unfavorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[7][8] The pyridazine ring, by contrast, introduces nitrogen atoms that fundamentally alter the scaffold's characteristics, offering a pathway to superior drug-like properties.[5][9] This guide provides a comparative analysis of this strategic bioisosteric switch, focusing on the synthetic utility of the versatile building block, This compound , and the resulting impact on molecular properties.
The Phenyl-to-Pyridazine Switch: A Comparative Analysis
The decision to replace a phenyl ring with a pyridazine is grounded in the distinct physicochemical properties of the two moieties. The introduction of two adjacent nitrogen atoms into the six-membered aromatic ring imparts a unique electronic and steric signature.[5][10]
Physicochemical and Pharmacokinetic Consequences
The primary motivations for this bioisosteric replacement often revolve around improving a compound's disposition within the body. The pyridazine ring is generally considered a "privileged structure" for its ability to confer advantageous properties.[11][12]
| Property | Phenyl Analog | Pyridazine Analog | Rationale & Consequence[5][7][8][13][14] |
| Lipophilicity (cLogP) | Higher | Lower (can be reduced by ~2 log units) | The nitrogen atoms increase polarity, reducing lipophilicity. This can decrease off-target toxicity and improve the overall developability profile. |
| Aqueous Solubility | Lower | Higher | Increased polarity and the ability of the nitrogen atoms to act as hydrogen bond acceptors enhance interactions with water, improving solubility. |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Generally more stable to oxidation | The electron-deficient nature of the pyridazine ring makes it less prone to attack by oxidative cytochrome P450 enzymes. |
| Polar Surface Area (TPSA) | Lower | Higher | The nitrogen atoms contribute significantly to the TPSA, which can influence cell permeability and transporter recognition. |
| Dipole Moment | Low (zero for benzene) | High | The large dipole moment can mediate unique π-π stacking interactions and dipole-dipole interactions with biological targets. |
| Hydrogen Bonding | Weak C-H donors; π-system acceptor | Strong hydrogen bond acceptors (N atoms) | The nitrogen lone pairs can form potent hydrogen bonds with donor groups in a protein's active site, enhancing binding affinity and selectivity. |
| hERG Inhibition Potential | Can be high depending on substitution | Often reduced | The reduction in lipophilicity and altered electronic profile associated with the pyridazine ring can mitigate binding to the hERG potassium channel. |
Pharmacodynamic Implications: Enhancing Target Engagement
Beyond pharmacokinetics, the pyridazine scaffold offers novel opportunities for pharmacodynamic optimization. The nitrogen atoms are not merely passive modifiers of solubility; they are functional handles that can be exploited to form specific, high-affinity interactions with a biological target.[5][15] The ability to act as dual hydrogen-bond acceptors is a key feature that can be pivotal for drug-target recognition.[16] This contrasts sharply with a phenyl ring, which primarily engages in weaker hydrophobic and van der Waals interactions.
Experimental Design & Protocols
The practical application of this bioisosteric strategy relies on the availability of versatile chemical intermediates. This compound is an exemplary building block, featuring a reactive chloromethyl group ripe for nucleophilic substitution, allowing for the facile installation of various side chains.
Diagram: Bioisosteric Replacement Workflow
The following diagram illustrates the logical workflow for comparing phenyl and pyridazine analogs, starting from their respective reactive intermediates.
Caption: Workflow for Phenyl vs. Pyridazine Bioisosteric Comparison.
Protocol 1: Synthesis of the Key Intermediate, 3-Chloro-6-methoxypyridazine
The precursor to our target compound is synthesized from the commercially available 3,6-dichloropyridazine. The mono-substitution is achieved by carefully controlling the stoichiometry and reaction temperature.
Materials:
-
3,6-Dichloropyridazine
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Water
-
Recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Preparation of Methoxide Solution: In a round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.[17]
-
Addition of Dichloropyridazine: Cool the methoxide solution in an ice bath (0-10 °C). To this, add a solution of 3,6-dichloropyridazine in methanol dropwise. The molar ratio of NaOMe to 3,6-dichloropyridazine should be carefully controlled (ideally 1.0 equivalent) to minimize the formation of the di-substituted byproduct.[18]
-
Reaction Monitoring: Allow the reaction to stir at a low temperature and gradually warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[17]
-
Work-up and Isolation: Quench the reaction by adding cold water. The product, 3-chloro-6-methoxypyridazine, will precipitate out of the solution.
-
Purification: Collect the crude product by filtration, wash thoroughly with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like an ethanol/water mixture to yield a white to off-white crystalline powder.[17]
Protocol 2: Synthesis of this compound
This protocol adapts a known procedure for the chlorination of a methyl group on a pyridazine ring.[19] The synthesis would first require 3-methyl-6-methoxypyridazine, which can be synthesized via Suzuki or other cross-coupling methods from 3-chloro-6-methoxypyridazine. For the purpose of this guide, we will assume the methylated precursor is available.
Materials:
-
3-Methyl-6-methoxypyridazine
-
Trichloroisocyanuric acid (TCCA) or N-Chlorosuccinimide (NCS)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Solvent (e.g., Chloroform or Carbon Tetrachloride)
-
1 M Sodium hydroxide solution
-
Saturated saline solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 3-methyl-6-methoxypyridazine in chloroform, add the chlorinating agent (e.g., TCCA, ~0.4 equivalents) and a catalytic amount of a radical initiator.
-
Reaction Execution: Heat the reaction mixture to reflux and stir overnight. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture. Dilute the filtrate with dichloromethane and wash sequentially with 1 M aqueous sodium hydroxide and saturated saline solution.[19]
-
Isolation and Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield pure this compound.
Protocol 3: Synthesis of a Final Pyridazine Analog (Example)
This protocol demonstrates the use of this compound in a standard Sₙ2 reaction.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Solvent (e.g., Acetonitrile or DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in acetonitrile. Add the amine (1.1 eq.) and DIPEA (1.5 eq.).
-
Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the final analog.
Visualizing the Pharmacodynamic Advantage
The introduction of hydrogen-bond accepting nitrogen atoms into the aromatic scaffold can fundamentally alter how a molecule interacts with its protein target. This can lead to significant gains in potency and selectivity.
Diagram: Hypothetical Target-Ligand Interactions
The following diagram conceptualizes the difference in binding modes between a phenyl and a pyridazine analog within a hypothetical enzyme active site.
Caption: Pyridazine nitrogens as H-bond acceptors enhance target binding.
Conclusion
The bioisosteric replacement of a phenyl ring with a pyridazine scaffold is a powerful and well-validated strategy in medicinal chemistry.[1][20] This exchange, facilitated by versatile intermediates like this compound, offers a clear path to mitigating common liabilities associated with lipophilicity and metabolic instability.[7][14] By leveraging the unique physicochemical properties of the pyridazine ring—namely its increased polarity, greater aqueous solubility, and capacity for strong hydrogen bonding—researchers can systematically enhance the drug-like properties of lead compounds.[5][15] This guide provides the foundational knowledge and experimental framework for scientists to apply this critical design principle in the pursuit of safer and more effective medicines.
References
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
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- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
- IJCRT. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Meanwell, N. A. (2018). The Design and Application of Bioisosteres in Drug Design.
- Unknown. (n.d.). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics.
- Ibrahim, M., et al. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Biosciences and Medicines, 3, 59-66.
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- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
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- BenchChem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
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- Wermuth, C. G. (2011). Are pyridazines privileged structures. Semantic Scholar.
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A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 3-(Chloromethyl)-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel molecular entities for pharmaceutical and agrochemical applications, the strategic functionalization of heterocyclic scaffolds is paramount. The pyridazine core, in particular, is a privileged structure found in numerous bioactive compounds. The ability to forge new carbon-carbon bonds at specific positions on this ring system is a critical step in the development of new chemical entities. This guide provides an in-depth, head-to-head comparison of two of the most powerful palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 3-(chloromethyl)-6-methoxypyridazine.
Introduction: The Challenge of Pyridazine Functionalization
This compound is a versatile building block, offering a reactive handle for C-C bond formation at the 3-position. However, the electron-deficient nature of the pyridazine ring can influence the reactivity of the C-Cl bond, presenting unique challenges for cross-coupling reactions. The choice of coupling methodology can significantly impact reaction efficiency, yield, substrate scope, and overall practicality. Here, we dissect the nuances of the Suzuki and Stille couplings to provide a clear, data-driven guide for selecting the optimal method for your synthetic campaign.
The Suzuki-Miyaura Coupling: A Robust and Green Approach
The Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis due to its broad functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[1] The reaction typically involves the coupling of an organoboron species (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[2]
The catalytic cycle of the Suzuki coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a crucial role in activating the organoboron reagent to facilitate the transmetalation step.[5]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
For the Suzuki coupling of 3-chloro-6-methoxypyridazine, the electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[1] However, careful selection of the catalyst, ligand, and base is crucial for achieving high yields and minimizing side reactions.[6]
The Stille Coupling: A Powerful Tool with a Toxicity Caveat
The Stille coupling is another stalwart of C-C bond formation, renowned for its excellent functional group tolerance and its ability to be performed under neutral conditions.[7] This reaction couples an organotin reagent (organostannane) with an organic halide, also catalyzed by palladium.[8]
The mechanism of the Stille coupling shares the fundamental steps of oxidative addition, transmetalation, and reductive elimination with the Suzuki coupling.[8] A key difference is that the Stille reaction does not typically require a base for the transmetalation step, which can be advantageous for substrates bearing base-sensitive functional groups.[5]
Figure 2: Catalytic Cycle of the Stille Coupling.
While highly effective, the primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts.[8] This necessitates careful handling and purification procedures to remove tin residues from the final product, a critical consideration in drug development.
Head-to-Head Comparison: Performance and Practicality
To provide a clear comparison, the following table summarizes the key performance indicators for both Suzuki and Stille couplings in the context of functionalizing this compound. The data for the Suzuki coupling is based on reported experimental results for this specific substrate, while the data for the Stille coupling is extrapolated from general principles and results for similar heteroaryl chlorides.
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (boronic acids, esters) | Organotin (stannanes) |
| Toxicity of Reagents | Low | High |
| Byproduct Removal | Generally straightforward | Can be challenging, risk of tin contamination |
| Reaction Conditions | Requires a base | Generally neutral, base-free |
| Functional Group Tolerance | Very good, but sensitive to strong bases | Excellent, particularly for base-sensitive groups |
| Substrate Scope | Broad | Broad |
| Typical Yields for Pyridazines | Good to excellent (often >80%)[9] | Generally good, but can be variable |
Experimental Data: Suzuki Coupling of 3-Chloro-6-methoxypyridazine
Experimental studies have demonstrated the efficacy of the Suzuki-Miyaura coupling for the derivatization of 3-chloro-6-methoxypyridazine with a variety of arylboronic acids.[9]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(4-methylphenyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-Methoxy-6-(4-fluorophenyl)pyridazine | 88 |
Data adapted from established literature on the Suzuki-Miyaura cross-coupling of 3-Chloro-6-methoxypyridazine.[9]
Experimental Protocols
Below are representative, detailed protocols for both Suzuki and Stille couplings.
Protocol 1: Suzuki-Miyaura Coupling of 3-Chloro-6-methoxypyridazine
This protocol is a robust and generally applicable method for the coupling of various arylboronic acids with 3-chloro-6-methoxypyridazine.[9]
Materials:
-
3-Chloro-6-methoxypyridazine
-
Arylboronic acid (1.15 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.031 equivalents)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.12 equivalents)
-
Toluene
-
Ethanol
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried flask, add 3-chloro-6-methoxypyridazine, the arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add toluene and ethanol, followed by the aqueous sodium carbonate solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridazine.
Figure 3: Experimental Workflow for Suzuki Coupling.
Protocol 2: Stille Coupling of 3-Chloro-6-methoxypyridazine (Representative)
This protocol is a generalized procedure for the Stille coupling of a heteroaryl chloride. Optimization may be required for 3-chloro-6-methoxypyridazine.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Triphenylarsine (AsPh₃) (8 mol%)
-
Anhydrous and degassed 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 3-chloro-6-methoxypyridazine, Pd₂(dba)₃, and AsPh₃ to an oven-dried flask.
-
Add anhydrous, degassed 1,4-dioxane, followed by the organostannane.
-
Seal the flask and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite to remove palladium black.
-
Wash the filtrate with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are formidable tools for the C-C bond-forming functionalization of this compound. However, for most applications, particularly in the context of drug discovery and development, the Suzuki-Miyaura coupling is the recommended method.
The primary advantages of the Suzuki coupling are the low toxicity of the boron reagents and the relative ease of byproduct removal, which are critical considerations for the synthesis of compounds intended for biological evaluation. The demonstrated high yields for the coupling of 3-chloro-6-methoxypyridazine further solidify its position as the more practical and environmentally benign choice.
The Stille coupling remains a valuable alternative, especially in cases where the substrate is intolerant to the basic conditions of the Suzuki reaction. Its excellent functional group tolerance under neutral conditions is a significant advantage. However, the inherent toxicity of organotin compounds and the potential for tin contamination in the final product necessitate careful consideration and rigorous purification protocols.
Ultimately, the choice between these two powerful reactions will depend on the specific requirements of the synthetic target, including the presence of sensitive functional groups, scalability, and the stringent purity requirements of the final compound.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Wikipedia. (2024, November 26). Stille reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Suzuki Coupling Reaction Mechanism. Retrieved from [Link]
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Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Suta, F., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16335-16340. [Link]
-
Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Marques, M. M. B., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2936. [Link]
-
Marques, M. M. B., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Retrieved from [Link]
-
Bedford, R. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8924–8933. [Link]
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Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry, 14(14), 4267–4279. [Link]
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G. S. S. S. N. S. S. Kumar, et al. (2012). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Synlett, 23(13), 1849-1866. [Link]
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Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
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B. M. Reddy, et al. (2011). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 1(1), 1-13. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 3-(Chloromethyl)-6-methoxypyridazine
As professionals in research and drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. 3-(Chloromethyl)-6-methoxypyridazine (CAS No. 41227-73-0) is a halogenated heterocyclic compound, a class of molecules that demands rigorous and informed disposal procedures to ensure personnel safety and environmental protection. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The procedures outlined here are designed to create a self-validating system of safety, explaining the critical reasoning behind each step.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for this compound is not extensively published, its structure as a chlorinated pyridazine derivative allows us to infer a reliable hazard profile from closely related analogs.[1] This compound must be managed as a hazardous substance.
The primary concern is its classification as a halogenated organic compound . Under regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are subject to stringent disposal restrictions and cannot be landfilled without treatment.[2][3][4]
Table 1: Inferred Hazard Profile and Safety Precautions
| Hazard Classification | GHS Statement | Rationale & Key Precautionary Actions |
|---|---|---|
| Acute Toxicity | Assumed Harmful (Oral, Dermal, Inhalation) | Analogs like 3-Chloro-6-methylpyridazine are classified as harmful.[1] Actions: Avoid breathing dust, fumes, or vapors.[5] Prevent all personal contact.[6] Wash hands and skin thoroughly after handling.[7][8] |
| Skin & Eye Irritation | H315: Causes skin irritationH319: Causes serious eye irritation | This is a common characteristic of similar chlorinated pyridazines.[7] Actions: Wear appropriate protective gloves, clothing, and eye/face protection.[5][9] |
| Environmental Hazard | Environmentally Hazardous | Halogenated organics can persist in the environment.[10] Discharge into drains or the environment must be strictly avoided.[9] |
| Waste Classification | Hazardous Waste | Must be disposed of at an approved waste disposal plant.[5] Segregate from non-halogenated waste streams.[10] |
Immediate Safety & Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted with the assumption that the compound is hazardous. The causality is clear: preventing exposure is the most effective safety measure.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and waste collection, must be performed within a properly functioning and certified chemical fume hood to minimize inhalation risk.[10][11]
-
Personal Protective Equipment (PPE): A standard ensemble of PPE is mandatory:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]
-
Skin Protection: A fully buttoned lab coat and chemical-resistant gloves are required. Nitrile gloves are commonly used, but it is best practice to consult the manufacturer's compatibility chart for chlorinated compounds.[5]
-
Respiratory Protection: Not typically required when using a fume hood. If there is a risk of exceeding exposure limits, a full-face respirator may be necessary.[12]
-
Step-by-Step Waste Collection and Segregation Protocol
Proper disposal begins at the point of waste generation. The primary directive is the strict segregation of halogenated waste to ensure it enters the correct disposal stream and to prevent the costly contamination of non-halogenated solvent waste.
Protocol for Waste Collection:
-
Designate a Waste Container:
-
Select a clearly labeled, sealable, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be pre-labeled with "Hazardous Waste," "Halogenated Organic Waste," and the specific chemical name: "this compound."[13]
-
-
Collect Liquid Waste:
-
Carefully transfer all liquid residues containing the compound, including reaction mother liquors and solvent rinses (e.g., from ethyl acetate or toluene extractions), into the designated halogenated waste container.[5]
-
Rationale: Mixing chlorinated waste with standard organic solvent waste (e.g., acetone, hexane) can render the entire container a more expensive, halogenated waste stream.
-
-
Collect Solid Waste:
-
All contaminated solid materials must be collected as hazardous waste. This includes:
-
Contaminated filter paper, silica gel, and drying agents (e.g., sodium sulfate).
-
Used weigh boats and disposable labware.
-
Contaminated PPE, such as gloves and bench paper.
-
-
Place these items in a separate, clearly labeled solid waste bag or container designated for "Solid Halogenated Waste."[14]
-
-
Container Management:
-
Arrange for Disposal:
-
Once the container is full or is no longer needed, arrange for pickup by your institution's certified hazardous waste management provider.[13]
-
Crucially, never dispose of this chemical down the drain or in the regular trash. [9][15] This action is a serious regulatory violation and poses a significant environmental risk.
-
Spill and Emergency Procedures
Accidents require a swift and correct response to mitigate exposure and environmental contamination.
-
Minor Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert, dry material such as sand, vermiculite, or a commercial sorbent.[11]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[14] Avoid creating dust.[14]
-
Decontaminate the area with an appropriate solvent and washcloths, collecting all cleaning materials as solid hazardous waste.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[5][8] Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
-
Final Disposal Pathway: A Decision Framework
The ultimate fate of this compound waste is determined by its chemical properties. As a halogenated organic compound, the preferred and often mandated disposal technology is high-temperature incineration in a licensed hazardous waste facility.[6][9] This process is designed to break the stable carbon-halogen bonds and convert the compound into less harmful substances like carbon dioxide, water, and hydrochloric acid, with the resulting acid gases treated by scrubbers.[2]
The following diagram illustrates the logical workflow for managing waste containing this compound.
Caption: Disposal decision workflow for this compound.
References
- Benchchem. An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS.
- Benchchem. Navigating the Disposal of (4-Chlorophenyl)-pyridin-2-yldiazene: A Step-by-Step Guide.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-6-METHOXYPYRIDAZINE.
- TCI EUROPE N.V.
- Jubilant Ingrevia.
- Synblock Inc. CAS 41227-73-0 | this compound.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- U.S. Environmental Protection Agency.
- Apollo Scientific.
- U.S. Government Publishing Office.
- Echemi.com. 3-CHLORO-6-(1,1-DIMETHYLETHYL)
- Washington State University.
- Sigma-Aldrich.
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- Morris County Municipal Utilities Authority. HHW - Pool Chemicals.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Chloromethyl)-6-methoxypyridazine
As researchers and drug development professionals, our work inherently involves handling novel and reactive chemical entities. 3-(Chloromethyl)-6-methoxypyridazine is one such compound. While a specific, comprehensive toxicological profile is not widely published, its chemical structure provides critical clues to its potential hazards. The presence of a chloromethyl group, a classic alkylating agent moiety, and a pyridazine core necessitates a handling protocol built on the principle of maximum precaution.
This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). It is designed to move beyond a simple checklist, explaining the causality behind each recommendation to build a culture of intrinsic safety within your laboratory operations. Our goal is to ensure that your team can work confidently and safely, minimizing all potential routes of exposure.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the risk is the first step in mitigating it. This compound should be treated as a hazardous substance due to the high probability of it being a potent irritant and sensitizer.
-
Primary Hazard - Alkylating Agent: The chloromethyl group is an electrophilic functional group capable of reacting with nucleophiles, including biological macromolecules like DNA and proteins. This reactivity is the basis for the cytotoxic effects of many therapeutic agents but also presents significant occupational hazards. Exposure can lead to skin irritation, severe eye damage, and potential long-term health effects. Therefore, preventing all direct contact is paramount.
-
Skin and Eye Irritation: Structurally similar compounds, such as 3-Chloro-6-methylpyridazine, are classified as known skin and eye irritants.[1] The GHS07 (Exclamation Mark) pictogram is often associated with related pyridazines, indicating risks of skin irritation, skin sensitization, and respiratory irritation.[2]
-
Inhalation Hazard: As a solid, the compound can be easily aerosolized during handling, such as weighing or transfer. Inhalation of fine particles can cause respiratory tract irritation.[3] All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation exposure.
Core PPE Directive: A Multi-Layered Defense
Given the assessed risks, a comprehensive PPE strategy is non-negotiable. This protocol creates a barrier system to protect against dermal, ocular, and respiratory exposure.
Hand Protection: The First Line of Defense
Standard laboratory gloves are insufficient. Double-gloving is mandatory for all handling procedures.
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A chemotherapy-rated nitrile glove (tested against ASTM D6978 standard) or a thicker, chemical-resistant nitrile glove.[4][5] The outer glove should be worn over the cuff of the lab gown.[4]
-
Rationale: The inner glove provides protection during the critical doffing (removal) process of the more heavily contaminated outer glove. Should the outer glove be breached, the inner glove provides a crucial temporary barrier. Always inspect gloves for pinholes or tears before use.[6] Change outer gloves frequently (e.g., every 1-2 hours) or immediately upon known contact.
Body Protection: Preventing Dermal Absorption
A standard cotton lab coat offers minimal protection from chemical splashes.
-
Required: A disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[4][7]
-
Rationale: Poly-coated gowns provide resistance to chemical permeation, which is critical when handling potentially hazardous compounds.[8] The tight cuffs ensure a secure interface with your gloves, eliminating exposed skin at the wrist. Gowns should be replaced immediately after a splash or at the end of the work session.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Minimum Requirement: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[6][9] Standard safety glasses with side shields are inadequate as they do not provide a seal around the eyes.
-
Best Practice: A full-face shield worn over chemical splash goggles.
-
Rationale: This combination provides comprehensive protection. Goggles protect against splashes from all angles, while the face shield protects the entire face from direct splashes and aerosols that may be generated during procedures like sonicating a solution or a reaction quench.[5]
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is an engineering control, not PPE.
-
Primary Control: All manipulations of this compound, especially the solid powder, MUST be conducted inside a properly functioning and certified chemical fume hood.[9][10]
-
Secondary PPE: In the event of a significant spill outside of a fume hood, or for certain cleaning procedures, respiratory protection is required. A NIOSH-certified N95 respirator is the minimum for protection against airborne particulates.[4][5] For large spills, a full-face respirator with chemical cartridges may be necessary.[5]
PPE Protocol Summary
For quick reference, the following table outlines the minimum PPE required for various laboratory operations involving this compound.
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves (Outer glove chemo-rated) | Disposable Poly-Coated Gown | Goggles & Face Shield | Required: Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves (Outer glove chemo-rated) | Disposable Poly-Coated Gown | Goggles & Face Shield | Required: Chemical Fume Hood |
| Reaction Setup/Monitoring | Double Nitrile Gloves (Outer glove chemo-rated) | Disposable Poly-Coated Gown | Goggles & Face Shield | Required: Chemical Fume Hood |
| Workup & Purification | Double Nitrile Gloves (Outer glove chemo-rated) | Disposable Poly-Coated Gown | Goggles & Face Shield | Required: Chemical Fume Hood |
| Spill Cleanup | Double Nitrile Gloves (Outer glove chemo-rated) | Disposable Poly-Coated Gown | Goggles & Face Shield | N95 Respirator (minimum) |
| Waste Handling/Disposal | Double Nitrile Gloves (Outer glove chemo-rated) | Disposable Poly-Coated Gown | Goggles | Work in a well-ventilated area |
Procedural Workflow: A System for Safety
Adherence to a strict, logical workflow ensures that safety protocols are consistently applied. The following diagram illustrates the critical steps from preparation to completion of work.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
